molecular formula C7H16O B1606748 3,4-Dimethyl-1-pentanol CAS No. 6570-87-2

3,4-Dimethyl-1-pentanol

Cat. No.: B1606748
CAS No.: 6570-87-2
M. Wt: 116.2 g/mol
InChI Key: SVJNECJVNWTYQG-UHFFFAOYSA-N
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Description

3,4-Dimethyl-1-pentanol is a useful research compound. Its molecular formula is C7H16O and its molecular weight is 116.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dimethylpentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O/c1-6(2)7(3)4-5-8/h6-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVJNECJVNWTYQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50984245
Record name 3,4-Dimethylpentan-1-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6570-87-2
Record name 1-Pentanol, 3,4-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006570872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dimethylpentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50984245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,4-Dimethyl-1-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethyl-1-pentanol is a branched-chain primary alcohol with the molecular formula C7H16O. Its structure, featuring two chiral centers, makes it a valuable building block in organic synthesis, particularly for the preparation of complex chiral molecules. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and essential safety information. The data presented is intended to support research, development, and drug discovery activities.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below. These values are critical for its handling, characterization, and use in chemical reactions.

Table 1: General and Physical Properties
PropertyValueSource(s)
IUPAC Name 3,4-dimethylpentan-1-ol[1]
CAS Number 6570-87-2[1]
Molecular Formula C7H16O[1]
Molecular Weight 116.20 g/mol [1]
Appearance Colorless liquid (presumed)
Boiling Point 165 °C
Density 0.827 g/mL
Refractive Index 1.426
Table 2: Solubility Data
SolventSolubilityNotesSource(s)
Water Sparingly solubleThe polar hydroxyl group allows for some solubility, but the larger non-polar hydrocarbon chain limits it.[2][3][4]
Organic Solvents (e.g., ethanol (B145695), ether, toluene) Soluble"Like dissolves like"; the non-polar alkyl chain interacts favorably with non-polar solvents.[2]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below. These protocols are based on established organic chemistry principles and can be adapted for specific laboratory settings.

Synthesis of this compound

Two common and effective methods for the laboratory synthesis of this compound are the reduction of the corresponding aldehyde and a Grignard reaction.

This method involves the reduction of the aldehyde 3,4-dimethylpentanal (B100440) to the primary alcohol using a suitable reducing agent.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,4-dimethylpentanal in a suitable anhydrous solvent such as diethyl ether or tetrahydrofuran (B95107) (THF).

  • Reduction: Cool the solution in an ice bath. Slowly add a solution of a reducing agent, such as sodium borohydride (B1222165) (NaBH4) in ethanol or lithium aluminum hydride (LiAlH4) in THF. The molar ratio of the reducing agent to the aldehyde should be carefully controlled.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting aldehyde is consumed.

  • Quenching: Once the reaction is complete, cautiously quench the reaction mixture by the slow addition of water or a dilute acid solution (e.g., 1 M HCl) while cooling in an ice bath.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., diethyl ether). Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude this compound by fractional distillation under reduced pressure.

This synthesis involves the reaction of a Grignard reagent, sec-butylmagnesium halide, with ethylene (B1197577) oxide. This is a versatile method for forming a new carbon-carbon bond and a primary alcohol in a single pot.

Experimental Protocol:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 2-bromobutane (B33332) in anhydrous diethyl ether or THF from the dropping funnel to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Maintain a gentle reflux until all the magnesium has reacted.

  • Reaction with Ethylene Oxide: Cool the freshly prepared Grignard reagent in an ice-salt bath. Slowly bubble gaseous ethylene oxide through the solution or add a solution of ethylene oxide in the same anhydrous solvent. This reaction is highly exothermic and requires careful temperature control.

  • Reaction Monitoring: Monitor the reaction by TLC or GC to ensure the consumption of the Grignard reagent.

  • Work-up: After the reaction is complete, cautiously pour the reaction mixture over a mixture of crushed ice and a saturated aqueous solution of ammonium (B1175870) chloride to quench the reaction and dissolve the magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether. Wash the combined organic layers with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the crude this compound by fractional distillation.

Analytical Procedures

GC-MS is a powerful technique for the separation, identification, and quantification of this compound.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate. If analyzing a reaction mixture, a small aliquot can be directly diluted.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC system or equivalent.[5]

    • Column: A polar capillary column, such as a DB-WAX or HP-INNOWax (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the analysis of alcohols.

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL with a split ratio (e.g., 50:1).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Program: Start at a low temperature (e.g., 50 °C) for a few minutes, then ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 220 °C) and hold for several minutes.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-300.

  • Data Analysis: Identify the this compound peak based on its retention time and mass spectrum. The mass spectrum should show characteristic fragmentation patterns, including a molecular ion peak (if observable) and fragment ions corresponding to the loss of water and alkyl groups.

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and purity assessment of this compound.

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount of the purified this compound (typically 5-10 mg) in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • NMR Data Acquisition:

    • Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • ¹H NMR Parameters:

      • Pulse Sequence: Standard single-pulse experiment.

      • Number of Scans: 8-16.

      • Spectral Width: -1 to 12 ppm.

    • ¹³C NMR Parameters:

      • Pulse Sequence: Proton-decoupled pulse sequence.

      • Number of Scans: 128-1024 (due to the low natural abundance of ¹³C).

      • Spectral Width: 0 to 220 ppm.

  • Data Processing and Analysis: Process the acquired Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. The ¹H NMR spectrum will show characteristic signals for the different types of protons in the molecule, with their chemical shifts, multiplicities, and integration values providing structural information. The ¹³C NMR spectrum will show a distinct signal for each unique carbon atom.[6]

Visualizations

Synthesis Workflows

The following diagrams illustrate the logical workflows for the synthesis of this compound.

G cluster_0 Method 1: Reduction of 3,4-Dimethylpentanal start 3,4-Dimethylpentanal step1 Dissolve in Anhydrous Solvent start->step1 step2 Add Reducing Agent (e.g., NaBH4) step1->step2 step3 Quench Reaction step2->step3 step4 Extract with Organic Solvent step3->step4 step5 Dry and Concentrate step4->step5 end Purified this compound step5->end

Caption: Workflow for the synthesis of this compound via reduction.

G cluster_1 Method 2: Grignard Reaction start_mg Magnesium Turnings step1 Prepare Grignard Reagent in Anhydrous Ether start_mg->step1 start_halide 2-Bromobutane start_halide->step1 step2 React with Ethylene Oxide step1->step2 start_eo Ethylene Oxide start_eo->step2 step3 Aqueous Work-up (NH4Cl) step2->step3 step4 Extract with Ether step3->step4 step5 Dry and Concentrate step4->step5 end Purified this compound step5->end

Caption: Workflow for the synthesis of this compound via Grignard reaction.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

  • Hazards: Based on data for similar alcohols, it is likely to be a flammable liquid and may cause skin and eye irritation. Inhalation of vapors may cause respiratory irritation.

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors. Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

References

Physicochemical Properties of 3,4-Dimethyl-1-pentanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethyl-1-pentanol is a branched-chain primary alcohol with significance as a chiral building block in organic synthesis. Its structure, possessing two chiral centers, allows for the existence of four stereoisomers, making it a valuable precursor for the synthesis of complex, stereospecific molecules in the pharmaceutical and fine chemical industries. This guide provides a comprehensive overview of the core physicochemical properties of this compound, supported by generalized experimental protocols for their determination and a visualization of its synthetic pathway.

Core Physicochemical Properties

The key physicochemical data for this compound are summarized in the tables below. These values represent a compilation from various chemical data sources.

General and Physical Properties
PropertyValueSource
Molecular Formula C₇H₁₆O[1][2][3]
Molecular Weight 116.20 g/mol [1][2][3]
CAS Number 6570-87-2[1]
Appearance Colorless liquid (presumed)Inferred
Density 0.8270 g/cm³[4][5]
Boiling Point 164.85 °C[4]
Melting Point -30.45 °C (estimate)[4]
Refractive Index 1.4260[4][5]
pKa 15.12 ± 0.10 (Predicted)[4]
Stereochemistry and Isomerism

This compound possesses two chiral centers at carbons 3 and 4. This gives rise to four distinct stereoisomers, comprising two pairs of enantiomers: (3R,4R)- and (3S,4S)-3,4-dimethylpentan-1-ol, and (3R,4S)- and (3S,4R)-3,4-dimethylpentan-1-ol.[6] The specific stereoisomer can significantly influence the biological activity and efficacy of derivative compounds, highlighting the importance of stereoselective synthesis.[6]

Synthetic Pathway

A common and direct method for the synthesis of this compound is through the reduction of its corresponding aldehyde, 3,4-dimethylpentanal.[6] This transformation can be achieved through several methodologies, with hydride reduction and catalytic hydrogenation being two of the most prevalent.[6]

Synthesis_Workflow Synthesis of this compound cluster_start Starting Material cluster_reduction Reduction Method cluster_product Product 3_4_dimethylpentanal 3,4-Dimethylpentanal hydride_reduction Hydride Reduction (e.g., NaBH4 in Methanol) 3_4_dimethylpentanal->hydride_reduction catalytic_hydrogenation Catalytic Hydrogenation (e.g., H2, Pd/C) 3_4_dimethylpentanal->catalytic_hydrogenation 3_4_dimethyl_1_pentanol This compound hydride_reduction->3_4_dimethyl_1_pentanol catalytic_hydrogenation->3_4_dimethyl_1_pentanol

Caption: Synthetic routes to this compound.

Experimental Protocols

The following sections outline generalized experimental methodologies for the determination of the key physicochemical properties of a liquid organic compound such as this compound.

Determination of Boiling Point (Capillary Method)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

  • Thiele tube or melting point apparatus with boiling point determination capability

  • Thermometer

  • Small test tube

  • Capillary tube (sealed at one end)

  • Heating source (e.g., Bunsen burner or heating mantle)

  • Mineral oil or other suitable heating bath fluid

Procedure:

  • A small amount of the liquid sample (a few milliliters) is placed in the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

  • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • This assembly is then placed in a Thiele tube containing a heating bath fluid, or in a melting point apparatus.

  • The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will slowly bubble out.

  • When the boiling point is reached, a continuous and rapid stream of bubbles will emerge from the capillary tube.

  • The heat source is then removed, and the apparatus is allowed to cool slowly.

  • The boiling point is recorded as the temperature at which the bubbling ceases and the liquid begins to be drawn back into the capillary tube.[7][8][9]

Determination of Density (Pycnometer Method)

Objective: To determine the mass per unit volume of the liquid.

Apparatus:

  • Pycnometer (a small glass flask with a fitted glass stopper with a capillary tube)

  • Analytical balance

  • Thermometer

  • Water bath

Procedure:

  • A clean and dry pycnometer is weighed accurately on an analytical balance (m₁).

  • The pycnometer is filled with distilled water of a known temperature and weighed again (m₂). The density of water at this temperature (ρ_water) is known.

  • The pycnometer is emptied, dried thoroughly, and then filled with the sample liquid (this compound) at the same temperature.

  • The pycnometer filled with the sample is weighed (m₃).

  • The density of the sample liquid (ρ_sample) is calculated using the following formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water.[4][10][11]

Determination of Refractive Index (Abbe Refractometer)

Objective: To measure the extent to which light is bent when it passes through the liquid.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Dropper or pipette

  • Soft tissue paper and a suitable solvent (e.g., ethanol (B145695) or acetone)

Procedure:

  • The prisms of the Abbe refractometer are cleaned with a soft tissue and a suitable solvent and allowed to dry.

  • The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

  • A few drops of the sample liquid are placed on the surface of the lower prism using a dropper.

  • The prisms are closed and locked.

  • The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

  • The refractive index is read directly from the instrument's scale.

  • The temperature at which the measurement is taken should be recorded, as the refractive index is temperature-dependent.[3][6][12]

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Objective: To separate and identify the components of a volatile sample and to assess its purity.

Apparatus:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Appropriate capillary column (e.g., a polar column for an alcohol)

  • Helium or other inert carrier gas

  • Microsyringe for sample injection

Procedure:

  • The GC-MS is set up with an appropriate temperature program for the oven, injector, and detector. A suitable capillary column is installed.

  • A dilute solution of this compound in a volatile solvent is prepared.

  • A small volume (typically 1 µL) of the sample solution is injected into the GC inlet using a microsyringe.

  • The sample is vaporized and carried by the inert gas through the column, where separation of components occurs based on their boiling points and interactions with the stationary phase.

  • The separated components elute from the column at different times (retention times) and enter the mass spectrometer.

  • In the mass spectrometer, the molecules are ionized and fragmented. The mass-to-charge ratio of these fragments is measured, producing a mass spectrum for each component.

  • The retention time and the mass spectrum are used to identify the compound by comparison to known standards or spectral libraries. The peak area in the chromatogram can be used to determine the relative purity.[5][13][14][15]

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. The data presented, along with the generalized experimental protocols, offer a valuable resource for researchers and professionals engaged in organic synthesis and drug development. The stereochemical nature of this molecule underscores the importance of precise characterization and stereocontrolled synthesis in its application as a chiral building block.

References

An In-depth Technical Guide to the Structural and Stereoisomers of 3,4-Dimethyl-1-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 3,4-dimethyl-1-pentanol, a chiral alcohol with applications in organic synthesis and as a potential building block in pharmaceutical development. The document details the structural isomers and stereoisomers of this compound, presenting a comparative analysis of their physical and spectroscopic properties. Furthermore, a detailed experimental protocol for the synthesis of this compound is provided, alongside a discussion of the key chemical transformations and reaction mechanisms.

Introduction to this compound

This compound is a primary alcohol with the molecular formula C7H16O. Its structure contains two adjacent chiral centers at positions 3 and 4, giving rise to stereoisomerism. The presence of these chiral centers and the branched alkyl chain influence its physical properties and potential biological activity, making it a molecule of interest in stereoselective synthesis and medicinal chemistry.

Structural Isomerism of C7H16O Alcohols

The molecular formula C7H16O encompasses a wide array of structural isomers, including primary, secondary, and tertiary alcohols. The arrangement of the carbon skeleton and the position of the hydroxyl group significantly impact the physical and chemical properties of these isomers. Generally, increased branching leads to a decrease in boiling point due to reduced surface area and weaker van der Waals forces.[1][2] Primary alcohols tend to have higher boiling points compared to their secondary and tertiary isomers of similar molecular weight due to the greater accessibility of the hydroxyl group for hydrogen bonding.[2][3]

Classification of C7H16O Alcohol Isomers

The structural isomers of heptanol (B41253) can be categorized as follows:

  • Primary Alcohols: The hydroxyl group is attached to a carbon atom that is bonded to only one other carbon atom.

  • Secondary Alcohols: The hydroxyl group is attached to a carbon atom that is bonded to two other carbon atoms.

  • Tertiary Alcohols: The hydroxyl group is attached to a carbon atom that is bonded to three other carbon atoms.

The relationship between the carbon skeleton and the position of the hydroxyl group is illustrated below.

G cluster_0 Isomer Classification C7H16O C7H16O Primary Alcohol Primary Alcohol C7H16O->Primary Alcohol -CH2OH Secondary Alcohol Secondary Alcohol C7H16O->Secondary Alcohol >CHOH Tertiary Alcohol Tertiary Alcohol C7H16O->Tertiary Alcohol -C(OH)

Figure 1: Classification of C7H16O Alcohol Isomers

Stereoisomerism of this compound

This compound possesses two chiral centers at the C3 and C4 positions. This results in the existence of four possible stereoisomers, which are two pairs of enantiomers.

  • (3R, 4R)-3,4-dimethyl-1-pentanol and (3S, 4S)-3,4-dimethyl-1-pentanol (Enantiomeric pair 1)

  • (3R, 4S)-3,4-dimethyl-1-pentanol and (3S, 4R)-3,4-dimethyl-1-pentanol (Enantiomeric pair 2)

The relationship between these stereoisomers is depicted in the following diagram.

G cluster_enantiomers1 Enantiomeric Pair 1 cluster_enantiomers2 Enantiomeric Pair 2 This compound This compound (3R, 4R) (3R, 4R) This compound->(3R, 4R) (3S, 4S) (3S, 4S) This compound->(3S, 4S) (3R, 4S) (3R, 4S) This compound->(3R, 4S) (3S, 4R) (3S, 4R) This compound->(3S, 4R) (3R, 4R)->(3S, 4S) Enantiomers (3R, 4R)->(3R, 4S) Diastereomers (3R, 4R)->(3S, 4R) Diastereomers (3S, 4S)->(3R, 4S) Diastereomers (3S, 4S)->(3S, 4R) Diastereomers (3R, 4S)->(3S, 4R) Enantiomers

Figure 2: Stereoisomers of this compound

Data Presentation

Physical Properties of this compound and Selected Structural Isomers

The following table summarizes key physical properties of this compound and some of its structural isomers.

Compound Name IUPAC Name CAS Number Type Boiling Point (°C) Density (g/mL at 25°C) Refractive Index (nD at 20°C)
This compound3,4-dimethylpentan-1-ol6570-87-2Primary1650.8271.426
1-HeptanolHeptan-1-ol111-70-6Primary1760.8221.424
2-HeptanolHeptan-2-ol543-49-7Secondary160-1620.8171.421
3-HeptanolHeptan-3-ol589-82-2Secondary156-1580.8221.422
2,4-Dimethyl-3-pentanol2,4-dimethylpentan-3-ol600-36-2Secondary139-1400.8291.425
3-Ethyl-3-pentanol3-ethylpentan-3-ol597-49-9Tertiary140-1420.820 (at 20°C)1.424
4,4-Dimethyl-1-pentanol4,4-dimethylpentan-1-ol3121-79-7Primary1600.811 (at 20°C)1.418
Spectroscopic Data of this compound

Spectroscopic data is crucial for the identification and characterization of this compound and its isomers.

Spectroscopy Key Features for this compound
¹H NMR Signals corresponding to the -CH2OH group, the branched alkyl chain protons, and the hydroxyl proton.
¹³C NMR Distinct signals for each of the seven carbon atoms, with the carbon bearing the hydroxyl group appearing in the characteristic downfield region for alcohols.
IR Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl group. C-H stretching and bending vibrations are also present.[4]
Mass Spectrometry The molecular ion peak (M+) and characteristic fragmentation patterns can be observed.[4][5]

Experimental Protocols

The synthesis of this compound can be achieved through various methods, with the reduction of the corresponding aldehyde, 3,4-dimethylpentanal (B100440), being a common and effective route.

Synthesis of this compound via Reduction of 3,4-Dimethylpentanal

This protocol details the reduction of 3,4-dimethylpentanal to this compound using sodium borohydride (B1222165), a mild and selective reducing agent.

Materials:

  • 3,4-Dimethylpentanal

  • Sodium borohydride (NaBH₄)

  • Methanol (B129727)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-dimethylpentanal in methanol. Cool the solution to 0 °C in an ice bath.

  • Reduction: Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by slowly adding 1 M HCl at 0 °C until the bubbling ceases.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Add diethyl ether to the residue and transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification:

    • Filter the drying agent.

    • Remove the diethyl ether by rotary evaporation to yield the crude this compound.

    • If necessary, the product can be further purified by distillation under reduced pressure.

G cluster_workflow Synthetic Workflow Start Start Dissolve Aldehyde Dissolve 3,4-dimethylpentanal in Methanol Start->Dissolve Aldehyde Cool Cool to 0°C Dissolve Aldehyde->Cool Add NaBH4 Add NaBH4 Cool->Add NaBH4 Stir Stir at RT Add NaBH4->Stir Quench Quench with HCl Stir->Quench Evaporate Evaporate Methanol Quench->Evaporate Extract Extract with Et2O Evaporate->Extract Wash Wash Organic Layer Extract->Wash Dry Dry over MgSO4 Wash->Dry Filter Filter Dry->Filter Evaporate_Et2O Evaporate Et2O Filter->Evaporate_Et2O Purify Purify by Distillation Evaporate_Et2O->Purify End End Purify->End

Figure 3: Experimental Workflow for the Synthesis of this compound

Conclusion

This technical guide has provided a detailed overview of the structural and stereoisomeric landscape of this compound. The presented data highlights the influence of molecular structure on the physical properties of C7H16O alcohols. The detailed synthetic protocol offers a practical approach for the laboratory preparation of this compound, a valuable chiral building block for further research and development in the fields of organic chemistry and drug discovery.

References

An In-depth Technical Guide to 3,4-Dimethyl-1-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4-Dimethyl-1-pentanol, a branched-chain primary alcohol with applications in organic synthesis and as a potential building block in medicinal chemistry. This document details its chemical identity, physicochemical properties, experimental protocols for its synthesis, and its relevance in scientific research.

Core Chemical Identity

CAS Number: 6570-87-2[1][2][3][4][5][6]

IUPAC Name: 3,4-dimethylpentan-1-ol[1][3]

Possessing two chiral centers at carbons 3 and 4, this compound can exist as four distinct stereoisomers.[1] This stereochemistry is a critical feature, particularly in the synthesis of complex chiral molecules for pharmaceutical applications.[1]

Physicochemical and Computed Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its application in experimental settings, including reaction setup, purification, and analytical characterization.

PropertyValueUnitSource
Molecular Formula C7H16O-[1][6]
Molecular Weight 116.20 g/mol [3][4]
Density 0.827g/mL[7]
Boiling Point 165°C[7]
Refractive Index 1.426-[7]
Topological Polar Surface Area 20.2Ų[3][4]
XLogP3-AA (Octanol/Water Partition Coefficient) 2-[4]
Hydrogen Bond Donor Count 1-[4]
Hydrogen Bond Acceptor Count 1-[4]
Rotatable Bond Count 3-[4]

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through several methodologies, with the choice of route often depending on the desired stereochemistry and scalability. Conventional methods typically yield a racemic mixture, while more advanced techniques allow for the stereoselective synthesis of specific enantiomers.[1]

Grignard Reagent-Mediated Synthesis

A direct and efficient method for preparing this compound involves the reaction of a suitable Grignard reagent with an epoxide.[1] A common approach utilizes the reaction of 3-methyl-2-butylmagnesium bromide with ethylene (B1197577) oxide.[1]

Methodology:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. 2-bromo-3-methylbutane (B93499) is added dropwise to initiate the formation of the Grignard reagent, 3-methyl-2-butylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine and maintained under an inert atmosphere.[1]

  • Reaction with Ethylene Oxide: The prepared Grignard reagent is cooled in an ice bath. A solution of ethylene oxide in anhydrous diethyl ether is then added slowly. This reaction results in the nucleophilic attack of the Grignard reagent on the epoxide ring, leading to its opening.[1]

  • Work-up: The reaction mixture is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride or dilute sulfuric acid.

  • Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to yield this compound.

G_synthesis cluster_grignard Grignard Reagent Formation cluster_reaction Reaction cluster_workup Work-up & Purification 2_bromo_3_methylbutane 2-bromo-3-methylbutane Grignard_Reagent 3-methyl-2-butylmagnesium bromide 2_bromo_3_methylbutane->Grignard_Reagent diethyl ether Mg Mg Mg->Grignard_Reagent Intermediate Alkoxide Intermediate Grignard_Reagent->Intermediate Ethylene_Oxide Ethylene Oxide Ethylene_Oxide->Intermediate Final_Product This compound Intermediate->Final_Product Acidic Work-up

Caption: Grignard synthesis workflow for this compound.

Reduction of a Carbonyl Precursor

Another common synthetic route is the reduction of the corresponding aldehyde, 3,4-dimethylpentanal (B100440).[1] This can be achieved through two primary methods:

  • Sodium Borohydride (B1222165) Reduction: This method involves the use of a mild reducing agent and is suitable for laboratory-scale synthesis.[1]

    • Reaction: 3,4-dimethylpentanal is dissolved in a suitable solvent, typically methanol (B129727) or ethanol. Sodium borohydride is then added portion-wise at a controlled temperature, often 0 °C.

    • Work-up and Purification: The reaction is quenched with water or dilute acid, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, followed by purification via distillation.

  • Catalytic Hydrogenation: This method is often preferred for larger-scale synthesis and involves the use of hydrogen gas and a metal catalyst.[1]

    • Reaction: 3,4-dimethylpentanal is dissolved in a solvent such as ethanol, and a catalyst, commonly palladium on carbon (Pd/C), is added.[1] The mixture is then subjected to an atmosphere of hydrogen gas under pressure in a hydrogenation apparatus.

    • Work-up and Purification: Upon completion of the reaction, the catalyst is removed by filtration. The solvent is then evaporated, and the resulting crude alcohol is purified by distillation.

R_synthesis Start 3,4-dimethylpentanal Method1 Sodium Borohydride Reduction Start->Method1 Method2 Catalytic Hydrogenation (H2, Pd/C) Start->Method2 Product This compound Method1->Product Method2->Product

Caption: Reduction pathways for the synthesis of this compound.

Applications in Research and Drug Development

While direct applications of this compound in drug development are not extensively documented, its significance lies in its role as a chiral building block.[1] Enantiomerically pure branched alcohols are valuable starting materials for the total synthesis of complex natural products and pharmaceuticals, where specific stereochemistry is crucial for biological activity and efficacy.[1] The hydroxyl group of this compound provides a functional handle for further chemical modifications, allowing for its incorporation into larger, more complex molecules.[1]

Conclusion

This compound is a valuable chemical entity for researchers in organic synthesis and medicinal chemistry. Its well-defined physicochemical properties and the availability of multiple synthetic routes, including stereoselective methods, make it an important tool for the construction of complex molecular architectures. Further research into the biological activities of its stereoisomers and their derivatives may unveil novel applications in drug discovery and development.

References

synthesis of 3,4-Dimethyl-1-pentanol and its precursors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 3,4-Dimethyl-1-pentanol and its Precursors

This technical guide provides a comprehensive overview of the synthetic pathways for producing this compound, a branched primary alcohol with potential applications in various fields of chemical research and development. The document details the synthesis of key precursors and outlines multiple routes to the target molecule, complete with experimental protocols and quantitative data. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Overview of Synthetic Strategies

The synthesis of this compound (a seven-carbon alcohol) can be approached through several strategic disconnections of the target molecule. The primary methods for its preparation involve the functional group interconversion of readily available precursors. The key precursors identified for the synthesis of this compound are:

  • 3,4-Dimethylpentanal: A C7 aldehyde that can be directly reduced to the target alcohol.

  • 3,4-Dimethylpentanoic acid: A C7 carboxylic acid that can be reduced to the primary alcohol.

  • 3,4-Dimethyl-1-pentene (B12000618): A C7 alkene that can be converted to the alcohol via hydroboration-oxidation.

The following sections will detail the synthesis of these precursors and their subsequent conversion to this compound.

Synthesis of Precursors

The efficient synthesis of this compound relies on the accessibility of its key precursors. This section outlines plausible synthetic routes to these starting materials.

Synthesis of 3,4-Dimethylpentanoic Acid

3,4-Dimethylpentanoic acid can be synthesized through various methods, including the oxidation of the corresponding alcohol or aldehyde. A common laboratory-scale approach involves the alkylation of a suitable enolate followed by hydrolysis.

Experimental Protocol: Synthesis of 3,4-Dimethylpentanoic Acid via Malonic Ester Synthesis

A classic approach to synthesizing carboxylic acids is the malonic ester synthesis. This method allows for the straightforward introduction of alkyl groups to a two-carbon acid equivalent.

  • Deprotonation: Diethyl malonate is deprotonated with a strong base, such as sodium ethoxide, to form a nucleophilic enolate.

  • Alkylation: The enolate is then reacted with a suitable alkyl halide, in this case, 1-bromo-2-methylpropane (B43306) (isobutyl bromide).

  • Second Alkylation: A second deprotonation and alkylation with methyl iodide introduces the second methyl group.

  • Hydrolysis and Decarboxylation: The resulting dialkylated malonic ester is hydrolyzed to the dicarboxylic acid, which then undergoes decarboxylation upon heating to yield the final product, 3,4-dimethylpentanoic acid.

Parameter Value
Reactants Diethyl malonate, Sodium ethoxide, 1-Bromo-2-methylpropane, Methyl iodide, HCl
Solvent Ethanol, Water
Reaction Time 2-4 hours for each alkylation; 4-6 hours for hydrolysis and decarboxylation
Temperature Reflux
Yield 60-70%
Synthesis of 3,4-Dimethylpentanal

The aldehyde precursor, 3,4-dimethylpentanal, can be prepared by the controlled oxidation of this compound or the reduction of 3,4-dimethylpentanoic acid or its derivatives.

Experimental Protocol: Oxidation of this compound

The oxidation of the primary alcohol to the aldehyde can be achieved using a variety of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) is a common reagent for this transformation.

  • Reaction Setup: this compound is dissolved in a suitable solvent, such as dichloromethane (B109758) (DCM).

  • Oxidation: PCC is added to the solution, and the mixture is stirred at room temperature.

  • Workup: The reaction mixture is filtered through a pad of silica (B1680970) gel to remove the chromium byproducts, and the solvent is removed under reduced pressure to yield the crude aldehyde.

  • Purification: The crude product can be purified by distillation.

Parameter Value
Reactants This compound, Pyridinium chlorochromate (PCC)
Solvent Dichloromethane (DCM)
Reaction Time 2-3 hours
Temperature Room Temperature
Yield 80-90%
Synthesis of 3,4-Dimethyl-1-pentene

The alkene precursor, 3,4-dimethyl-1-pentene, can be synthesized via several methods, including elimination reactions of corresponding alkyl halides or alcohols. A Wittig reaction provides a reliable method for its preparation.

Experimental Protocol: Synthesis of 3,4-Dimethyl-1-pentene via Wittig Reaction

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide to form an alkene.

  • Ylide Formation: Methyltriphenylphosphonium bromide is treated with a strong base, such as n-butyllithium, to generate the corresponding ylide.

  • Reaction with Aldehyde: 2,3-Dimethylbutanal is added to the ylide solution.

  • Workup and Purification: The reaction is quenched, and the product is separated from the triphenylphosphine (B44618) oxide byproduct and purified by distillation.

Parameter Value
Reactants Methyltriphenylphosphonium bromide, n-Butyllithium, 2,3-Dimethylbutanal
Solvent Tetrahydrofuran (B95107) (THF)
Reaction Time 1-2 hours
Temperature 0 °C to Room Temperature
Yield 70-80%

Synthetic Routes to this compound

This section details the primary synthetic pathways from the aforementioned precursors to the target molecule, this compound.

Route 1: Reduction of 3,4-Dimethylpentanal

The most direct route to this compound is the reduction of the corresponding aldehyde, 3,4-dimethylpentanal. This can be achieved with a variety of reducing agents.

Experimental Protocol: Reduction of 3,4-Dimethylpentanal with Sodium Borohydride (B1222165)

Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for the reduction of aldehydes and ketones.

  • Reaction Setup: 3,4-Dimethylpentanal is dissolved in a protic solvent such as methanol (B129727) or ethanol.

  • Reduction: Sodium borohydride is added portion-wise to the solution at 0 °C. The reaction is then allowed to warm to room temperature and stirred until completion.

  • Workup: The reaction is quenched by the slow addition of water, and the product is extracted with an organic solvent like diethyl ether.

  • Purification: The combined organic layers are dried and concentrated, and the resulting alcohol is purified by distillation.

Parameter Value
Reactants 3,4-Dimethylpentanal, Sodium Borohydride
Solvent Methanol or Ethanol
Reaction Time 1-2 hours
Temperature 0 °C to Room Temperature
Yield >95%
Route 2: Reduction of 3,4-Dimethylpentanoic Acid

The reduction of a carboxylic acid to a primary alcohol requires a strong reducing agent, as carboxylic acids are less reactive than aldehydes or ketones.

Experimental Protocol: Reduction of 3,4-Dimethylpentanoic Acid with Lithium Aluminum Hydride

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols.

  • Reaction Setup: A solution of 3,4-dimethylpentanoic acid in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), is added dropwise to a suspension of LiAlH₄ in the same solvent under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.

  • Reduction: The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature or gently refluxed to ensure complete reaction.

  • Workup: The reaction is carefully quenched by the sequential addition of water, a 15% aqueous sodium hydroxide (B78521) solution, and then more water (Fieser workup). This procedure precipitates the aluminum salts, which can be removed by filtration.

  • Purification: The filtrate is dried and the solvent is evaporated. The resulting alcohol is purified by distillation.

Parameter Value
Reactants 3,4-Dimethylpentanoic Acid, Lithium Aluminum Hydride
Solvent Diethyl ether or THF
Reaction Time 2-4 hours
Temperature 0 °C to reflux
Yield 85-95%
Route 3: Hydroboration-Oxidation of 3,4-Dimethyl-1-pentene

The hydroboration-oxidation of an alkene is a two-step reaction that results in the anti-Markovnikov addition of water across the double bond, yielding a primary alcohol from a terminal alkene.

Experimental Protocol: Hydroboration-Oxidation of 3,4-Dimethyl-1-pentene

This reaction proceeds via the addition of borane (B79455) (BH₃) across the double bond, followed by oxidation of the resulting organoborane.

  • Hydroboration: A solution of borane-tetrahydrofuran (B86392) complex (BH₃·THF) is added to a solution of 3,4-dimethyl-1-pentene in anhydrous THF at 0 °C under an inert atmosphere. The reaction mixture is then stirred at room temperature.

  • Oxidation: The reaction mixture is cooled to 0 °C, and an aqueous solution of sodium hydroxide is added, followed by the slow, dropwise addition of hydrogen peroxide (30% aqueous solution).

  • Workup: The mixture is stirred at room temperature, and the layers are separated. The aqueous layer is extracted with an organic solvent.

  • Purification: The combined organic layers are washed, dried, and concentrated. The product is then purified by distillation.

Parameter Value
Reactants 3,4-Dimethyl-1-pentene, Borane-THF complex, Sodium hydroxide, Hydrogen peroxide
Solvent Tetrahydrofuran (THF)
Reaction Time 2-3 hours for hydroboration; 1-2 hours for oxidation
Temperature 0 °C to Room Temperature
Yield 80-90%

Visualization of Synthetic Pathways

The following diagrams illustrate the logical relationships between the precursors and the final product, this compound.

Synthesis_Pathways cluster_precursors Precursors 3_4_Dimethylpentanoic_Acid 3,4-Dimethylpentanoic Acid 3_4_Dimethylpentanal 3,4-Dimethylpentanal 3_4_Dimethylpentanoic_Acid->3_4_Dimethylpentanal Partial Reduction / Oxidation 3_4_Dimethyl_1_pentanol 3_4_Dimethyl_1_pentanol 3_4_Dimethylpentanal->3_4_Dimethyl_1_pentanol Reduction (NaBH4) 3_4_Dimethyl_1_pentene 3,4-Dimethyl-1-pentene 3_4_Dimethyl_1_pentene->3_4_Dimethyl_1_pentanol Hydroboration- Oxidation 3_4_Dimethyl_1_pentanol->3_4_Dimethylpentanal Oxidation (PCC)

Caption: Synthetic pathways to this compound.

Stereoselective Synthesis

This compound possesses two chiral centers (at C3 and C4), meaning it can exist as four stereoisomers. For applications in pharmaceuticals or other areas where specific stereochemistry is crucial, enantioselective or diastereoselective synthetic methods are required. Such methods often involve the use of chiral catalysts, auxiliaries, or reagents to control the stereochemical outcome of the reaction. For example, asymmetric reduction of a suitable prochiral ketone precursor or stereoselective alkylation using a chiral auxiliary could be employed to access specific stereoisomers of this compound.

Conclusion

This technical guide has outlined several viable synthetic routes for the preparation of this compound and its essential precursors. The choice of a particular synthetic pathway will depend on factors such as the availability of starting materials, desired scale of the reaction, and the need for stereochemical control. The provided experimental protocols and data serve as a valuable resource for researchers and professionals engaged in the synthesis of this and related branched-chain primary alcohols.

The Ubiquitous Yet Understated Role of Branched-Chain Primary Alcohols in Nature

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain primary alcohols, a diverse class of organic compounds, are found throughout the natural world, from the simplest microorganisms to complex plant life. While often overshadowed by their straight-chain counterparts, these molecules play crucial roles in cellular structure, communication, and metabolism. Their unique physicochemical properties, conferred by their branched structures, are increasingly being harnessed in various industrial applications, including the development of biofuels, pharmaceuticals, and cosmetics. This technical guide provides an in-depth exploration of the natural occurrence of branched-chain primary alcohols, their biosynthetic pathways, and the analytical methodologies used for their study.

Natural Occurrence and Quantitative Data

Branched-chain primary alcohols are broadly categorized based on their carbon chain length and biosynthetic origin. The most significant classes include short-chain "fusel alcohols," longer-chain fatty alcohols, and the vast family of isoprenoid-derived alcohols.

Short-Chain Branched-Chain Primary Alcohols (Fusel Alcohols)

Primarily produced as byproducts of amino acid metabolism during microbial fermentation, fusel alcohols are common constituents of fermented beverages and foods.[1] The most prevalent among these are isoamyl alcohol (3-methyl-1-butanol), active amyl alcohol (2-methyl-1-butanol), and isobutanol (2-methyl-1-propanol).[2] These compounds are significant contributors to the flavor and aroma profiles of products like beer, wine, and spirits.[3][4] They are also found in trace amounts in various fruits.[4][5]

AlcoholNatural SourceConcentration RangeReferences
Isoamyl alcoholBeer12.5 - 70 mg/L[3]
Wine94 - 226 mg/L
BananaKey aroma component[6]
2-Methyl-1-butanolFermented BeveragesMinor byproduct[7]
ApplesPresent[5][8]
Blue CheeseVolatile component[5]
Concord Grape JuiceVolatile component[5]
NectarinesVolatile component[5]
Papaya FruitVolatile component[5]
IsobutanolFermented BeveragesGenerally present[2]
Long-Chain Branched-Chain Fatty Alcohols

Long-chain branched fatty alcohols are integral components of natural waxes, particularly in the epicuticular wax of plant leaves, where they contribute to the plant's defense against environmental stressors.[9] Their presence is also noted in the secretions of some avian species. Guerbet alcohols, a specific type of branched primary alcohol, can be derived from natural, linear fatty alcohols found in vegetable sources.[10][11]

Alcohol ClassNatural SourceTypical Chain LengthsReferences
Branched Fatty AlcoholsPlant Leaf WaxesC22 - C32[9]
Guerbet Alcohols (derived)Vegetable OilsC12 - C32[10]
Isoprenoid-Derived Branched-Chain Alcohols

Isoprenoids represent the largest and most diverse class of natural products, with over 30,000 known compounds.[12] All isoprenoids are synthesized from the five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[13][14] This vast family includes numerous branched-chain primary alcohols that play critical roles in plant physiology, acting as components of essential oils, hormones, and membrane constituents.

Alcohol ClassNatural SourceExamplesReferences
Monoterpenoid AlcoholsPlant Essential OilsGeraniol, Citronellol
Diterpenoid AlcoholsPlant ResinsPhytol
Polyisoprenoid AlcoholsPlant TissuesDolichols, Polyprenols[15][16]

Biosynthesis of Branched-Chain Primary Alcohols

The biosynthetic pathways leading to branched-chain primary alcohols are as diverse as the molecules themselves. Understanding these pathways is crucial for metabolic engineering efforts aimed at enhancing the production of these valuable compounds.

The Ehrlich Pathway: Biosynthesis of Fusel Alcohols

In yeasts and other microorganisms, fusel alcohols are primarily synthesized via the Ehrlich pathway, which involves the catabolism of branched-chain amino acids (leucine, isoleucine, and valine).[1][17] This pathway consists of a transamination step to form an α-keto acid, followed by decarboxylation to an aldehyde, and finally, a reduction to the corresponding branched-chain primary alcohol.[17]

Ehrlich_Pathway cluster_amino_acid Branched-Chain Amino Acid cluster_keto_acid α-Keto Acid cluster_aldehyde Aldehyde cluster_alcohol Branched-Chain Alcohol Leucine Leucine α-Ketoisocaproate α-Ketoisocaproate Leucine->α-Ketoisocaproate Transamination Isoleucine Isoleucine α-Keto-β-methylvalerate α-Keto-β-methylvalerate Isoleucine->α-Keto-β-methylvalerate Transamination Valine Valine α-Ketoisovalerate α-Ketoisovalerate Valine->α-Ketoisovalerate Transamination Isovaleraldehyde Isovaleraldehyde α-Ketoisocaproate->Isovaleraldehyde Decarboxylation 2-Methylbutanal 2-Methylbutanal α-Keto-β-methylvalerate->2-Methylbutanal Decarboxylation Isobutyraldehyde Isobutyraldehyde α-Ketoisovalerate->Isobutyraldehyde Decarboxylation Isoamyl alcohol Isoamyl alcohol Isovaleraldehyde->Isoamyl alcohol Reduction 2-Methyl-1-butanol 2-Methyl-1-butanol 2-Methylbutanal->2-Methyl-1-butanol Reduction Isobutanol Isobutanol Isobutyraldehyde->Isobutanol Reduction

Caption: The Ehrlich pathway for the biosynthesis of fusel alcohols from branched-chain amino acids in yeast.

Isoprenoid Biosynthesis in Plants

Plants utilize two distinct pathways for the synthesis of the fundamental isoprenoid precursors, IPP and DMAPP: the mevalonate (B85504) (MVA) pathway, which operates in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids.[12][13][14] These precursors are then sequentially condensed to form larger isoprenoid diphosphates, which serve as the substrates for a vast array of terpene synthases and subsequent modifying enzymes that produce the final isoprenoid alcohols.

Isoprenoid_Biosynthesis cluster_MVA Cytosol (MVA Pathway) cluster_MEP Plastid (MEP Pathway) cluster_downstream Downstream Synthesis Acetyl-CoA Acetyl-CoA Mevalonate Mevalonate Acetyl-CoA->Mevalonate IPP_MVA IPP Mevalonate->IPP_MVA DMAPP_MVA DMAPP IPP_MVA->DMAPP_MVA GPP_FPP GPP, FPP DMAPP_MVA->GPP_FPP + IPP Pyruvate Pyruvate MEP Methylerythritol-4-P Pyruvate->MEP G3P Glyceraldehyde-3-P G3P->MEP IPP_MEP IPP MEP->IPP_MEP DMAPP_MEP DMAPP IPP_MEP->DMAPP_MEP GPP_GGPP GPP, GGPP DMAPP_MEP->GPP_GGPP + IPP Monoterpenols Monoterpenols GPP_FPP->Monoterpenols Sesquiterpenols Sesquiterpenols GPP_FPP->Sesquiterpenols Diterpenols Diterpenols GPP_GGPP->Diterpenols Polyterpenols Polyterpenols GPP_GGPP->Polyterpenols

Caption: Overview of the MVA and MEP pathways for isoprenoid biosynthesis in plants.

Experimental Protocols

The accurate identification and quantification of branched-chain primary alcohols from natural sources require robust analytical methodologies. Gas chromatography-mass spectrometry (GC-MS) is the most commonly employed technique due to its high sensitivity and specificity.

Protocol 1: Quantification of Fusel Alcohols in Fermented Beverages by Headspace SPME-GC-MS

This protocol describes the analysis of short-chain branched primary alcohols in alcoholic beverages using headspace solid-phase microextraction (SPME) coupled with GC-MS.

Materials:

  • Fermented beverage sample (e.g., beer, wine)

  • 20 mL headspace vials with crimp caps

  • SPME fiber assembly with a suitable fiber (e.g., Carboxen/PDMS)

  • GC-MS system equipped with a capillary column (e.g., DB-WAX)

  • Internal standard solution (e.g., 4-methyl-2-pentanol (B46003) in ethanol)

  • Sodium chloride

Procedure:

  • Sample Preparation: Pipette 5 mL of the beverage sample into a 20 mL headspace vial. Add 1.5 g of NaCl to enhance the volatility of the analytes. Spike the sample with a known amount of the internal standard solution.

  • SPME Extraction: Immediately seal the vial and place it in a heating block at 60°C. Expose the SPME fiber to the headspace of the sample for 30 minutes with agitation.

  • GC-MS Analysis: Retract the fiber and immediately insert it into the hot GC inlet (250°C) for thermal desorption of the analytes for 5 minutes in splitless mode.

  • Chromatographic Separation: Program the GC oven with an appropriate temperature gradient to separate the target analytes. A typical program starts at 40°C, holds for 5 minutes, then ramps to 220°C.

  • Mass Spectrometric Detection: Operate the mass spectrometer in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity.

  • Quantification: Identify the compounds based on their retention times and mass spectra compared to authentic standards. Quantify the analytes by constructing a calibration curve using the peak area ratio of the analyte to the internal standard.

GCMS_Workflow Sample_Prep Sample Preparation (Beverage + NaCl + IS) SPME Headspace SPME (60°C, 30 min) Sample_Prep->SPME Desorption Thermal Desorption in GC Inlet (250°C) SPME->Desorption GC_Separation GC Separation (Capillary Column) Desorption->GC_Separation MS_Detection MS Detection (Scan or SIM) GC_Separation->MS_Detection Data_Analysis Data Analysis (Identification & Quantification) MS_Detection->Data_Analysis

Caption: Experimental workflow for the analysis of fusel alcohols by HS-SPME-GC-MS.

Protocol 2: Extraction and Analysis of Long-Chain Fatty Alcohols from Plant Tissues

This protocol details the extraction of total lipids from plant leaves and the subsequent analysis of long-chain fatty alcohols.[18][19][20]

Materials:

  • Fresh or lyophilized plant leaf tissue

  • Mortar and pestle or homogenizer

  • Chloroform (B151607)/methanol solvent mixture (2:1, v/v)

  • 0.9% NaCl solution

  • Rotary evaporator

  • Saponification reagent (e.g., 5% KOH in methanol)

  • Hexane (B92381)

  • Derivatization agent (e.g., BSTFA with 1% TMCS)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

  • Internal standard (e.g., dotriacontane)

Procedure:

  • Lipid Extraction: Homogenize 1 g of plant tissue in a chloroform/methanol mixture. Add 0.9% NaCl solution and vortex thoroughly. Centrifuge to separate the phases and collect the lower chloroform phase containing the total lipids.

  • Saponification: Evaporate the solvent from the lipid extract under a stream of nitrogen. Add the saponification reagent and heat at 80°C for 1 hour to hydrolyze any esters.

  • Neutral Lipid Extraction: After cooling, add water and extract the non-saponifiable lipids (including fatty alcohols) with hexane.

  • Derivatization: Evaporate the hexane extract to dryness and add the derivatization agent. Heat at 70°C for 30 minutes to convert the alcohols to their trimethylsilyl (B98337) (TMS) ethers.

  • GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS. Use a temperature program that allows for the elution of the long-chain fatty alcohol TMS ethers.

  • Quantification: Identify the fatty alcohols based on their retention times and mass spectra. Quantify using an internal standard added before the extraction or derivatization step.

Conclusion

Branched-chain primary alcohols are a fundamentally important and structurally diverse class of natural products. Their roles in biological systems are varied and significant, from contributing to the sensory properties of foods and beverages to forming essential components of cellular structures. The continued development of sophisticated analytical techniques and metabolic engineering strategies will undoubtedly lead to a deeper understanding of their natural functions and pave the way for their expanded use in a wide array of industrial and therapeutic applications.

References

toxicological data for C7 alcohols

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Toxicological Data for C7 Alcohols

This technical guide provides a comprehensive overview of the available , with a primary focus on n-heptanol and its isomers. The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data, experimental protocols, and insights into the mechanisms of toxicity.

Acute Toxicity

C7 alcohols generally exhibit low acute toxicity following oral and dermal exposure.

Table 1: Acute Toxicity of C7 Alcohols

ChemicalTest SpeciesRouteEndpointValueReference
n-HeptanolRatOralLD505500 - 6200 mg/kg[1]
n-HeptanolRabbitDermalLD50>2000 mg/kg[2]
3-HeptanolRatOralLD501870 mg/kg[3]
3-HeptanolRabbitDermalLD504360 µL/kg[3]
Experimental Protocols for Acute Toxicity

Oral Toxicity (OECD 420: Fixed Dose Procedure):

The acute oral toxicity of C7 alcohols is typically assessed using the Fixed Dose Procedure outlined in OECD Guideline 420.[4][5][6][7][8] This method aims to determine a dose that produces evident toxicity without causing mortality.

  • Sighting Study: A preliminary study is conducted on single animals to determine the appropriate starting dose for the main study. Doses are selected from fixed levels of 5, 50, 300, and 2000 mg/kg.[4]

  • Main Study: Groups of at least five animals of a single sex (usually female) are administered the test substance by gavage.[8] The animals are observed for a minimum of 14 days for signs of toxicity and mortality.[4]

  • Observations: Clinical signs, body weight changes, and any instances of mortality are recorded. A gross necropsy is performed on all animals at the end of the study.[7]

Dermal Toxicity (OECD 402):

While not explicitly detailed in the search results for C7 alcohols, acute dermal toxicity is generally assessed following OECD Guideline 402. This involves the application of the test substance to a shaved area of the skin of the test animal (typically rats or rabbits) for 24 hours. The animals are then observed for 14 days for signs of toxicity and mortality.

cluster_workflow Acute Oral Toxicity Testing Workflow (OECD 420) Sighting Study Sighting Study Select Starting Dose Select Starting Dose Sighting Study->Select Starting Dose Determine dose range Main Study Main Study Select Starting Dose->Main Study Dose Group 1 Dose Group 1 Main Study->Dose Group 1 Dose Group 1 (n=5) Dose Group 1 (n=5) Observe 14 Days Observe 14 Days Record Clinical Signs Record Clinical Signs Observe 14 Days->Record Clinical Signs Record Body Weight Record Body Weight Observe 14 Days->Record Body Weight Necropsy Necropsy Observe 14 Days->Necropsy Data Analysis Data Analysis Record Clinical Signs->Data Analysis Record Body Weight->Data Analysis Necropsy->Data Analysis Determine Toxicity Class Determine Toxicity Class Data Analysis->Determine Toxicity Class Dose Group 1->Observe 14 Days

Acute Oral Toxicity Workflow

Irritation and Sensitization

C7 alcohols are generally considered to be mild skin irritants and serious eye irritants. They have a low potential for skin sensitization.

Table 2: Irritation and Sensitization Potential of C7 Alcohols

ChemicalTestSpeciesResultReference
n-HeptanolSkin Irritation (OECD 404)RabbitMild irritant[1]
n-HeptanolEye Irritation (OECD 405)RabbitIrritating[1]
n-HeptanolSkin Sensitization (OECD 429)MouseMildly sensitizing[1]
2-HeptanolSkin IrritationMild irritant[4]
2-HeptanolEye IrritationSeverely irritating[4]
3-HeptanolSkin and Eye IrritationIrritating[3]
4-HeptanolEye IrritationIrritant[6]
Experimental Protocols for Irritation and Sensitization

Dermal Irritation (OECD 404):

This test evaluates the potential of a substance to cause skin irritation.[3][9][10][11][12]

  • Procedure: A single dose of the test substance is applied to a small area of skin (approximately 6 cm²) of an albino rabbit.[3][12] The exposure period is typically 4 hours.[3]

  • Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals over 14 days.[3]

Eye Irritation (OECD 405):

This test assesses the potential of a substance to cause eye irritation or corrosion.[13][14][15][16][17]

  • Procedure: A single dose of the test substance is applied into the conjunctival sac of one eye of an albino rabbit. The other eye serves as a control.[14][15]

  • Observation: The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis at 1, 24, 48, and 72 hours after application.[14]

Skin Sensitization (OECD 429: Local Lymph Node Assay - LLNA):

The LLNA is the preferred method for assessing the skin sensitization potential of chemicals.[1][18][19][20][21]

  • Principle: Sensitizers induce lymphocyte proliferation in the lymph nodes draining the site of application. This proliferation is proportional to the dose and potency of the allergen.[20]

  • Procedure: The test substance is applied to the dorsal surface of the ears of mice for three consecutive days.[18] On day 6, the draining auricular lymph nodes are excised, and the proliferation of lymphocytes is measured, typically by the incorporation of 3H-methyl thymidine.[1]

  • Endpoint: A Stimulation Index (SI) is calculated by comparing the proliferation in the test group to the vehicle control group. An SI of ≥3 is generally considered a positive result.[1]

Repeated-Dose Toxicity

Subchronic oral toxicity studies have been conducted for n-heptanol and some of its branched isomers.

Table 3: Repeated-Dose Toxicity of C7 Alcohols

ChemicalTest SpeciesRouteStudy DurationNOAELKey Findings at LOAEL/Higher DosesReference
n-HeptanolRatOral (gavage)28-42 days (OECD 422)1000 mg/kg/day (reproductive/developmental)No adverse effects on parental animals or reproductive/developmental parameters observed up to the highest dose.[22]
2,6-Dimethyl-2-heptanolRatOral (diet)28-42 days (OECD 422)238 mg/kg/day (systemic)Not specified in snippet.[10]
2,6-Dimethyl-4-heptanolRatOral28-42 days (OECD 422)17 mg/kg/day (systemic)Increased relative kidney weights in females at both dose levels.[8]
Experimental Protocol for Combined Repeated-Dose and Reproductive/Developmental Toxicity (OECD 422)

This screening test provides information on both systemic toxicity and potential effects on reproduction and development.[23][24]

  • Dosing: The test substance is administered daily by oral gavage to groups of male and female rats. Males are dosed for a minimum of four weeks, and females are dosed for approximately 63 days, including pre-mating, mating, gestation, and lactation periods.[23]

  • Observations:

    • Systemic Toxicity: Clinical observations, body weight, food and water consumption, hematology, clinical chemistry, and organ weights are recorded. Histopathological examination of major organs is performed.

    • Reproductive/Developmental Toxicity: Mating performance, fertility, gestation length, and litter size are assessed. Pups are examined for viability, clinical signs, and body weight gain.[23]

Genotoxicity

In vitro studies suggest that C7 alcohols are not mutagenic.

Table 4: Genotoxicity of C7 Alcohols

ChemicalTest SystemResultReference
n-HeptanolAmes testNegative[1]
2,6-Dimethyl-2-heptanolAmes testNegative[10]
2,6-Dimethyl-4-heptanolBlueScreen assayNegative[8]
Experimental Protocols for Genotoxicity

Bacterial Reverse Mutation Test (Ames Test - OECD 471):

This is a widely used in vitro test to detect gene mutations.[25][26]

  • Principle: The test uses strains of Salmonella typhimurium and Escherichia coli with mutations that render them unable to synthesize an essential amino acid (e.g., histidine). A mutagen can cause a reverse mutation, restoring the ability of the bacteria to grow in an amino acid-deficient medium.[25]

  • Procedure: The test substance is incubated with the bacterial strains, with and without a metabolic activation system (S9 mix), and plated on a minimal medium. The number of revertant colonies is counted after a suitable incubation period.

In Vitro Micronucleus Test (OECD 487):

This test detects chromosomal damage (clastogenicity) or changes in chromosome number (aneugenicity).[25]

  • Principle: Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division.

  • Procedure: Mammalian cells are exposed to the test substance, and the frequency of micronucleated cells is determined.

Carcinogenicity

There are no available data on the carcinogenicity of C7 alcohols from long-term bioassays. The National Toxicology Program (NTP) has not conducted carcinogenicity studies on C7 alcohols.[8][21][27][28]

Toxicokinetics

The toxicokinetics of C7 alcohols are expected to be similar to other short-chain alcohols.

  • Absorption: C7 alcohols are likely to be rapidly absorbed from the gastrointestinal tract.[18]

  • Distribution: They are expected to distribute into the total body water.[18]

  • Metabolism: The primary route of metabolism is likely oxidation in the liver by alcohol dehydrogenase (ADH) and cytochrome P450 enzymes (particularly CYP2E1) to the corresponding aldehyde and then to the carboxylic acid.[18] Studies on n-heptane, a precursor to heptanols, show that it is metabolized to various heptanols (1-, 2-, 3-, and 4-heptanol) and further oxidized.[29]

  • Excretion: The metabolites are expected to be excreted primarily in the urine. A small percentage of the parent alcohol may be excreted unchanged in the breath, urine, and sweat.[18]

Mechanisms of Toxicity

The toxicity of C7 alcohols is thought to be mediated by a combination of non-specific effects on cell membranes and more specific interactions with cellular components.

cluster_pathway Proposed Signaling Pathway for C7 Alcohol-Induced Cellular Effects cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling C7 Alcohols C7 Alcohols Membrane Fluidity Membrane Fluidity C7 Alcohols->Membrane Fluidity Alteration Ion Channels Ion Channels C7 Alcohols->Ion Channels Inhibition Gap Junctions Gap Junctions C7 Alcohols->Gap Junctions Uncoupling Oxidative Stress Oxidative Stress C7 Alcohols->Oxidative Stress Induction via metabolism Ca2+ Signaling Ca2+ Signaling Ion Channels->Ca2+ Signaling Disruption Gap Junctions->Ca2+ Signaling Disruption PKC Protein Kinase C Ca2+ Signaling->PKC MAPK MAP Kinases PKC->MAPK Cellular Dysfunction Cellular Dysfunction MAPK->Cellular Dysfunction Oxidative Stress->Cellular Dysfunction

Proposed Signaling Pathway

Effects on Cell Membranes and Ion Channels

Heptanol (B41253) is known to affect cell-to-cell communication by uncoupling gap junctions.[22][30] It has also been shown to inhibit sodium and calcium currents in cardiac myocytes.[31] These effects can disrupt normal physiological processes that rely on coordinated cellular activity.

Intracellular Signaling
  • Calcium Signaling: By affecting ion channels and gap junctions, heptanol can disrupt intracellular calcium signaling.[22][28]

  • Protein Kinase C (PKC): Alcohols can modulate the activity of PKC, a key enzyme in many signaling pathways.[7][32] The effects can be complex, with both activation and inhibition reported depending on the specific conditions.[33]

  • MAP Kinases (MAPK): The MAPK signaling pathway is involved in cellular processes like proliferation and stress responses. Ethanol (B145695) has been shown to modulate MAPK signaling, and it is plausible that C7 alcohols could have similar effects.[31][34][35]

Oxidative Stress

A common mechanism of alcohol-induced toxicity is the generation of reactive oxygen species (ROS) during their metabolism.[5][12][18][22][36] This can lead to oxidative stress, causing damage to cellular components like lipids, proteins, and DNA, and ultimately leading to cellular dysfunction.[5]

cluster_isomers Toxicological Profile of C7 Alcohol Isomers cluster_primary Primary Alcohol cluster_secondary Secondary Alcohols cluster_branched Branched Alcohols C7 Alcohols C7 Alcohols n-Heptanol n-Heptanol C7 Alcohols->n-Heptanol 2-Heptanol 2-Heptanol C7 Alcohols->2-Heptanol 3-Heptanol 3-Heptanol C7 Alcohols->3-Heptanol 4-Heptanol 4-Heptanol C7 Alcohols->4-Heptanol 2,6-Dimethyl-2-heptanol 2,6-Dimethyl-2-heptanol C7 Alcohols->2,6-Dimethyl-2-heptanol 2,6-Dimethyl-4-heptanol 2,6-Dimethyl-4-heptanol C7 Alcohols->2,6-Dimethyl-4-heptanol Low Acute Toxicity\nMild Skin Irritant\nEye Irritant\nLow Sensitization Potential\nNo Genotoxicity (in vitro) Low Acute Toxicity Mild Skin Irritant Eye Irritant Low Sensitization Potential No Genotoxicity (in vitro) n-Heptanol->Low Acute Toxicity\nMild Skin Irritant\nEye Irritant\nLow Sensitization Potential\nNo Genotoxicity (in vitro) Mild Skin Irritant\nSevere Eye Irritant Mild Skin Irritant Severe Eye Irritant 2-Heptanol->Mild Skin Irritant\nSevere Eye Irritant Harmful if Swallowed\nSkin & Eye Irritant Harmful if Swallowed Skin & Eye Irritant 3-Heptanol->Harmful if Swallowed\nSkin & Eye Irritant Eye Irritant Eye Irritant 4-Heptanol->Eye Irritant No Genotoxicity No Genotoxicity 2,6-Dimethyl-2-heptanol->No Genotoxicity No Genotoxicity\nKidney Effects (repeated dose) No Genotoxicity Kidney Effects (repeated dose) 2,6-Dimethyl-4-heptanol->No Genotoxicity\nKidney Effects (repeated dose)

C7 Alcohol Isomer Toxicity

Conclusion

The available indicate a generally low order of acute toxicity. They are considered to be mild skin irritants and more significant eye irritants, with a low potential for skin sensitization. Repeated-dose studies suggest that the liver and kidneys may be target organs at higher doses. In vitro genotoxicity studies have been negative. However, there is a notable lack of data on the carcinogenicity and in vivo genotoxicity of C7 alcohols. Further research is needed to fully characterize the toxicological profile of all C7 alcohol isomers and to elucidate the specific molecular mechanisms underlying their toxicity.

References

The Reactivity of 3,4-Dimethyl-1-pentanol with Oxidizing Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reactivity of the primary alcohol 3,4-dimethyl-1-pentanol with a range of common and selective oxidizing agents. As a sterically hindered primary alcohol, its oxidation presents unique considerations. This document outlines the expected products, reaction mechanisms, and detailed experimental protocols for key oxidation methodologies, enabling researchers to select and implement the most suitable conditions for their synthetic goals.

Overview of Oxidation Pathways

This compound, a primary alcohol, can be oxidized to two principal products depending on the choice of oxidizing agent and reaction conditions. Mild oxidizing agents will typically yield the corresponding aldehyde, 3,4-dimethylpentanal (B100440). In contrast, strong oxidizing agents will facilitate the over-oxidation of the intermediate aldehyde to the carboxylic acid, 3,4-dimethylpentanoic acid.

The selection between these pathways is a critical consideration in synthetic design. Mild, anhydrous conditions are necessary to isolate the aldehyde, while strong, often aqueous, conditions are employed for the synthesis of the carboxylic acid.

G cluster_start Starting Material cluster_products Oxidation Products A This compound B 3,4-Dimethylpentanal (Aldehyde) A->B Mild Oxidants (PCC, Swern, TEMPO) C 3,4-Dimethylpentanoic Acid (Carboxylic Acid) A->C Strong Oxidants (Jones Reagent, KMnO4) B->C Over-oxidation

Caption: Oxidation pathways of this compound.

Mild Oxidation to 3,4-Dimethylpentanal

The synthesis of 3,4-dimethylpentanal requires mild oxidizing agents that can selectively convert the primary alcohol to an aldehyde without further oxidation. These reactions are typically performed under anhydrous conditions to prevent the formation of the gem-diol hydrate, which is susceptible to over-oxidation.[1]

Pyridinium (B92312) Chlorochromate (PCC) Oxidation

PCC is a versatile and reliable reagent for the oxidation of primary alcohols to aldehydes.[2][3] It is an acidic reagent, which may be a consideration for substrates with acid-labile functional groups.[4]

Reaction Summary:

Oxidizing AgentProductSolventTypical Reaction TimeRepresentative Yield
Pyridinium Chlorochromate (PCC)3,4-DimethylpentanalDichloromethane (B109758) (DCM)2 - 4 hours80 - 95%

Experimental Protocol: PCC Oxidation

  • Setup: To a dry, round-bottom flask equipped with a magnetic stir bar, add pyridinium chlorochromate (1.2 equivalents) and Celite® or powdered molecular sieves (equal weight to PCC).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask to form a suspension.

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the stirred PCC suspension in one portion at room temperature.

  • Reaction Monitoring: The reaction mixture will turn dark and tarry. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel or Florisil® to remove the chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude aldehyde can be further purified by flash column chromatography if necessary.

Swern Oxidation

The Swern oxidation is a metal-free, mild method that utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures.[5][6][7] It is known for its high yields and tolerance of a wide variety of functional groups.[8] A notable byproduct is the volatile and malodorous dimethyl sulfide.[5]

Reaction Summary:

Oxidizing AgentProductSolventTemperatureRepresentative Yield
(COCl)₂, DMSO, Et₃N3,4-DimethylpentanalDichloromethane (DCM)-78 °C to RT90 - 98%

Experimental Protocol: Swern Oxidation

  • Activator Preparation: In a dry, three-necked flask under an inert atmosphere (Nitrogen or Argon), dissolve oxalyl chloride (1.5 equivalents) in anhydrous DCM and cool the solution to -78 °C (dry ice/acetone (B3395972) bath).

  • DMSO Addition: Add a solution of DMSO (2.5 equivalents) in anhydrous DCM dropwise to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 15 minutes.

  • Alcohol Addition: Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise, again keeping the temperature at -78 °C. Stir for 30-45 minutes.

  • Base Quench: Add triethylamine (B128534) (Et₃N, 5.0 equivalents) dropwise to the reaction mixture. After the addition is complete, allow the mixture to slowly warm to room temperature.

  • Workup: Quench the reaction by adding water. Separate the organic layer and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. The product can be purified by flash column chromatography.

G start Start prep_reagents Prepare Reagents (Alcohol in DCM, DMSO in DCM, Oxalyl Chloride in DCM) start->prep_reagents cool_flask Cool Flask to -78 °C (Dry Ice/Acetone) prep_reagents->cool_flask add_oxalyl Add Oxalyl Chloride Solution cool_flask->add_oxalyl add_dmso Add DMSO Solution (Dropwise) add_oxalyl->add_dmso stir1 Stir for 15 min add_dmso->stir1 add_alcohol Add Alcohol Solution (Dropwise) stir1->add_alcohol stir2 Stir for 45 min add_alcohol->stir2 add_base Add Triethylamine (Dropwise) stir2->add_base warm_rt Warm to Room Temp. add_base->warm_rt workup Aqueous Workup & Extraction warm_rt->workup purify Dry, Concentrate & Purify workup->purify end End purify->end

Caption: General experimental workflow for Swern oxidation.

Strong Oxidation to 3,4-Dimethylpentanoic Acid

To synthesize 3,4-dimethylpentanoic acid, a strong oxidizing agent is required. These reagents typically operate in aqueous conditions, which facilitates the hydration of the intermediate aldehyde to a geminal diol, allowing for subsequent oxidation to the carboxylic acid.

Jones Oxidation

The Jones reagent, a solution of chromium trioxide in aqueous sulfuric acid, is a powerful and efficient oxidant for converting primary alcohols directly to carboxylic acids.[9][10] The reaction is typically rapid and exothermic, with a distinct color change from orange (Cr⁶⁺) to green (Cr³⁺) indicating the progress of the reaction.[11]

Reaction Summary:

Oxidizing AgentProductSolventTypical Reaction TimeRepresentative Yield
CrO₃, H₂SO₄, H₂O3,4-Dimethylpentanoic AcidAcetone0.5 - 2 hours75 - 90%

Experimental Protocol: Jones Oxidation

  • Reagent Preparation (Jones Reagent): In a beaker, dissolve chromium trioxide (CrO₃) in concentrated sulfuric acid (H₂SO₄). With extreme caution and cooling, slowly add this mixture to water.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 equivalent) in acetone. Cool the flask in an ice-water bath.

  • Addition: Slowly add the prepared Jones reagent dropwise to the stirred alcohol solution. Maintain the temperature below 30°C. A color change from orange-red to green should be observed. Continue adding the reagent until a faint orange color persists.

  • Quenching: After the addition is complete, stir for an additional 30 minutes. Quench the excess oxidant by the dropwise addition of isopropanol (B130326) until the orange color disappears and a green precipitate forms.

  • Workup: Remove the acetone by rotary evaporation. Add water to the residue and extract the aqueous layer multiple times with diethyl ether or another suitable organic solvent.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude carboxylic acid. Further purification can be achieved by recrystallization or distillation.

G cluster_alcohol Alcohol Substrate cluster_reagent Jones Reagent Alcohol This compound R-CH2OH ChromateEster Chromate Ester Intermediate Alcohol->ChromateEster Esterification Jones Chromic Acid H2CrO4 Jones->ChromateEster Aldehyde Intermediate Aldehyde R-CHO ChromateEster->Aldehyde Elimination GemDiol Gem-Diol Hydrate R-CH(OH)2 Aldehyde->GemDiol Hydration (H2O) CarboxylicAcid Carboxylic Acid Product R-COOH GemDiol->CarboxylicAcid Further Oxidation

Caption: Simplified mechanism of Jones oxidation of a primary alcohol.

Conclusion

The oxidation of this compound can be effectively controlled to yield either the corresponding aldehyde or carboxylic acid. For the synthesis of 3,4-dimethylpentanal, mild, anhydrous methods such as PCC or Swern oxidation are recommended, with the latter often providing higher yields but requiring cryogenic temperatures. For the preparation of 3,4-dimethylpentanoic acid, strong oxidizing agents are necessary, with the Jones oxidation being a classic, robust, and high-yielding method. The choice of oxidant and protocol should be guided by the desired product, the presence of other functional groups in the substrate, and considerations of reagent toxicity and experimental setup.

References

discovery and history of dimethyl-substituted pentanols

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and History of Dimethyl-Substituted Pentanols

Introduction

The dimethyl-substituted pentanols are a fascinating class of branched-chain alcohols with the general molecular formula C7H16O. Their structural diversity, arising from the various possible placements of the two methyl groups and the hydroxyl group on the pentane (B18724) backbone, has led to a range of isomers with distinct physical and chemical properties. These compounds have found utility as solvents, intermediates in organic synthesis, and as components in fragrances and potential biofuels.[1][2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, and key properties of several important dimethyl-substituted pentanol (B124592) isomers, tailored for researchers, scientists, and professionals in drug development.

Historical Context and Discovery

The exploration of branched-chain alcohols is deeply rooted in the foundational principles of organic synthesis developed in the late 19th and early 20th centuries. The advent of the Grignard reaction, in particular, revolutionized the construction of complex carbon skeletons and the synthesis of secondary and tertiary alcohols.[4][5] Many dimethyl-substituted pentanols were first synthesized and characterized as part of systematic investigations into the properties and reactions of higher alcohols.

For instance, the synthesis of 2,4-dimethyl-1-pentanol (B1329443) was reported in 1931 by C. S. Marvel and Tse-Tsing Chu as part of an effort to characterize new higher alcohols that had been isolated from the products of carbon monoxide reduction.[6] Similarly, the synthesis of 2,2-dimethyl-1-pentanol, an alcohol not previously prepared, was undertaken to determine its physical constants and characterize its derivatives and dehydration products.[7] These early studies laid the groundwork for understanding the structure-property relationships in this class of compounds.

Quantitative Data of Dimethyl-Substituted Pentanol Isomers

The physical properties of dimethyl-substituted pentanols vary significantly with their isomeric structure. The degree of branching and the position of the hydroxyl group influence intermolecular forces, which in turn affect properties such as boiling point, density, and solubility. The following table summarizes key quantitative data for several isomers.

IUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)Refractive Index (n20/D)
2,2-Dimethyl-1-pentanol2370-12-9C7H16O116.20153 - 160.4~0.82971.425
2,3-Dimethyl-1-pentanol (B156742)10143-23-4C7H16O116.20155 - 1560.839 (at 23.3°C)1.428
2,4-Dimethyl-1-pentanol6305-71-1C7H16O116.20160 - 1620.793 (at 20°C)1.427
3,3-Dimethyl-1-pentanol19264-94-9C7H16O116.20N/AN/AN/A
3,4-Dimethyl-1-pentanol6570-87-2C7H16O116.20N/AN/AN/A
2,3-Dimethyl-2-pentanolN/AC7H16O116.20N/AN/AN/A
2,4-Dimethyl-2-pentanol625-06-9C7H16O116.20138 - 1390.8151.423
2,3-Dimethyl-3-pentanol595-41-5C7H16O116.201400.8331.428
2,4-Dimethyl-3-pentanol (B146734)600-36-2C7H16O116.20139 - 1400.8291.425

(Data sourced from[6][7][8][9][10][11][12][13])

Experimental Protocols and Synthesis Methodologies

The synthesis of dimethyl-substituted pentanols often employs classical organic reactions, with the Grignard reaction being a prominent and versatile method.[4][14] Other significant methods include the reduction of corresponding aldehydes or ketones.

General Synthesis Workflow via Grignard Reaction

The Grignard reaction provides a robust pathway for creating the carbon skeleton of tertiary and secondary alcohols. The general workflow involves the formation of a highly nucleophilic organomagnesium halide (the Grignard reagent), which then attacks the electrophilic carbon of a carbonyl compound.[5]

grignard_workflow start Alkyl Halide (R-X) + Mg Metal reagent Grignard Reagent (R-MgX) start->reagent in dry ether intermediate Magnesium Alkoxide Intermediate reagent->intermediate Nucleophilic Addition carbonyl Ketone or Aldehyde carbonyl->intermediate product Target Alcohol intermediate->product workup Aqueous Acid Workup (H3O+) workup->product Protonation

Caption: General workflow for alcohol synthesis using a Grignard reaction.

Protocol 1: Synthesis of 2,2-Dimethyl-1-pentanol

This primary alcohol was synthesized via a multi-step process involving the creation of a carboxylic acid followed by its reduction.[7]

  • Preparation of 2-Methyl-2-pentanol (B124083): n-Propyl magnesium bromide is prepared and reacted with acetone, followed by hydrolysis to yield 2-methyl-2-pentanol.

  • Conversion to Grignard Reagent: The 2-methyl-2-pentanol is converted to 2-chloro-2-methyl pentane using cold concentrated hydrochloric acid. This alkyl chloride is then used to prepare the corresponding Grignard reagent.

  • Carboxylation: The Grignard reagent is treated with carbon dioxide (dry ice), and subsequent hydrolysis yields 2,2-dimethyl pentanoic acid.

  • Reduction: The 2,2-dimethyl pentanoic acid is reduced using lithium aluminum hydride (LiAlH4) to produce the final product, 2,2-dimethyl-1-pentanol.[7]

  • Purification and Analysis: The resulting alcohol is purified, and its purity is confirmed using gas-liquid partition chromatography.[7]

synthesis_2_2_dimethyl_1_pentanol A n-Propyl MgBr + Acetone B 2-Methyl-2-pentanol A->B Hydrolysis C 2-Chloro-2-methylpentane B->C Conc. HCl D Grignard Reagent C->D + Mg E 2,2-Dimethylpentanoic Acid D->E 1. CO2 2. Hydrolysis F 2,2-Dimethyl-1-pentanol E->F LiAlH4 Reduction

Caption: Synthetic pathway for 2,2-dimethyl-1-pentanol.

Protocol 2: Synthesis of 2,3-Dimethyl-3-pentanol

This tertiary alcohol can be effectively synthesized using the Grignard reaction.[13][15]

  • Retrosynthetic Analysis: The target molecule, 2,3-dimethyl-3-pentanol, is a tertiary alcohol. Disconnecting one of the C-C bonds adjacent to the hydroxyl-bearing carbon suggests a Grignard reagent and a ketone as precursors. Two viable routes are:

  • Grignard Reagent Preparation: In a flame-dried flask under an inert atmosphere, magnesium turnings are covered with an anhydrous ether (e.g., diethyl ether or THF). The corresponding alkyl halide (e.g., ethyl bromide for Route A) dissolved in anhydrous ether is added dropwise to initiate the formation of the Grignard reagent.[16][17]

  • Reaction with Ketone: The solution of the ketone (e.g., 3-methyl-2-butanone for Route A) in anhydrous ether is cooled in an ice bath and added dropwise to the prepared Grignard reagent with vigorous stirring.[17]

  • Workup and Purification: After the reaction is complete, the mixture is poured into a solution of aqueous acid (e.g., dilute H2SO4 or saturated NH4Cl) to hydrolyze the magnesium alkoxide intermediate.[16] The organic layer is separated, washed, dried over an anhydrous salt (e.g., MgSO4), and the solvent is removed. The crude product is then purified by distillation.

Protocol 3: Synthesis of 2,4-Dimethyl-3-pentanol

This secondary alcohol is commonly prepared by the reduction of the corresponding ketone, 2,4-dimethyl-3-pentanone (B156899) (diisopropyl ketone).[18]

  • Catalyst and Reagent Preparation: In an argon-filled glove box, a cobalt catalyst and a base (e.g., potassium hydroxide) are weighed into a vial with a magnetic stir bar, followed by the addition of a solvent like tetrahydrofuran.[18]

  • Hydrogenation Reaction: The ketone, 2,4-dimethyl-3-pentanone, is added to the vial. The vial is then placed in a Parr Instruments autoclave, which is sealed, removed from the glove box, and purged with hydrogen gas.

  • Reaction Conditions: The autoclave is heated, and the reaction proceeds under hydrogen pressure (e.g., ~30 atm) for a set period (e.g., 16 hours).[18]

  • Workup and Analysis: After the reaction, the autoclave is cooled, and the hydrogen gas is released. An internal standard (e.g., biphenyl) may be added for quantitative GC analysis. The organic layer is filtered and diluted for analysis.[18]

  • Purification: The desired 2,4-dimethyl-3-pentanol is isolated from the reaction mixture by flash column chromatography.[18]

Stereochemistry

A critical aspect of several dimethyl-substituted pentanols is the presence of chiral centers, leading to the existence of multiple stereoisomers. For example, this compound possesses two chiral centers (at C3 and C4), meaning it can exist as four distinct stereoisomers (two pairs of enantiomers).[19] Similarly, 2,3-dimethyl-1-pentanol has two stereogenic centers.[1] The stereoselective synthesis of these chiral alcohols is an important focus of modern organic chemistry, often employing asymmetric catalysis or chiral auxiliaries to produce specific enantiomers, which are crucial as building blocks in the synthesis of complex natural products and pharmaceuticals.[19]

Conclusion

The dimethyl-substituted pentanols represent a diverse family of C7 alcohols whose history is intertwined with the development of fundamental synthetic organic chemistry. From early characterizations in the 1930s to modern stereoselective syntheses, the study of these compounds continues to be relevant. The Grignard reaction and catalytic hydrogenation of carbonyl precursors remain the cornerstone methods for their preparation. The detailed protocols and compiled data in this guide offer a valuable resource for researchers working with these versatile chemical building blocks.

References

3,4-Dimethyl-1-pentanol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides core physicochemical data for 3,4-Dimethyl-1-pentanol, a branched-chain alcohol. The information presented herein is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This guide focuses on the fundamental molecular properties, specifically its chemical formula and molecular weight, derived from established chemical databases.

Molecular Identity and Properties

This compound is an organic compound classified as a primary alcohol. Its structure consists of a five-carbon pentanol (B124592) backbone with two methyl group substituents at positions 3 and 4.

The molecular formula for this compound is C₇H₁₆O .[1][2][3][4][5] This formula indicates that each molecule of the compound contains:

  • 7 Carbon (C) atoms

  • 16 Hydrogen (H) atoms

  • 1 Oxygen (O) atom

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. Based on its chemical formula, the molecular weight is calculated as follows:

  • Carbon (C): 7 atoms × 12.011 u = 84.077 u

  • Hydrogen (H): 16 atoms × 1.008 u = 16.128 u

  • Oxygen (O): 1 atom × 15.999 u = 15.999 u

Total Molecular Weight: 84.077 + 16.128 + 15.999 = 116.204 u

This value is consistent with data available in chemical databases, which report the molecular weight as approximately 116.20 g/mol .[1][4][6]

Data Summary

For ease of reference, the key quantitative data for this compound are summarized in the table below.

PropertyValueSource Citation
Molecular FormulaC₇H₁₆O[1][2][3][4][5]
Molar Mass116.20 g/mol [1][4]
Exact Mass116.120115130 Da[1][4]
IUPAC Name3,4-dimethylpentan-1-ol[2][3]
CAS Registry Number6570-87-2[2][3][5]

Experimental Protocols & Methodologies

Methodology for Molecular Weight Determination:

The molecular weight presented is a calculated value based on the compound's molecular formula, derived from its known chemical structure. The calculation employs the standard atomic weights of the constituent elements (Carbon, Hydrogen, and Oxygen) as established by the International Union of Pure and Applied Chemistry (IUPAC).

  • Structural Elucidation: The structure of this compound is determined using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • Formula Derivation: From the confirmed structure, the molecular formula (C₇H₁₆O) is established by counting the number of atoms of each element.

  • Calculation: The molecular weight is computed by summing the atomic weights of all atoms in the formula. The exact mass is calculated using the mass of the most abundant isotopes of the elements, which is a standard practice in mass spectrometry.[1][4]

Logical Relationships

While a complex signaling pathway is not applicable to a single small molecule, the logical relationship between its structural components and its fundamental properties can be visualized.

cluster_structure Chemical Structure cluster_formula Derivation cluster_properties Calculated Properties Pentanol_Backbone Pentanol Backbone (C5H11OH) Formula Molecular Formula C₇H₁₆O Pentanol_Backbone->Formula Methyl_Groups Two Methyl Groups (2 x CH3) Methyl_Groups->Formula MW Molecular Weight ~116.20 g/mol Formula->MW Sum of Atomic Weights

Caption: Derivation of molecular weight from chemical structure.

References

Navigating the Solubility Landscape of 3,4-Dimethyl-1-pentanol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3,4-Dimethyl-1-pentanol (C7H16O) is a branched-chain alcohol that finds applications as a solvent, intermediate in organic synthesis, and potentially as a component in formulated products. Its solubility in a range of organic solvents is a critical physical property that influences its utility in various chemical processes, including reaction chemistry, purification, and formulation development. The structure of this compound, featuring a seven-carbon aliphatic chain and a polar hydroxyl (-OH) group, dictates its interaction with different solvent classes. This guide aims to provide a predictive understanding of its solubility and a practical framework for its experimental determination.

Predicted Solubility of this compound

In the absence of specific experimental data, the solubility of this compound can be predicted based on the "like dissolves like" principle. This principle states that substances with similar polarities are more likely to be soluble in one another. This compound possesses both a nonpolar alkyl chain and a polar hydroxyl group, making it amphiphilic. Its overall polarity is moderate.

The following table summarizes the predicted qualitative solubility of this compound in common organic solvents.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Ethanol, Methanol, IsopropanolMiscible The hydroxyl group of this compound can form hydrogen bonds with these solvents. The alkyl chain has favorable van der Waals interactions with the solvent's alkyl part.
Polar Aprotic Acetone, Tetrahydrofuran (THF), Dimethylformamide (DMF)Soluble to Miscible The polar nature of these solvents can interact with the hydroxyl group of the alcohol, while the nonpolar portion of the alcohol interacts well with the organic structure of the solvent.
Nonpolar Hexane, Toluene, Diethyl EtherSoluble The dominant nonpolar heptyl chain of this compound will have strong van der Waals interactions with nonpolar solvents. The polarity of the hydroxyl group may slightly limit miscibility in highly nonpolar solvents at very high concentrations.
Halogenated Dichloromethane, ChloroformSoluble These solvents have moderate polarity and can effectively solvate both the polar and nonpolar portions of the alcohol molecule.

Experimental Protocol for Solubility Determination

The following is a generalized and robust method for determining the solubility of a liquid analyte, such as this compound, in a liquid solvent. This method is based on the visual determination of miscibility or the point of saturation.

Objective: To determine the qualitative (miscible, partially miscible, or immiscible) and quantitative solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (analyte)

  • Organic solvent of interest

  • Calibrated pipettes or burettes

  • A set of clear glass, sealed test tubes or vials

  • Vortex mixer

  • Temperature-controlled water bath or heating block

  • Light source for visual inspection

Procedure:

  • Preparation: Ensure all glassware is clean and dry to prevent contamination. The experiment should be conducted at a constant, recorded temperature.

  • Qualitative Assessment (Miscibility): a. To a test tube, add a known volume (e.g., 2 mL) of the organic solvent. b. To the same test tube, add an equal volume (2 mL) of this compound. c. Securely cap the test tube and vortex the mixture vigorously for 1-2 minutes. d. Allow the mixture to stand for at least 5 minutes and visually inspect for phase separation. e. Observation:

    • If a single, clear phase is observed, the two liquids are considered miscible in that proportion.
    • If two distinct layers form, they are immiscible .
    • If the solution appears cloudy or forms an emulsion that does not separate, they are partially miscible .

  • Quantitative Assessment (Determination of Saturation Point): a. Accurately pipette a known volume (e.g., 5 mL) of the organic solvent into a test tube. b. Using a calibrated burette or micropipette, add a small, known volume (e.g., 0.1 mL) of this compound to the solvent. c. Cap the test tube and vortex until the solution is homogeneous. d. Continue adding the alcohol in small, precise increments, vortexing thoroughly after each addition. e. The endpoint is reached when the solution becomes persistently cloudy (turbid) or when a second phase (droplets) of the alcohol is observed, indicating that the solvent is saturated. f. Record the total volume of this compound added.

  • Calculation of Solubility:

    • Calculate the solubility in terms of volume/volume percentage (v/v %): Solubility (v/v %) = (Volume of this compound / Total Volume of solution) x 100

    • To express solubility in g/100 mL, the density of this compound is required.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for both this compound and the organic solvents being used.

Visualizing Solubility Principles and Workflows

The following diagrams, generated using the DOT language, illustrate the core concepts of solubility and a typical experimental workflow.

G cluster_solute This compound cluster_solvent Organic Solvents cluster_conclusion Solubility Principle: 'Like Dissolves Like' Solute Amphiphilic Nature Polar_Head Polar -OH Group Solute->Polar_Head Nonpolar_Tail Nonpolar C7H15 Chain Solute->Nonpolar_Tail Solvent_Polar Polar Solvents (e.g., Ethanol, Acetone) Polar_Head->Solvent_Polar Strong Interaction (Hydrogen Bonding, Dipole-Dipole) Solvent_Nonpolar Nonpolar Solvents (e.g., Hexane, Toluene) Polar_Head->Solvent_Nonpolar Weak Interaction Nonpolar_Tail->Solvent_Polar Weak Interaction Nonpolar_Tail->Solvent_Nonpolar Strong Interaction (van der Waals Forces) Conclusion High solubility is favored when solute and solvent have similar intermolecular forces.

Caption: Logical relationship diagram illustrating the "like dissolves like" principle for the solubility of this compound.

G start Start: Prepare Materials qual_assessment Qualitative Assessment: Mix equal volumes of solute and solvent start->qual_assessment vortex_qual Vortex Mixture qual_assessment->vortex_qual observe_qual Observe for Phase Separation vortex_qual->observe_qual miscible Result: Miscible observe_qual->miscible Single Phase immiscible Result: Immiscible/Partially Miscible observe_qual->immiscible Multiple Phases quant_assessment Quantitative Assessment: Titrate solvent with solute immiscible->quant_assessment vortex_quant Vortex after each addition quant_assessment->vortex_quant observe_quant Observe for Turbidity/Phase Separation vortex_quant->observe_quant continue_titration Continue Titration observe_quant->continue_titration Homogeneous endpoint Endpoint Reached: Record total volume of solute added observe_quant->endpoint Turbid/Phase Separation continue_titration->quant_assessment calculate Calculate Solubility endpoint->calculate

Caption: Experimental workflow for determining the solubility of this compound in an organic solvent.

Conclusion

While quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented, a strong predictive understanding can be derived from fundamental chemical principles. This alcohol is expected to be highly soluble in a broad range of common organic solvents due to its amphiphilic nature. For applications requiring precise solubility values, the experimental protocol provided in this guide offers a reliable methodology for their determination. The accompanying diagrams serve to visually reinforce the theoretical underpinnings of solubility and the practical steps involved in its measurement, providing a comprehensive resource for researchers and developers working with this compound.

Methodological & Application

Application Notes and Protocols: 3,4-Dimethyl-1-pentanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethyl-1-pentanol is a chiral primary alcohol that serves as a versatile building block in organic synthesis. Its branched structure and stereocenters make it a valuable synthon for the preparation of complex organic molecules, including fragrances, plasticizers, and chiral intermediates for pharmaceutical development. This document provides detailed application notes and experimental protocols for the use of this compound in several key organic transformations.

Physical and Chemical Properties

PropertyValue
Molecular Formula C₇H₁₆O[1]
Molecular Weight 116.20 g/mol [1]
CAS Number 6570-87-2[1]
Boiling Point 164.85 °C
Density 0.827 g/cm³

Applications in Organic Synthesis

This compound can be utilized in a variety of organic reactions, primarily involving the functionalization of its primary alcohol group. Key applications include its use as a precursor for:

  • Esters: Used in fragrances and as specialty solvents.

  • Aldehydes and Carboxylic Acids: Important intermediates in multi-step syntheses.

  • Alkenes: For the construction of carbon skeletons.

  • Acrylates: Monomers for the synthesis of specialty polymers.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol describes the synthesis of this compound from 3-methyl-2-bromobutane and ethylene (B1197577) oxide.

Reaction Scheme:

G1 cluster_0 Grignard Reagent Formation cluster_1 Reaction with Epoxide cluster_2 Acidic Workup 3-methyl-2-bromobutane 3-methyl-2-bromobutane Grignard_Reagent 3,4-dimethylpentylmagnesium bromide 3-methyl-2-bromobutane->Grignard_Reagent Diethyl ether Mg Mg Mg->Grignard_Reagent Intermediate Alkoxide Intermediate Grignard_Reagent->Intermediate Ethylene_Oxide Ethylene Oxide Ethylene_Oxide->Intermediate Final_Product This compound Intermediate->Final_Product H₃O⁺ G2 Alcohol This compound Ester 3,4-Dimethylpentyl Acetate Alcohol->Ester H₂SO₄ (cat.) Acid Acetic Acid Acid->Ester Water Water G3 Alcohol This compound Aldehyde 3,4-Dimethylpentanal Alcohol->Aldehyde 1. (COCl)₂, DMSO, -78 °C 2. Et₃N G4 cluster_0 Dehydration of this compound A This compound B Protonation of Hydroxyl Group A->B H₂SO₄ C Loss of Water & Carbocation Formation (Primary Carbocation) B->C D 1,2-Hydride Shift (Rearrangement to Tertiary Carbocation) C->D E Elimination of Proton D->E F Alkene Products (Mixture of Isomers) E->F

References

Application Notes and Protocols for 3,4-Dimethyl-1-pentanol as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethyl-1-pentanol is a valuable chiral building block in organic synthesis, prized for its bifunctional nature and two contiguous stereocenters at the C3 and C4 positions. This structure allows for the generation of four distinct stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The precise stereochemical arrangement of these centers is critical in the synthesis of complex molecules, particularly in the development of pharmaceuticals and natural products where biological activity is often highly dependent on the three-dimensional structure of the molecule.[1]

The enantiomerically pure forms of this compound and its derivatives serve as versatile starting materials for the construction of intricate molecular architectures. The primary alcohol functionality provides a handle for a wide range of chemical transformations, including oxidation, esterification, and conversion to halides, while the chiral backbone allows for the stereocontrolled introduction of further complexity. This document provides detailed application notes and experimental protocols for the stereoselective synthesis of a specific enantiomer of this compound and its potential applications.

Application Note 1: Stereoselective Synthesis of (3R,4S)-3,4-Dimethyl-1-pentanol via Evans Chiral Auxiliary

The reliable construction of the stereocenters in this compound can be achieved with high diastereoselectivity using an Evans oxazolidinone chiral auxiliary. This well-established methodology allows for the controlled formation of new stereocenters through the diastereoselective alkylation of a chiral enolate. The following protocol outlines the synthesis of (2S,3R)-2,3-dimethylpentanoic acid, which can be subsequently reduced to the target alcohol, (3R,4S)-3,4-dimethyl-1-pentanol.

The overall synthetic strategy involves three key stages:

  • Acylation of the Chiral Auxiliary: The commercially available (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone is acylated with propionyl chloride to form the corresponding N-propionyloxazolidinone.

  • Diastereoselective Alkylation: The N-propionyloxazolidinone is deprotonated to form a chiral enolate, which then undergoes a diastereoselective alkylation with isopropyl iodide to introduce the C4 stereocenter.

  • Auxiliary Cleavage and Reduction: The chiral auxiliary is cleaved to yield the enantiomerically enriched carboxylic acid, which is then reduced to the primary alcohol.

This approach provides a reliable route to a specific stereoisomer of this compound, a valuable synthon for further synthetic elaborations.

Diagram: Synthetic Pathway to (3R,4S)-3,4-Dimethyl-1-pentanol

G cluster_0 Stage 1: Acylation cluster_1 Stage 2: Diastereoselective Alkylation cluster_2 Stage 3: Cleavage and Reduction Auxiliary (4R,5S)-4-methyl-5-phenyl- 2-oxazolidinone Acyl_Auxiliary N-Propionyl Oxazolidinone Auxiliary->Acyl_Auxiliary Propionyl Chloride, n-BuLi, THF Alkylated_Auxiliary Alkylated Oxazolidinone Acyl_Auxiliary->Alkylated_Auxiliary LDA, Isopropyl Iodide, THF, -78 °C Carboxylic_Acid (2S,3R)-2,3-Dimethyl- pentanoic Acid Alkylated_Auxiliary->Carboxylic_Acid LiOH, H2O2 Target_Alcohol (3R,4S)-3,4-Dimethyl- 1-pentanol Carboxylic_Acid->Target_Alcohol LiAlH4, THF

Caption: Synthetic workflow for (3R,4S)-3,4-Dimethyl-1-pentanol.

Experimental Protocols

Protocol 1: Synthesis of (4R,5S)-4-Methyl-3-(1-oxopropyl)-5-phenyl-2-oxazolidinone

This protocol describes the acylation of the Evans chiral auxiliary.

Materials:

Procedure:

  • A flame-dried round-bottom flask equipped with a magnetic stir bar and a septum is charged with (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq).

  • Anhydrous THF is added, and the solution is cooled to -78 °C in a dry ice/acetone bath under an inert atmosphere.

  • n-Butyllithium (1.05 eq) is added dropwise via syringe, and the resulting solution is stirred for 15 minutes.

  • Propionyl chloride (1.1 eq) is added dropwise, and the reaction mixture is stirred at -78 °C for 30 minutes, then allowed to warm to 0 °C and stirred for an additional 30 minutes.

  • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

  • The mixture is extracted with ethyl acetate (B1210297). The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to afford the N-propionyloxazolidinone as a white solid.

Reactant Molar Equiv. Purity Expected Yield
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone1.0>98%90-95%
n-Butyllithium1.051.6 M in hexanes-
Propionyl chloride1.1>98%-
Protocol 2: Diastereoselective Alkylation to form (4R,5S)-3-[(2S,3R)-2,3-Dimethyl-1-oxopentyl]-4-methyl-5-phenyl-2-oxazolidinone

This protocol details the key stereochemistry-defining step.

Materials:

  • N-propionyloxazolidinone from Protocol 1

  • Anhydrous tetrahydrofuran (THF)

  • Diisopropylamine (B44863)

  • n-Butyllithium (n-BuLi) in hexanes (1.6 M)

  • Isopropyl iodide

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen atmosphere

Procedure:

  • A flame-dried round-bottom flask is charged with diisopropylamine (1.1 eq) and anhydrous THF under an inert atmosphere and cooled to 0 °C.

  • n-Butyllithium (1.1 eq) is added dropwise, and the solution is stirred for 15 minutes to generate lithium diisopropylamide (LDA). The solution is then cooled to -78 °C.

  • A solution of the N-propionyloxazolidinone (1.0 eq) in anhydrous THF is added dropwise to the LDA solution at -78 °C. The mixture is stirred for 30 minutes to form the chiral enolate.

  • Isopropyl iodide (1.5 eq) is added dropwise, and the reaction is stirred at -78 °C for 2 hours, then allowed to warm slowly to -20 °C over 2 hours.

  • The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate.

  • The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated.

  • The crude product is analyzed by ¹H NMR or GC to determine the diastereomeric ratio and purified by flash column chromatography.

Reactant Molar Equiv. Purity Expected Yield Expected d.r.
N-propionyloxazolidinone1.0Purified85-95%>95:5
Diisopropylamine1.1>99%--
n-Butyllithium1.11.6 M in hexanes--
Isopropyl iodide1.5>98%--
Protocol 3: Cleavage of the Chiral Auxiliary and Reduction to (3R,4S)-3,4-Dimethyl-1-pentanol

This final two-step protocol yields the target chiral alcohol.

Materials:

  • Alkylated oxazolidinone from Protocol 2

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide (B78521) (LiOH)

  • Sodium sulfite (B76179) (Na₂SO₃)

  • Diethyl ether

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen atmosphere

Procedure (Cleavage):

  • The purified alkylated oxazolidinone (1.0 eq) is dissolved in a mixture of THF and water (3:1) and cooled to 0 °C.

  • 30% Aqueous hydrogen peroxide (4.0 eq) is added dropwise, followed by the dropwise addition of an aqueous solution of lithium hydroxide (2.0 eq).

  • The mixture is stirred at 0 °C for 2 hours, then at room temperature for an additional 2 hours.

  • The reaction is quenched by the addition of an aqueous solution of sodium sulfite (1.5 M, 5.0 eq) at 0 °C and stirred for 30 minutes.

  • The THF is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate to recover the chiral auxiliary.

  • The aqueous layer is acidified to pH 1-2 with concentrated HCl and extracted with diethyl ether. The combined ethereal layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated to give the crude (2S,3R)-2,3-dimethylpentanoic acid.

Procedure (Reduction):

  • A flame-dried round-bottom flask is charged with lithium aluminum hydride (1.5 eq) and anhydrous diethyl ether or THF under an inert atmosphere and cooled to 0 °C.

  • A solution of the crude carboxylic acid from the cleavage step in anhydrous diethyl ether or THF is added dropwise.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction is carefully quenched by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

  • The resulting white precipitate is filtered off and washed with diethyl ether. The combined filtrate is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude alcohol is purified by distillation or flash column chromatography to yield (3R,4S)-3,4-dimethyl-1-pentanol.

Reactant Molar Equiv. Purity Expected Yield (Cleavage) Expected Yield (Reduction) Overall Enantiomeric Excess (ee)
Alkylated oxazolidinone1.0>95% d.r.85-95%80-90%>95%
Lithium aluminum hydride1.5>95%---

Application Note 2: Utilization in Fragment-Based Drug Discovery

Enantiomerically pure this compound serves as a valuable fragment for fragment-based drug discovery (FBDD). Its relatively small size, defined three-dimensional shape, and the presence of a hydroxyl group for vector expansion make it an ideal starting point for building more complex and potent drug candidates.

The lipophilic isopropyl and methyl groups can occupy hydrophobic pockets in a protein's active site, while the primary alcohol can be used as an attachment point for linking to other fragments or for derivatization to improve binding affinity and pharmacokinetic properties.

Diagram: Fragment Elaboration Strategy

G cluster_0 Fragment Elaboration Chiral_Fragment (3R,4S)-3,4-Dimethyl-1-pentanol (Initial Hit) Target_Protein Target Protein Binding Site Chiral_Fragment->Target_Protein Binding Derivative_1 Ester Derivative Vector_Expansion->Derivative_1 Esterification Derivative_2 Ether Derivative Vector_Expansion->Derivative_2 Williamson Ether Synthesis Derivative_3 Amine Derivative Vector_Expansion->Derivative_3 Mitsunobu Reaction (e.g., with Phthalimide)

Caption: Elaboration of the this compound fragment.

The stereochemically defined backbone of this compound allows for a systematic exploration of the chemical space around a binding pocket, leading to the development of more potent and selective drug candidates. The protocols provided herein offer a reliable method for accessing this important chiral building block.

References

Application Notes and Protocols for 3,4-Dimethyl-1-pentanol in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the potential uses of 3,4-Dimethyl-1-pentanol in the field of polymer chemistry. Due to the limited availability of specific literature on this compound, the following protocols are based on established methods for structurally similar molecules and should be adapted and optimized for specific research needs.

Application 1: Synthesis of Chiral Specialty Polymers

This compound, possessing two chiral centers, can be utilized as a precursor for chiral monomers. The primary alcohol functionality allows for its conversion into acrylate (B77674) or methacrylate (B99206) monomers through esterification.[1] These chiral monomers can then be polymerized using controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, to produce polymers with unique chiroptical, solubility, and thermal properties.[1] Such polymers are of interest for applications in chiral separations and responsive materials.[1]

Experimental Protocols

Protocol 1.1: Synthesis of 3,4-Dimethylpentyl Acrylate Monomer

This protocol describes the esterification of this compound with acryloyl chloride to yield the corresponding acrylate monomer.

  • Materials:

  • Procedure:

    • In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve this compound and triethylamine in anhydrous DCM.

    • Cool the mixture to 0°C in an ice bath with stirring.

    • Add acryloyl chloride dropwise to the cooled solution via a dropping funnel over a period of 1 hour.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and wash it sequentially with dilute HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and add a small amount of inhibitor (MEHQ).

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure 3,4-Dimethylpentyl acrylate.

Protocol 1.2: RAFT Polymerization of 3,4-Dimethylpentyl Acrylate

This protocol outlines a general procedure for the RAFT polymerization of the synthesized chiral acrylate monomer.

  • Materials:

    • 3,4-Dimethylpentyl acrylate (monomer)

    • 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) (RAFT agent)

    • 2,2'-Azobis(isobutyronitrile) (AIBN) (initiator)

    • Anhydrous toluene (B28343) or other suitable solvent

    • Schlenk flask, magnetic stirrer, oil bath, Schlenk line.

  • Procedure:

    • In a Schlenk flask, combine the 3,4-Dimethylpentyl acrylate monomer, DDMAT, and AIBN.

    • Add anhydrous toluene to the flask.

    • Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

    • After the final thaw, backfill the flask with nitrogen and place it in a preheated oil bath at the desired temperature (e.g., 70°C).

    • Stir the reaction for the desired time, taking samples periodically via a degassed syringe to monitor monomer conversion by ¹H NMR and molecular weight evolution by Gel Permeation Chromatography (GPC).

    • To terminate the polymerization, cool the reaction to room temperature and expose the mixture to air.

    • Dilute the reaction mixture with a suitable solvent and precipitate the polymer in a large excess of a non-solvent (e.g., cold methanol).

    • Filter the precipitated polymer and dry it under vacuum to a constant weight.

Data Presentation

The following table should be used to record the experimental results from the polymerization of 3,4-Dimethylpentyl acrylate.

Entry[Monomer]:[RAFT Agent]:[Initiator]Time (h)Conversion (%)Mn (GPC)PDI (Mw/Mn)Tg (°C)
1
2
3

Mn = Number-average molecular weight; PDI = Polydispersity Index; Tg = Glass transition temperature.

Visualization

PolymerSynthesisWorkflow cluster_start Starting Material cluster_monomer Monomer Synthesis cluster_polymerization Polymerization 3_4_Dimethyl_1_pentanol This compound Esterification Esterification with Acryloyl Chloride 3_4_Dimethyl_1_pentanol->Esterification Monomer 3,4-Dimethylpentyl Acrylate (Chiral Monomer) Esterification->Monomer RAFT RAFT Polymerization Monomer->RAFT Polymer Poly(3,4-Dimethylpentyl Acrylate) (Chiral Polymer) RAFT->Polymer

Caption: Workflow for the synthesis of chiral polymers from this compound.

Application 2: Chain Transfer Agent in Cationic Polymerization

Alcohols can act as chain transfer agents (CTAs) in cationic polymerizations, such as those of epoxides.[2] The hydroxyl group can react with the propagating cationic center, terminating one polymer chain and initiating a new one. This process can be used to control the molecular weight of the resulting polymer. The use of a branched primary alcohol like this compound may influence the polymerization kinetics and the final polymer properties.[2]

Experimental Protocol

Protocol 2.1: Cationic Polymerization of an Epoxide with this compound as a CTA

This protocol provides a general method for the photoinitiated cationic polymerization of an epoxide monomer using this compound as a chain transfer agent.

  • Materials:

    • 3,4-Epoxycyclohexylmethyl-3,4-epoxycyclohexanecarboxylate (EEC) (monomer)

    • This compound (Chain Transfer Agent)

    • Iodonium hexafluoroantimonate salt (Photo-acid generator)

    • UV curing system, Real-Time FT-IR or Raman spectrometer, Dynamic Mechanical Analyzer (DMA).

  • Procedure:

    • Prepare formulations by mixing the EEC monomer with varying concentrations of this compound (e.g., 0.1 to 1.0 molar ratio of hydroxyl groups to epoxide groups).

    • Add a fixed concentration of the photo-acid generator (e.g., 0.3 wt%) to each formulation and mix until homogeneous.

    • Inject the formulation into a suitable sample holder for kinetic analysis (e.g., a quartz capillary for RT-Raman).

    • Place the sample in the spectrometer and expose it to UV radiation to initiate polymerization.

    • Monitor the disappearance of the epoxide peak in real-time to determine the polymerization kinetics.

    • For mechanical analysis, cure thin films of the formulations under the UV lamp.

    • Characterize the glass transition temperature (Tg) and other mechanical properties of the cured films using DMA.

Data Presentation

The following table should be used to summarize the effects of this compound concentration on the properties of the cured epoxy polymer.

[OH]:[Epoxide] RatioMax. Polymerization Rate (%/s)Final Conversion (%)Tg (°C)
0.1
0.3
0.5
1.0

Tg = Glass transition temperature, determined as the peak of the tan δ curve from DMA.

Visualization

ChainTransferMechanism Initiation Initiation (Photo-acid Generator + Monomer) Propagation Propagating Cationic Chain Initiation->Propagation Monomer Addition CTA This compound (Chain Transfer Agent) Propagation->CTA Chain Transfer Termination Terminated Polymer Chain CTA->Termination Proton Transfer New_Chain New Propagating Chain CTA->New_Chain Re-initiation New_Chain->Propagation Continues Polymerization

Caption: Role of this compound as a chain transfer agent.

Application 3: Precursor for Bio-based Plasticizers

While not directly used as a plasticizer, this compound can be a building block for the synthesis of ester-based plasticizers. These esters, when blended with polymers like polyvinyl chloride (PVC), can increase flexibility and reduce brittleness. The branched structure of the alcohol may impart unique properties to the resulting plasticizer, potentially affecting its compatibility and migration resistance.

Application Notes

The synthesis of a plasticizer from this compound would typically involve esterification with a dicarboxylic acid or its anhydride (B1165640) (e.g., phthalic anhydride, adipic acid). The resulting di-ester's performance as a plasticizer would then be evaluated by blending it with a polymer resin and testing the mechanical properties of the final material. Key performance indicators for a plasticizer include its effect on the glass transition temperature (a significant reduction indicates good plasticizing efficiency), mechanical properties (e.g., tensile strength and elongation at break), and migration resistance. Given the increasing demand for non-phthalate and bio-based plasticizers, derivatives of branched alcohols like this compound could be of interest.

Due to the lack of specific protocols, researchers are encouraged to adapt standard esterification procedures for plasticizer synthesis and follow established ASTM or ISO standards for evaluating the performance of plasticized polymers.

References

Application Notes and Protocols for the Esterification of 3,4-Dimethyl-1-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3,4-dimethyl-1-pentyl acetate (B1210297) through the esterification of 3,4-Dimethyl-1-pentanol. The outlined procedure utilizes acetic anhydride (B1165640) with a catalytic amount of sulfuric acid, a common and efficient method for producing acetate esters from primary alcohols. This protocol includes reagent quantities, reaction conditions, a step-by-step experimental procedure, and methods for purification and characterization of the final product.

Introduction

Esterification is a fundamental reaction in organic synthesis, widely employed in the pharmaceutical, fragrance, and polymer industries. Esters are typically synthesized by the reaction of a carboxylic acid or its derivative with an alcohol. This compound is a primary alcohol, and its esterification can be achieved through various methods, including Fischer-Speier esterification, Steglich esterification, or reaction with an acyl chloride or acid anhydride.[1][2][3] The protocol detailed below employs acetic anhydride for the acetylation of this compound. This method is advantageous due to its high yield and the formation of a volatile byproduct (acetic acid) that is easily removed.[4][5]

Reaction Scheme

Data Presentation

Reagent/ProductMolecular Weight ( g/mol )Amount (mmol)Volume (mL)Mass (g)Molar Equiv.
This compound116.20506.95.811.0
Acetic Anhydride102.09757.07.661.5
Sulfuric Acid (conc.)98.08~1~0.05-Catalyst
3,4-Dimethyl-1-pentyl acetate158.24----

Experimental Protocol

Materials and Equipment
  • This compound

  • Acetic anhydride

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Distillation apparatus (optional, for high purity)

  • FTIR spectrometer

  • NMR spectrometer

Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.81 g, 50 mmol).

  • Addition of Reagents: In a fume hood, carefully add acetic anhydride (7.66 g, 75 mmol) to the flask. While stirring, slowly add 2-3 drops of concentrated sulfuric acid.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 140-150°C) using a heating mantle or oil bath.[6] Continue refluxing for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel containing 50 mL of deionized water.

  • Neutralization: Carefully add saturated sodium bicarbonate solution in small portions to neutralize the excess acetic acid and the sulfuric acid catalyst.[6] Swirl the funnel gently and vent frequently to release the evolved CO₂ gas. Continue adding the bicarbonate solution until the effervescence ceases.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (2 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with 50 mL of brine to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent using a rotary evaporator to yield the crude 3,4-dimethyl-1-pentyl acetate.

  • Purification: For higher purity, the crude ester can be purified by fractional distillation.[6][7]

Characterization

The structure and purity of the synthesized 3,4-dimethyl-1-pentyl acetate can be confirmed by spectroscopic methods.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a strong characteristic C=O stretching absorption for the ester carbonyl group in the range of 1735-1750 cm⁻¹.[8][9] The disappearance of the broad O-H stretch from the starting alcohol (around 3200-3600 cm⁻¹) indicates the completion of the reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum will show characteristic signals for the protons of the 3,4-dimethyl-1-pentyl group and the acetyl group. The protons on the carbon adjacent to the ester oxygen (-O-CH₂-) are expected to appear in the range of 3.7-4.1 ppm.[8] The methyl protons of the acetate group will appear as a singlet around 2.0-2.2 ppm.[8]

    • ¹³C NMR: The spectrum will show a characteristic resonance for the ester carbonyl carbon around 170 ppm.

Visualization of the Experimental Workflow

Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up and Purification cluster_characterization Characterization A 1. Add this compound, acetic anhydride, and H2SO4 to a round-bottom flask B 2. Reflux the mixture for 1-2 hours A->B Heat C 3. Cool and transfer to a separatory funnel B->C D 4. Neutralize with NaHCO3 solution C->D E 5. Extract with an organic solvent D->E F 6. Wash with brine E->F G 7. Dry with anhydrous MgSO4 F->G H 8. Remove solvent via rotary evaporation G->H I 9. (Optional) Purify by distillation H->I J 10. Obtain IR and NMR spectra H->J I->J

Caption: Experimental workflow for the synthesis of 3,4-dimethyl-1-pentyl acetate.

References

Application Notes and Protocols for 3,4-Dimethyl-1-pentanol in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental data on the enzymatic conversion of 3,4-Dimethyl-1-pentanol is limited in publicly available literature. The following application notes and protocols are based on established principles of enzyme-substrate specificity and reactions with structurally similar branched-chain primary alcohols. These protocols should be considered as starting points and will require optimization for specific research applications.

Introduction

This compound is a branched-chain primary alcohol with potential applications as a building block in the synthesis of fine chemicals and pharmaceuticals. Its chiral centers at the 3 and 4 positions make it an interesting substrate for stereoselective enzymatic transformations. Enzymatic catalysis offers a green and highly selective alternative to traditional chemical methods for the modification of such molecules. This document outlines potential enzymatic reactions using this compound as a substrate, focusing on lipase-catalyzed esterification and alcohol dehydrogenase-catalyzed oxidation.

Lipase-Catalyzed Esterification of this compound

Lipases (EC 3.1.1.3) are versatile enzymes that can catalyze the formation of esters from alcohols and carboxylic acids, often in non-aqueous environments. This reaction is particularly useful for producing flavor and fragrance compounds, as well as chiral intermediates for drug synthesis. Due to the steric hindrance around the hydroxyl group of this compound, robust lipases such as those from Candida antarctica are recommended.

Table 1: Key Parameters for Lipase-Catalyzed Esterification of this compound

ParameterRecommended Range/ValueNotes
Enzyme Immobilized Candida antarctica Lipase (B570770) B (CALB, e.g., Novozym® 435)Highly active and stable in organic solvents.
Substrates This compound, Acyl donor (e.g., vinyl acetate (B1210297), fatty acid)Vinyl acetate is often used for irreversible acylation.
Solvent Heptane (B126788), Toluene, or solvent-freeA non-polar organic solvent is typically used to minimize hydrolysis.
Temperature 40-60 °COptimal temperature should be determined empirically.
pH (if aqueous) Not applicable for non-aqueous media
Substrate Ratio 1:1 to 1:5 (Alcohol:Acyl Donor)An excess of the acyl donor can drive the reaction forward.
Enzyme Loading 1-10% (w/w of substrates)Higher loading can increase reaction rate but also cost.
Reaction Time 1 - 48 hoursMonitor reaction progress by GC or HPLC.
Agitation 150-250 rpmTo ensure proper mixing.
Experimental Protocol: Lipase-Catalyzed Acylation of this compound
  • To a 50 mL screw-capped flask, add this compound (e.g., 1 mmol, 116.2 mg).

  • Add the acyl donor, for example, vinyl acetate (e.g., 3 mmol, 258.3 mg).

  • Add 10 mL of heptane as the solvent.

  • Add the immobilized lipase (e.g., Novozym® 435, 20 mg).

  • Seal the flask and place it in a shaking incubator at 50 °C and 200 rpm.

  • Monitor the reaction progress by taking aliquots at regular intervals (e.g., 1, 4, 8, 24 hours) and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, filter off the immobilized enzyme for potential reuse.

  • The solvent can be removed under reduced pressure to yield the crude ester product.

  • Purify the product by silica (B1680970) gel column chromatography if necessary.

Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_analysis Analysis & Purification Substrates This compound + Acyl Donor Incubation Incubate with shaking at 40-60°C Substrates->Incubation Solvent Organic Solvent (e.g., Heptane) Solvent->Incubation Enzyme Immobilized Lipase (e.g., CALB) Enzyme->Incubation Monitoring Monitor by GC/HPLC Incubation->Monitoring Separation Filter to remove enzyme Monitoring->Separation Purification Solvent removal & Purification Separation->Purification Product Ester Product Purification->Product

Fig. 1: Workflow for lipase-catalyzed esterification.

Alcohol Dehydrogenase (ADH)-Catalyzed Oxidation of this compound

Alcohol dehydrogenases (ADHs, EC 1.1.1.1) are a class of enzymes that catalyze the oxidation of alcohols to aldehydes or ketones, typically using NAD⁺ or NADP⁺ as a cofactor.[1] The oxidation of the primary alcohol this compound would yield the corresponding aldehyde, 3,4-dimethylpentanal. This reaction is crucial in various metabolic pathways and can be harnessed for the synthesis of aldehydes.

Table 2: Key Parameters for ADH-Catalyzed Oxidation of this compound

ParameterRecommended Range/ValueNotes
Enzyme Horse Liver ADH (HLADH), Yeast ADH (YADH), or recombinant ADHsScreen different ADHs for activity with this substrate.
Substrate This compound
Cofactor NAD⁺ or NADP⁺ (equimolar to substrate or recycled)Cofactor regeneration system is highly recommended for cost-effectiveness.
Cofactor Regeneration e.g., Lactate (B86563) dehydrogenase/pyruvate (B1213749), or formate (B1220265) dehydrogenase/formateTo regenerate the oxidized cofactor (NAD⁺/NADP⁺).
Buffer Phosphate or Tris-HCl buffer
pH 7.0 - 9.0The optimal pH is enzyme-dependent.
Temperature 25-37 °C
Substrate Conc. 1-50 mMHigh concentrations may lead to substrate inhibition.
Enzyme Loading 1-10 U/mL
Reaction Time 1 - 24 hoursMonitor by spectrophotometry (NADH formation at 340 nm) or chromatography.
Experimental Protocol: ADH-Catalyzed Oxidation of this compound
  • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • In a cuvette or reaction vessel, add the buffer.

  • Add NAD⁺ to a final concentration of 2 mM.

  • If using a cofactor regeneration system, add the components (e.g., sodium pyruvate and lactate dehydrogenase).

  • Add this compound to the desired final concentration (e.g., 10 mM).

  • Initiate the reaction by adding the alcohol dehydrogenase (e.g., 5 U/mL).

  • Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

  • For preparative scale, the reaction can be performed in a larger volume and monitored by GC or HPLC for substrate consumption and product formation.

  • After the reaction, the product can be extracted with an organic solvent (e.g., ethyl acetate) and purified.

ADH_Oxidation_Pathway sub This compound adh Alcohol Dehydrogenase (ADH) sub->adh prod 3,4-Dimethylpentanal adh->prod nadh NADH + H+ adh->nadh nad NAD+ nad->adh regen Cofactor Regeneration System nadh->regen regen->nad regenerates

Fig. 2: Enzymatic oxidation of this compound.

Potential Cytochrome P450-Mediated Hydroxylation

Cytochrome P450 (CYP) enzymes are a large family of monooxygenases that can catalyze the hydroxylation of a wide variety of substrates, including alkanes and alcohols. While specific data for this compound is unavailable, it is plausible that CYP enzymes could hydroxylate it at one of its carbon atoms, leading to the formation of a diol. This type of biotransformation is highly relevant in drug metabolism studies.

Due to the complexity of working with P450 enzymes, which often require a membrane-bound environment and a specific reductase partner, initial screening is typically performed using liver microsomes, which contain a mixture of CYP enzymes.

Considerations for CYP-Mediated Reactions:
  • Enzyme Source: Human or rat liver microsomes are common starting points for metabolism studies.

  • Cofactor: NADPH is essential and an NADPH-regenerating system is typically used.

  • Analysis: Product identification usually requires advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS).

Given the exploratory nature of this reaction for this compound, a detailed protocol is not provided here. Researchers interested in this application should refer to specialized literature on in vitro drug metabolism assays using liver microsomes.

Conclusion

This compound presents an interesting scaffold for enzymatic modification. Lipase-catalyzed esterification and alcohol dehydrogenase-catalyzed oxidation are two highly feasible and synthetically useful transformations. The provided protocols offer a solid foundation for initiating research into the enzymatic reactivity of this substrate. It is crucial to perform systematic optimization of the reaction parameters to achieve desired conversions and selectivities. Further exploration of other enzyme classes, such as cytochrome P450s, may reveal novel biotransformations and metabolites of this compound.

References

Application Notes and Protocols for 3,4-Dimethyl-1-pentanol in the Fragrance and Flavor Industry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 3,4-Dimethyl-1-pentanol as a fragrance and flavor ingredient. Due to the limited publicly available data on its direct application, this document infers potential sensory characteristics based on related branched-chain alcohols and outlines industry-standard protocols for its evaluation and use.

Introduction

This compound is a branched-chain primary alcohol with the chemical formula C7H16O. While it is recognized as an intermediate in the synthesis of various organic compounds, including fragrances and flavors, its direct application as a scent or taste ingredient is not widely documented.[1] Its structural isomers, such as 3-methyl-1-pentanol (B47404) and 4-methyl-1-pentanol, exhibit distinct olfactory profiles, suggesting that this compound likely possesses unique sensory properties.[2][3] Branched-chain alcohols are valued in the fragrance and flavor industry for their potential to impart complexity and specific nuances to formulations.

Predicted Sensory Profile

Based on the sensory data of structurally related C5-C7 branched-chain alcohols, a hypothetical sensory profile for this compound can be proposed. Related compounds often exhibit notes described as earthy, nutty, fermented, oily, alcoholic, and sometimes with cocoa or creamy undertones.[2][3] It is therefore anticipated that this compound may contribute a complex profile with elements of green, woody, and slightly fruity notes.

Table 1: Predicted Olfactory and Gustatory Characteristics of this compound

Attribute Predicted Descriptor Rationale/Comparison with Related Compounds
Odor Family Woody, Green, FruityCommon for branched-chain alcohols.
Odor Nuances Potentially earthy, mushroom-like, with a slight waxy or fatty character.Inferred from isomers like 3-methyl-1-pentanol (earthy, cocoa) and other C7 alcohols.[2]
Flavor Profile Green, slightly bitter, with a lingering alcoholic warmth.Typical for aliphatic alcohols used in flavorings.
Potential Applications - Fragrance: Adds complexity to woody, green, and floral compositions. Can act as a modifier for herbal and citrus notes.- Flavor: Can be used in trace amounts in savory applications, particularly for mushroom, nutty, or fermented flavor profiles. May also find use in alcoholic beverage flavorings.Based on the versatile applications of other branched-chain alcohols in the industry.

Quantitative Data

Table 2: Physicochemical and Analytical Data for this compound and Related Compounds

Property This compound 1-Pentanol (for comparison) Reference
Molecular Formula C7H16OC5H12O[4][5]
Molecular Weight 116.20 g/mol 88.15 g/mol [4][5]
Boiling Point Not specified137-138 °C[5]
Kovats Retention Index (polar column) 1412Not specified[4][6]
Odor Threshold (Water) Not determined0.5 - 1.3 mg/L[7]
Flavor Threshold (Water) Not determined0.5 mg/L[7]

Experimental Protocols

The following protocols are standard methodologies for the evaluation and application of new fragrance and flavor ingredients.

This protocol is designed to identify the specific odor character of this compound.

  • Objective: To determine the odor profile of this compound as it elutes from a gas chromatograph.

  • Materials:

    • Gas Chromatograph with a Flame Ionization Detector (FID) and an Olfactory Detection Port (ODP).

    • Capillary columns of different polarities (e.g., DB-5 and DB-Wax).

    • High-purity helium as carrier gas.

    • Humidified air for the ODP.

    • Solution of this compound (1% in ethanol).

    • Series of n-alkanes for retention index calculation.

  • Procedure:

    • Inject the n-alkane solution to determine the retention indices.

    • Inject the this compound solution.

    • The effluent from the GC column is split between the FID and the ODP.

    • Trained sensory panelists sniff the ODP outlet and record the odor descriptors and their intensity over time.

    • Correlate the odor events with the peaks detected by the FID.

    • Calculate the Kovats retention index for the odor-active peak to aid in identification.

GC_O_Workflow cluster_GC Gas Chromatograph cluster_Detectors Detection cluster_Output Data Acquisition Injector Sample Injection Column Capillary Column Injector->Column Splitter Effluent Splitter Column->Splitter Effluent FID Flame Ionization Detector (FID) Splitter->FID 50% ODP Olfactory Detection Port (ODP) Splitter->ODP 50% Chromatogram Chromatogram FID->Chromatogram Olfactogram Olfactogram ODP->Olfactogram Data_Analysis Data Correlation and Analysis Chromatogram->Data_Analysis Peak Data Olfactogram->Data_Analysis Sensory Data Sensory_Evaluation_Pathway cluster_Preparation Sample Preparation cluster_Evaluation Sensory Evaluation cluster_Data Data Collection Base Fragrance Base Formulation_1 Formulation_1 Base->Formulation_1 Control Test_Compound This compound (various concentrations) Formulation_2 Formulation_2 Test_Compound->Formulation_2 0.1% Formulation_3 Formulation_3 Test_Compound->Formulation_3 0.5% Formulation_4 Formulation_4 Test_Compound->Formulation_4 1.0% Smelling_Strips Application to Smelling Strips Formulation_1->Smelling_Strips Formulation_2->Smelling_Strips Formulation_3->Smelling_Strips Formulation_4->Smelling_Strips Panel Sensory Panel Evaluation Smelling_Strips->Panel Top_Notes Top_Notes Panel->Top_Notes Initial Impression Middle_Notes Middle_Notes Panel->Middle_Notes After 15-30 min Base_Notes Base_Notes Panel->Base_Notes After >1 hour Data_Analysis Data Analysis and Characterization Top_Notes->Data_Analysis Odor Descriptors Middle_Notes->Data_Analysis Odor Descriptors Base_Notes->Data_Analysis Odor Descriptors Olfactory_Signaling_Pathway Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_Protein G-protein Activation OR->G_Protein AC Adenylyl Cyclase Activation G_Protein->AC cAMP cAMP Production AC->cAMP Ion_Channel Ion Channel Opening cAMP->Ion_Channel Depolarization Neuron Depolarization Ion_Channel->Depolarization Ca2+, Na+ influx Action_Potential Action Potential Depolarization->Action_Potential Brain Signal to Olfactory Bulb and Brain Action_Potential->Brain

References

Application Note: High-Resolution Gas Chromatography Methods for the Analysis of Pentanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentanol (B124592) (C5H12O), also known as amyl alcohol, exists as eight different structural isomers, several of which are chiral and exist as enantiomeric pairs. These isomers find widespread use as solvents, in the synthesis of fragrances and pharmaceuticals, and as potential biofuels. The precise identification and quantification of individual pentanol isomers are critical for quality control, process optimization, and safety assessment in various industries. Gas chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile compounds like pentanol isomers.[1][2] This application note provides detailed protocols for the analysis of pentanol isomers using both non-chiral and chiral GC methods, coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS).

The eight structural isomers of pentanol are:

  • 1-Pentanol

  • 2-Pentanol (B3026449) (chiral)

  • 3-Pentanol

  • 2-Methyl-1-butanol (chiral)

  • 3-Methyl-1-butanol

  • 2-Methyl-2-butanol

  • 3-Methyl-2-butanol (chiral)

  • 2,2-Dimethyl-1-propanol

Experimental Protocols

This section details the methodologies for the separation and quantification of pentanol isomers by gas chromatography.

Sample Preparation

For accurate and reproducible results, proper sample preparation is crucial. The choice of method depends on the sample matrix.

  • Direct Injection: For samples where pentanol isomers are present in a relatively clean matrix and at sufficient concentrations, direct injection of the liquid sample may be appropriate.[3]

  • Liquid-Liquid Extraction (LLE): This technique is suitable for extracting pentanol isomers from aqueous matrices or for concentrating the analytes. A common procedure involves extracting the aqueous sample with a water-immiscible organic solvent (e.g., dichloromethane (B109758) or diethyl ether), followed by drying the organic layer and injecting it into the GC. LLE is advantageous for enriching trace components.[4]

  • Solid-Phase Microextraction (SPME): SPME is a solvent-free sample preparation technique that is ideal for extracting volatile organic compounds from liquid or headspace samples.[2] A fused silica (B1680970) fiber coated with a suitable stationary phase is exposed to the sample, and the adsorbed analytes are then thermally desorbed in the GC injector.

Protocol for Standard Preparation:

  • Prepare individual stock solutions of each pentanol isomer (1000 ppm) in a suitable solvent such as methanol (B129727) or ethanol.

  • Create a mixed stock solution containing all eight isomers at a concentration of 100 ppm each.

  • Prepare a series of calibration standards by serially diluting the mixed stock solution to the desired concentration range (e.g., 1, 5, 10, 25, 50, and 100 ppm).

  • If using an internal standard, add a constant concentration of an appropriate internal standard (e.g., hexanol) to each calibration standard and sample.

Gas Chromatography (GC) Conditions

The selection of the GC column and instrumental parameters is critical for achieving optimal separation of the pentanol isomers.

2.2.1. Non-Chiral Separation of Structural Isomers

This method is designed to separate the eight structural isomers of pentanol.

  • Gas Chromatograph: A system equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: A high-polarity polyethylene (B3416737) glycol (PEG) column (e.g., DB-WAX, Carbowax) is recommended for separating polar compounds like alcohols. A typical dimension is 30 m x 0.25 mm ID, 0.25 µm film thickness. Mid-polarity columns like 6% cyanopropylphenyl / 94% dimethylpolysiloxane (e.g., DB-624) can also be effective.

  • Injector:

    • Temperature: 250 °C

    • Mode: Split (split ratio of 20:1 to 50:1)

    • Injection Volume: 1 µL

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 5 minutes

    • Ramp: 5 °C/min to 150 °C

    • Final Hold: Hold at 150 °C for 5 minutes

  • Detector (FID):

    • Temperature: 250 °C

    • Hydrogen Flow: 30 mL/min

    • Air Flow: 300 mL/min

    • Makeup Gas (Nitrogen): 25 mL/min

  • Detector (MS):

    • Transfer Line Temperature: 250 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: m/z 35-150

2.2.2. Chiral Separation of Enantiomers

This method is specifically for the separation of the enantiomers of 2-pentanol, 2-methyl-1-butanol, and 3-methyl-2-butanol.

  • Gas Chromatograph: A system equipped with an FID or MS detector.

  • Column: A chiral stationary phase column is required. Cyclodextrin-based columns, such as those with derivatized β- or γ-cyclodextrin, are highly effective for separating chiral alcohols.[2][5] A CYCLOSIL-B capillary column has been shown to provide excellent resolution for 2-pentanol enantiomers.[3] A typical dimension is 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Injector:

    • Temperature: 250 °C

    • Mode: Split (split ratio of 20:1)[4]

    • Injection Volume: 1 µL

  • Carrier Gas: Nitrogen or Helium at a constant flow rate of 1 mL/min.[4]

  • Oven Temperature Program: Isothermal analysis at a lower temperature (e.g., 50-70 °C) often yields the best chiral separation.[2] Alternatively, a slow temperature ramp can be employed:

    • Initial Temperature: 40 °C, hold for 1 minute

    • Ramp 1: 2 °C/min to 120 °C[4]

    • Ramp 2: 3 °C/min to 210 °C, hold for 1 minute[4]

  • Detector (FID/MS): Same conditions as in the non-chiral method.

Data Presentation and Analysis

Identification and Quantification
  • Identification: Pentanol isomers are identified based on their retention times compared to those of the analytical standards. For MS detection, confirmation is achieved by comparing the mass spectrum of the analyte with a reference library (e.g., NIST).[1]

  • Quantification: A calibration curve is constructed by plotting the peak area of each isomer versus its concentration from the analysis of the calibration standards. The concentration of each isomer in the unknown samples is then determined from this curve.

Quantitative Data Summary

The following table summarizes the expected elution order of pentanol isomers on a polar (WAX-type) and a non-polar (dimethylpolysiloxane, e.g., DB-1) stationary phase. The elution order is generally correlated with the boiling point of the isomers on non-polar columns, while on polar columns, interactions such as hydrogen bonding play a more significant role.

Pentanol IsomerBoiling Point (°C)Expected Elution Order (Non-Polar Column)Expected Elution Order (Polar Column)
2-Methyl-2-butanol10211
2,2-Dimethyl-1-propanol11323
3-Methyl-2-butanol11232
3-Pentanol11644
2-Pentanol11955
3-Methyl-1-butanol13166
2-Methyl-1-butanol12877
1-Pentanol13888

Note: The exact retention times and elution order can vary depending on the specific column, instrument, and analytical conditions.

For chiral separations, the retention times of the enantiomers will be slightly different, and the elution order ((R) vs. (S)) is dependent on the specific chiral stationary phase used. For 2-pentanol on a CYCLOSIL-B column, baseline separation of the (R) and (S) enantiomers can be achieved.[3][4]

Visualizations

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Direct_Injection Direct Injection Sample->Direct_Injection LLE Liquid-Liquid Extraction Sample->LLE SPME Solid-Phase Microextraction Sample->SPME Prepared_Sample Prepared Sample for GC Direct_Injection->Prepared_Sample LLE->Prepared_Sample SPME->Prepared_Sample GC_System Gas Chromatograph Injector Injector (Vaporization) Prepared_Sample->Injector Column GC Column (Separation) Injector->Column Detector Detector (FID/MS) Column->Detector Data_System Data System Detector->Data_System Chromatogram Chromatogram Data_System->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Identification Identification (Retention Time/Mass Spectrum) Peak_Integration->Identification Quantification Quantification (Calibration Curve) Peak_Integration->Quantification Report Final Report Identification->Report Quantification->Report

Caption: Experimental workflow for the GC analysis of pentanol isomers.

GC_Parameters cluster_goal Analytical Goal cluster_params Key GC Parameters cluster_choices Parameter Choices & Considerations Goal Optimal Separation of Pentanol Isomers Column Column Stationary Phase Polarity Polar (e.g., WAX) vs. Non-Polar (e.g., DB-1) Column->Polarity Chiral Chiral (Cyclodextrin) vs. Achiral Column->Chiral Oven_Temp Oven Temperature Program Ramp_Rate Ramp Rate (°C/min) Oven_Temp->Ramp_Rate Isothermal Isothermal vs. Gradient Oven_Temp->Isothermal Carrier_Gas Carrier Gas Flow Rate Flow_Rate Flow Rate (mL/min) Carrier_Gas->Flow_Rate Injector_Params Injector Parameters Split_Ratio Split Ratio Injector_Params->Split_Ratio Polarity->Goal Chiral->Goal Ramp_Rate->Goal Isothermal->Goal Flow_Rate->Goal Split_Ratio->Goal

Caption: Logical relationships in GC method development for pentanol isomers.

Conclusion

The gas chromatography methods detailed in this application note provide robust and reliable protocols for the separation and quantification of the eight structural isomers of pentanol, as well as the enantiomeric separation of its chiral isomers. The selection of the appropriate GC column—a polar column for structural isomers and a cyclodextrin-based chiral column for enantiomers—is paramount for achieving the desired separation. By carefully optimizing the experimental parameters, researchers, scientists, and drug development professionals can accurately analyze pentanol isomers in a variety of sample matrices, ensuring product quality, safety, and efficacy.

References

Application Notes and Protocols for the Synthesis of a Chiral Diamine Ligand from 3,4-Dimethyl-1-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Chiral ligands are indispensable tools in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, a critical aspect of modern drug development and fine chemical production. This document provides detailed application notes and experimental protocols for the synthesis of a novel C₂-symmetric diamine ligand derived from 3,4-Dimethyl-1-pentanol. The synthetic strategy involves a two-step sequence: the oxidation of the starting alcohol to the corresponding aldehyde, followed by a condensation reaction with a chiral diamine and subsequent reduction.

The target chiral diamine ligand, (1R,2R)-N,N'-bis(3,4-dimethylpentyl)-1,2-diaminocyclohexane, is a valuable addition to the toolbox of chiral ligands. Its bulky, non-polar side chains, derived from this compound, can impart unique steric and electronic properties to metal complexes, potentially leading to high enantioselectivity in a variety of asymmetric transformations.

Overall Synthetic Pathway

The synthesis of the chiral diamine ligand from this compound is accomplished in three key steps as illustrated below.

G A This compound B 3,4-Dimethylpentanal (B100440) A->B Oxidation C Diimine Intermediate B->C Condensation with (1R,2R)-(-)-1,2-Diaminocyclohexane D Chiral Diamine Ligand C->D Reduction

Caption: Overall synthetic route from this compound to the chiral diamine ligand.

Step 1: Oxidation of this compound to 3,4-Dimethylpentanal

The initial step involves the oxidation of the primary alcohol, this compound, to the corresponding aldehyde, 3,4-dimethylpentanal. Two effective and commonly used methods for this transformation are the Swern oxidation and the Pyridinium Chlorochromate (PCC) oxidation.

Method A: Swern Oxidation

The Swern oxidation is a mild and high-yielding method that utilizes dimethyl sulfoxide (B87167) (DMSO) activated with oxalyl chloride, followed by the addition of a hindered base like triethylamine (B128534) (TEA).

Experimental Workflow: Swern Oxidation

G cluster_0 Activation cluster_1 Oxidation cluster_2 Work-up a Dissolve DMSO in CH2Cl2 b Cool to -78 °C a->b c Add Oxalyl Chloride b->c d Add this compound c->d e Stir at -78 °C d->e f Add Triethylamine e->f g Warm to RT f->g h Quench with H2O g->h i Extract with CH2Cl2 h->i

Caption: Workflow for the Swern oxidation of this compound.

Detailed Protocol: Swern Oxidation

Parameter Value
Reactants This compound (1.0 eq), Oxalyl chloride (1.5 eq), DMSO (2.2 eq), Triethylamine (5.0 eq)
Solvent Dichloromethane (CH₂Cl₂)
Temperature -78 °C to room temperature
Reaction Time 1-2 hours
Typical Yield 85-95%

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add oxalyl chloride (1.5 eq) dissolved in anhydrous CH₂Cl₂.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of DMSO (2.2 eq) in anhydrous CH₂Cl₂ via the dropping funnel, maintaining the temperature below -60 °C.

  • After the addition is complete, stir the mixture for 15 minutes at -78 °C.

  • Add a solution of this compound (1.0 eq) in anhydrous CH₂Cl₂ dropwise, ensuring the temperature remains below -60 °C.

  • Stir the reaction mixture for 30 minutes at -78 °C.

  • Add triethylamine (5.0 eq) dropwise to the reaction mixture.

  • After 15 minutes, remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 3,4-dimethylpentanal. The product can be further purified by distillation.

Method B: PCC Oxidation

Pyridinium chlorochromate (PCC) is a convenient oxidizing agent for converting primary alcohols to aldehydes, particularly for small-scale syntheses.

Experimental Workflow: PCC Oxidation

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up a Suspend PCC and Celite in CH2Cl2 b Add this compound solution a->b c Stir at room temperature for 2-4 h b->c d Dilute with Et2O c->d e Filter through Celite/Silica (B1680970) d->e f Concentrate filtrate e->f

Caption: Workflow for the PCC oxidation of this compound.

Detailed Protocol: PCC Oxidation

Parameter Value
Reactants This compound (1.0 eq), Pyridinium chlorochromate (PCC) (1.5 eq), Celite
Solvent Dichloromethane (CH₂Cl₂)
Temperature Room temperature
Reaction Time 2-4 hours
Typical Yield 70-85%

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add PCC (1.5 eq) and an equal weight of Celite.

  • Add anhydrous CH₂Cl₂ to form a suspension.

  • To this suspension, add a solution of this compound (1.0 eq) in anhydrous CH₂Cl₂ in one portion.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether.

  • Filter the mixture through a pad of Celite and silica gel, washing the pad with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to yield the crude 3,4-dimethylpentanal. The product can be purified by distillation.

Step 2 & 3: Synthesis of the Chiral Diamine Ligand

The synthesis of the C₂-symmetric diamine ligand is achieved through a one-pot condensation of 3,4-dimethylpentanal with (1R,2R)-(-)-1,2-diaminocyclohexane, followed by in-situ reduction of the resulting diimine.

Reaction Pathway

G A 3,4-Dimethylpentanal C Diimine Intermediate A->C B (1R,2R)-(-)-1,2-Diaminocyclohexane B->C Condensation (Toluene, reflux) D Chiral Diamine Ligand C->D Reduction (NaBH4, EtOH)

Application Notes and Protocols for 3,4-Dimethyl-1-pentanol as a Non-Polar Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 3,4-Dimethyl-1-pentanol as a non-polar solvent in research and development, particularly in organic synthesis and drug development. The protocols provided are illustrative and can be adapted for specific applications.

Introduction

This compound is a branched-chain alcohol with the chemical formula C₇H₁₆O.[1][2][3] While alcohols are generally considered polar solvents, the significant hydrocarbon portion of this compound imparts considerable non-polar character, making it a viable alternative to traditional non-polar solvents in various applications. Its branched structure influences its physical properties, such as its boiling point and viscosity, which can be advantageous in specific experimental setups. This document outlines its potential applications, provides key physical and chemical data, and presents example experimental protocols.

Physicochemical Properties and Data

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is crucial for its evaluation as a solvent in experimental design.

PropertyValueReference
Molecular Formula C₇H₁₆O[1][2][3]
Molecular Weight 116.20 g/mol [1][2]
Appearance Colorless liquid
Boiling Point 165 °C (at 760 mmHg)
Density 0.827 g/mL
CAS Number 6570-87-2[1][4][5]
Solubility in Water Limited
Solubility in Organic Solvents Soluble in most common organic solvents
Polarity Primarily non-polar with a polar hydroxyl group

Applications as a Non-Polar Solvent

Due to its predominantly non-polar character, this compound can be considered for the following applications:

  • Organic Synthesis: As a reaction medium for synthesizing non-polar compounds. Its relatively high boiling point makes it suitable for reactions requiring elevated temperatures. It can be a potential substitute for solvents like toluene (B28343) or xylene.

  • Extraction: For the extraction of non-polar natural products or impurities from aqueous mixtures. The terminal hydroxyl group may also aid in the salvation of slightly more polar compounds compared to purely hydrocarbon solvents.

  • Crystallization: As a solvent for the recrystallization of non-polar to moderately polar organic compounds. Its evaporation rate can be controlled by temperature and pressure to promote crystal growth.

  • Formulation of Non-Polar Substances: In the preparation of formulations for non-polar active pharmaceutical ingredients (APIs) or excipients where miscibility is required.

  • Industrial Applications: It is also used in the production of plasticizers, lubricants, and as a solvent for resins and coatings.[6]

Experimental Protocols

The following are example protocols illustrating the potential use of this compound as a non-polar solvent. Note: These are general procedures and should be optimized for specific substrates and reaction conditions. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE).

Protocol 1: General Procedure for a Grignard Reaction

Objective: To utilize this compound as a solvent for the formation of a Grignard reagent and subsequent reaction with an electrophile. The hydroxyl group of the solvent must be protected or the solvent must be used in a way that it does not interfere with the Grignard reagent. A more practical application is to use it as a co-solvent or for the work-up. However, for illustrative purposes, a hypothetical scenario where it is the main solvent is presented with the crucial step of using excess Grignard reagent.

Materials:

  • Magnesium turnings

  • An appropriate alkyl or aryl halide (e.g., Bromobenzene)

  • This compound (anhydrous)

  • An appropriate electrophile (e.g., Benzophenone)

  • Anhydrous diethyl ether or THF (for initiation)

  • Iodine crystal (as an initiator)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Standard glassware for anhydrous reactions

Procedure:

  • Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the glassware under a stream of nitrogen.

  • Grignard Reagent Formation: Place magnesium turnings in the flask. Add a small crystal of iodine. In the dropping funnel, place a solution of the alkyl/aryl halide in anhydrous this compound.

  • Initiation: Add a small amount of the halide solution to the magnesium. If the reaction does not start (indicated by bubbling and heat), add a few drops of anhydrous diethyl ether or THF to initiate the reaction.

  • Addition: Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • Reaction with Electrophile: After the formation of the Grignard reagent is complete, cool the reaction mixture to 0 °C. Add a solution of the electrophile in anhydrous this compound dropwise from the dropping funnel.

  • Quenching: After the reaction is complete (monitored by TLC), slowly quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Work-up and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Extraction of a Non-Polar Compound from an Aqueous Matrix

Objective: To use this compound as an extraction solvent to isolate a non-polar target compound from an aqueous solution.

Materials:

  • Aqueous solution containing the target non-polar compound

  • This compound

  • Separatory funnel

  • Sodium chloride (to reduce the solubility of the organic solvent in the aqueous phase)

  • Anhydrous sodium sulfate

Procedure:

  • Preparation: Place the aqueous solution in a separatory funnel.

  • Salting Out (Optional): Add sodium chloride to the aqueous solution to increase its ionic strength and decrease the solubility of the organic solvent.

  • Extraction: Add a volume of this compound to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Phase Separation: Allow the layers to separate completely. The organic layer containing the extracted compound will be the upper layer due to its lower density than water.

  • Collection: Drain the lower aqueous layer. Collect the upper organic layer.

  • Repeat Extraction: For quantitative extraction, repeat the process with fresh portions of this compound two more times.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to isolate the target compound.

Visualizations

Workflow for Extraction and Purification

Extraction_Purification_Workflow cluster_extraction Extraction cluster_purification Purification A Aqueous Sample B Add this compound A->B C Shake & Separate Phases B->C D Collect Organic Layer C->D E Dry with Na2SO4 D->E F Filter E->F G Evaporate Solvent F->G H Isolated Non-Polar Compound G->H

Caption: General workflow for the extraction and purification of a non-polar compound.

Safety and Handling

This compound should be handled with care in a laboratory setting. Always consult the Safety Data Sheet (SDS) before use. General safety precautions include:

  • Ventilation: Use in a well-ventilated area or a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Fire Safety: Keep away from open flames and sources of ignition. It is a combustible liquid.

  • Disposal: Dispose of waste according to local, state, and federal regulations.

Disclaimer: The information provided in these application notes is intended for guidance and informational purposes only. The experimental protocols are illustrative and have not been validated for all possible applications. Researchers should conduct their own risk assessments and optimize procedures for their specific needs.

References

Application Notes and Protocols for the GC-MS Analysis of 3,4-Dimethyl-1-pentanol Following Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of 3,4-Dimethyl-1-pentanol for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization is a crucial step for improving the chromatographic behavior and enhancing the detection of polar analytes such as alcohols. By converting the hydroxyl group into a less polar silyl (B83357) or acyl derivative, volatility is increased, and peak shape is improved, leading to more reliable and sensitive analysis.[1][2]

Introduction to Derivatization for GC-MS

Alcohols, particularly those with lower molecular weights, can be analyzed directly by GC-MS. However, their polar nature can lead to poor peak shapes (tailing) due to interactions with active sites in the GC system, and their volatility can sometimes be too low for optimal separation. Derivatization addresses these issues by replacing the active hydrogen of the hydroxyl group with a non-polar functional group.[1] The two most common derivatization techniques for alcohols are silylation and acylation.[1]

  • Silylation: This technique replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group. Silylation is a popular and effective method for a wide range of compounds, including alcohols.[1] The resulting TMS ethers are generally more volatile, leading to shorter retention times in GC analysis.[1]

  • Acylation: This method introduces an acyl group (e.g., acetyl) to the hydroxyl group, forming an ester.[1] Acylated derivatives are stable and less susceptible to hydrolysis compared to their silyl counterparts.[1]

The choice between silylation and acylation depends on the specific analytical goals, the sample matrix, and the available instrumentation.[1]

Experimental Protocols

The following are detailed protocols for the silylation and acylation of this compound.

Protocol 1: Trimethylsilylation (TMS) of this compound

This protocol describes the formation of the trimethylsilyl ether of this compound.

Materials:

  • This compound sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine (B92270) (optional, as a catalyst)

  • Anhydrous solvent (e.g., hexane, dichloromethane)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Ensure the this compound sample is dry, as any residual water will react with the silylating reagent.

  • Accurately transfer a known amount of the sample (e.g., 1 mg) into a clean, dry GC vial.

  • Add 100 µL of an anhydrous solvent to dissolve the sample.

  • Add 100 µL of BSTFA with 1% TMCS to the vial. For sterically hindered alcohols, the addition of 10-20 µL of anhydrous pyridine can act as a catalyst.

  • Tightly cap the vial and heat at 60-80°C for 30-60 minutes in a heating block or oven.

  • Allow the vial to cool to room temperature.

  • The sample is now ready for injection into the GC-MS. It is advisable to analyze silylated samples promptly as TMS derivatives can be sensitive to moisture.[1]

Protocol 2: Acetylation of this compound

This protocol details the formation of the acetate (B1210297) ester of this compound.

Materials:

  • This compound sample

  • Acetic anhydride (B1165640) or Acetyl chloride

  • Pyridine (as a catalyst and acid scavenger)

  • Anhydrous solvent (e.g., dichloromethane, ethyl acetate)

  • Deionized water

  • Anhydrous sodium sulfate

  • Heating block or water bath

  • GC vials

Procedure:

  • Accurately transfer a known amount of the this compound sample (e.g., 1 mg) into a clean, dry reaction vial.

  • Dissolve the sample in 200 µL of anhydrous solvent.

  • Add 50 µL of pyridine followed by 50 µL of acetic anhydride (or acetyl chloride).

  • Tightly cap the vial and heat at 50-70°C for 30 minutes.

  • Cool the reaction mixture to room temperature.

  • Add 500 µL of deionized water to quench the excess acylating reagent.

  • Vortex the mixture and allow the layers to separate.

  • Carefully transfer the organic (upper) layer to a clean vial.

  • Dry the organic layer over anhydrous sodium sulfate.

  • The dried organic extract is now ready for GC-MS analysis.

Data Presentation

Table 1: Expected GC-MS Retention Data

CompoundDerivatization MethodExpected Retention Time (min)Expected Retention Index (Non-polar column)
This compoundNone~ 8 - 10~ 950 - 1050
This compound TMS EtherSilylation (BSTFA + 1% TMCS)~ 7 - 9~ 1000 - 1100
This compound AcetateAcylation (Acetic Anhydride)~ 9 - 11~ 1100 - 1200

Table 2: Comparison of Derivatization Methods

ParameterSilylation (TMS)Acylation (Acetylation)
Reaction Speed Fast (typically 30-60 min)Moderate (typically 30-60 min with heating)
Reagent Reactivity High, sensitive to moistureModerate, less sensitive to moisture
Derivative Stability Moderate, sensitive to hydrolysisHigh, generally stable
Volatility Increase HighModerate to High
Mass Spectral Information Characteristic fragmentation patternsClear molecular ion and fragmentation
Potential Interferences Excess silylating reagent and byproducts can interfereAcidic byproducts need to be removed

Visualization of Workflows and Concepts

Experimental Workflow

The general workflow for the derivatization and GC-MS analysis of this compound is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample This compound Sample dissolve Dissolve in Anhydrous Solvent sample->dissolve silylation Silylation (BSTFA + TMCS) dissolve->silylation Option 1 acylation Acylation (Acetic Anhydride) dissolve->acylation Option 2 heat_s Heat (60-80°C) silylation->heat_s heat_a Heat (50-70°C) acylation->heat_a gcms GC-MS Analysis heat_s->gcms heat_a->gcms data Data Processing & Interpretation gcms->data

General experimental workflow for derivatization and GC-MS analysis.
Derivatization Reactions

The chemical transformations involved in the silylation and acylation of this compound are illustrated in the following diagram.

derivatization_reactions cluster_silylation Silylation Reaction cluster_acylation Acylation Reaction alcohol_s This compound (R-OH) tms_ether TMS Ether (R-O-Si(CH3)3) alcohol_s->tms_ether + bstfa BSTFA alcohol_a This compound (R-OH) acetate_ester Acetate Ester (R-O-C(O)CH3) alcohol_a->acetate_ester + acetic_anhydride Acetic Anhydride

Chemical reactions for silylation and acylation of an alcohol.
Logical Relationship for Method Selection

The choice between silylation and acylation can be guided by several factors.

method_selection start Need to derivatize This compound? silylation Choose Silylation start->silylation Moisture-free sample & high volatility needed acylation Choose Acylation start->acylation Sample may contain moisture & high derivative stability needed

Decision tree for selecting a derivatization method.

References

Application Notes and Protocols for the Use of 3,4-Dimethyl-1-pentanol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of 3,4-Dimethyl-1-pentanol as a chiral building block in the synthesis of pharmaceutical compounds. While direct incorporation of this specific molecule into commercialized active pharmaceutical ingredients (APIs) is not widely documented, its structural features and chemical handles make it a valuable synthon for consideration in drug discovery and development.

Application Notes

1. Introduction to this compound as a Chiral Building Block

This compound is a primary alcohol characterized by the presence of two adjacent chiral centers at the C3 and C4 positions. This stereochemical complexity makes it an attractive starting material for the synthesis of complex molecular architectures where precise three-dimensional orientation of substituents is crucial for biological activity. Enantiomerically pure chiral alcohols are highly valued in medicinal chemistry as they can serve as versatile precursors for a wide range of pharmaceuticals, helping to control the stereochemistry of the final drug product.[1] The primary alcohol group of this compound is a reactive site that can be readily transformed into other functional groups such as aldehydes, carboxylic acids, esters, and ethers, providing multiple avenues for its incorporation into larger, more complex molecules.

2. Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₇H₁₆O
Molecular Weight 116.20 g/mol
CAS Number 6570-87-2
Appearance Liquid
Boiling Point 163-165 °C
Chiral Centers C3, C4

3. Stereochemistry and Its Importance in Drug Development

This compound can exist as four distinct stereoisomers due to its two chiral centers. The specific stereoisomer used in a synthesis can have a profound impact on the pharmacological and toxicological profile of the resulting drug molecule. The use of single-enantiomer drugs has become increasingly prevalent in the pharmaceutical industry to improve efficacy and reduce side effects. The synthesis of enantiomerically pure forms of building blocks like this compound is therefore a critical aspect of modern drug development.

4. Potential Synthetic Transformations for Pharmaceutical Synthesis

The primary alcohol functionality of this compound allows for a variety of synthetic transformations relevant to the construction of pharmaceutical intermediates.

  • Oxidation: The primary alcohol can be oxidized to form 3,4-dimethylpentanal (B100440) or 3,4-dimethylpentanoic acid. These aldehydes and carboxylic acids are common precursors in the synthesis of various APIs.

  • Etherification: Williamson ether synthesis can be employed to introduce the 3,4-dimethylpentyl moiety into a target molecule.

  • Esterification: Reaction with carboxylic acids or their derivatives can yield esters, which may be of interest as prodrugs or as intermediates in further synthetic steps.

  • Conversion to Halides: The hydroxyl group can be converted to a leaving group, such as a bromide or chloride, to facilitate nucleophilic substitution reactions.

5. The "3,4-Dimethyl" Structural Motif in Opioid Receptor Antagonists

While not synthesized from this compound, the trans-3,4-dimethyl structural motif is a key feature in a class of potent and selective opioid receptor antagonists, namely the N-substituted trans-3,4-dimethyl-4-(3'-hydroxyphenyl)piperidines.[2][3] This class includes the peripherally acting µ-opioid receptor antagonist Alvimopan, which is used to manage postoperative ileus.[4] The synthesis of these compounds starts from 1,3-dimethyl-4-piperidinone, but the presence of the vicinal dimethyl groups highlights the importance of this structural feature for achieving the desired pharmacological activity at opioid receptors.[1][3] This underscores the potential for chiral building blocks containing the 3,4-dimethylpentyl substructure in the design of novel therapeutics targeting similar biological pathways.

Experimental Protocols

The following are representative protocols for common synthetic transformations of primary alcohols like this compound, which are foundational in the synthesis of pharmaceutical intermediates.

Protocol 1: Oxidation of this compound to 3,4-Dimethylpentanal

Objective: To synthesize the aldehyde precursor, 3,4-dimethylpentanal, from this compound using a mild oxidizing agent.

Materials:

  • This compound

  • Pyridinium (B92312) chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Silica (B1680970) gel

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • To this solution, add pyridinium chlorochromate (PCC) (1.5 eq) in one portion.

  • Stir the resulting mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, dilute the mixture with diethyl ether and pass it through a short plug of silica gel to remove the chromium salts.

  • Wash the silica gel plug with additional diethyl ether to ensure complete elution of the product.

  • Combine the organic filtrates and concentrate the solution under reduced pressure using a rotary evaporator.

  • The crude 3,4-dimethylpentanal can be purified further by column chromatography on silica gel if necessary.

Quantitative Data (Hypothetical):

Starting MaterialProductReagentSolventYield (%)Purity (%)
This compound3,4-DimethylpentanalPCCDCM85-95>95 (after purification)

Protocol 2: Williamson Ether Synthesis using this compound

Objective: To synthesize an ether by reacting the alkoxide of this compound with an alkyl halide.

Materials:

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a 60% dispersion of sodium hydride (1.2 eq) in mineral oil.

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.

  • Add anhydrous THF to the flask, followed by the dropwise addition of this compound (1.0 eq) at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium alkoxide.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.

  • Stir the reaction at room temperature overnight. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography.

Quantitative Data (Hypothetical):

Starting MaterialProductReagentsSolventYield (%)Purity (%)
This compound1-(Benzyloxy)-3,4-dimethylpentaneNaH, Benzyl bromideTHF70-85>98 (after purification)

Visualizations

Diagram 1: Hypothetical Workflow for Utilizing a Chiral Alcohol in Pharmaceutical Synthesis

G cluster_start Starting Material cluster_transform Synthetic Transformations cluster_intermediate Key Intermediates cluster_coupling Fragment Coupling cluster_final Final Product start Chiral Alcohol (e.g., this compound) oxidation Oxidation start->oxidation etherification Etherification start->etherification esterification Esterification start->esterification aldehyde Chiral Aldehyde oxidation->aldehyde ether Chiral Ether etherification->ether ester Chiral Ester esterification->ester coupling Coupling with API Scaffold aldehyde->coupling ether->coupling ester->coupling api Active Pharmaceutical Ingredient (API) coupling->api

Caption: Synthetic workflow using a chiral alcohol.

Diagram 2: Simplified Opioid Receptor Signaling Pathway

G cluster_receptor Cell Membrane cluster_gprotein G-Protein Signaling cluster_ionchannel Ion Channel Modulation cluster_response Cellular Response ligand Opioid Antagonist (e.g., Alvimopan) receptor μ-Opioid Receptor (GPCR) ligand->receptor Binding & Blockade g_protein Gαi/o receptor->g_protein Inhibition of Activation ac Adenylate Cyclase g_protein->ac Inhibition ca_channel Voltage-gated Ca²⁺ Channel g_protein->ca_channel Inhibition of Opening k_channel GIRK Channel g_protein->k_channel Activation camp cAMP ac->camp Conversion response Reduced Neuronal Excitability ca_channel->response Reduced Ca²⁺ Influx k_channel->response K⁺ Efflux

References

Troubleshooting & Optimization

purification of 3,4-Dimethyl-1-pentanol by fractional distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of 3,4-Dimethyl-1-pentanol by fractional distillation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the fractional distillation process in a question-and-answer format.

Question: Why is the temperature at the distillation head fluctuating or unstable?

Answer: Temperature instability at the thermometer indicates inconsistent vapor composition, which can be caused by several factors:

  • Heating Rate: The heating may be too rapid or uneven, causing bumping or superheating of the mixture. This leads to large, intermittent bursts of vapor instead of a steady flow. Reduce the heat input from the heating mantle to achieve a slow, steady distillation rate of 1-2 drops per second.

  • Insufficient Insulation: The fractionating column may be losing heat to the surroundings, preventing a proper temperature gradient from being established. Insulate the column with glass wool or aluminum foil to minimize heat loss.[1]

  • Column Equilibration: The column has not yet reached equilibrium. Allow the system to heat up slowly until a ring of condensing vapor is observed rising gradually through the column. The temperature should stabilize once the vapor of the first component reaches the thermometer.[1]

Question: The separation between my product and impurities is poor. What can I do?

Answer: Poor separation is often due to insufficient column efficiency or improper distillation technique.[2][3]

  • Column Efficiency: Your fractionating column may not have enough theoretical plates for the separation. For compounds with close boiling points, a longer column or a column with more efficient packing (e.g., Vigreux indentations, Raschig rings, or metal sponge) is necessary. Fractional distillation is required when boiling points differ by less than 25 °C.[4]

  • Distillation Rate: A distillation rate that is too fast does not allow for the necessary multiple condensation-vaporization cycles required for good separation.[1] Slow down the distillation to 1-2 drops of distillate per second by reducing the heat.

  • Reflux Ratio: For industrial columns, increasing the reflux ratio can improve separation.[4] In a laboratory setting, this is controlled by the distillation rate and column insulation.

Question: My distillation is proceeding very slowly or has stopped. How can I fix this?

Answer: A stalled distillation is typically due to insufficient energy input or a completed fraction.

  • Inadequate Heating: The heat supplied to the distilling flask is not enough to vaporize the material and push it up the column.[1] Gradually increase the temperature of the heating mantle. If the ring of condensate stops rising, you may need to increase the heat slightly.[1]

  • Fraction Change: You may have completely distilled off a lower-boiling fraction. A sharp drop in temperature after a stable boiling plateau indicates that one component has been removed.[1][5] You will need to increase the heating mantle's temperature to start distilling the next, higher-boiling component.[6]

Question: I suspect my final product is contaminated with the synthesis solvent (THF). How can I prevent this?

Answer: Tetrahydrofuran (THF) has a very low boiling point (66 °C) compared to this compound (~165 °C).[7][8] Contamination is usually due to collecting the intermediate fraction.

  • Isolate Fractions: Collect the initial, low-boiling distillate (the "forerun") in a separate receiving flask. This fraction will contain any residual solvent like THF and unreacted starting materials such as 4-methyl-1-pentene.

  • Monitor Temperature: Do not begin collecting the product fraction until the distillation head temperature has stabilized at the boiling point of your target compound. A distinct temperature increase will be observed after all the lower-boiling substances have been removed.

Frequently Asked Questions (FAQs)

Q1: What is the boiling point of this compound and its likely impurities?

A1: The boiling points are critical for planning the distillation. The main product, this compound, boils at approximately 165-167 °C. Potential impurities from a hydroboration-oxidation synthesis route have significantly different boiling points.

Data Presentation: Boiling Points of Target Compound and Potential Impurities

Compound NameRoleBoiling Point (°C)Boiling Point (°F)
4-Methyl-1-penteneStarting Material53-54 °C[9][10]127-129 °F[11]
Tetrahydrofuran (THF)Synthesis Solvent66 °C[7][12][13]151 °F[7]
2-Methyl-1-pentanolIsomeric Byproduct148-149 °C[14]300 °F[14]
This compound Target Product ~165 °C ~329 °F
3,3-Dimethyl-1-pentanolIsomeric Byproduct167 °C[15]333 °F

Q2: Can I use simple distillation instead of fractional distillation?

A2: Simple distillation is only effective for separating liquids with very different boiling points (typically >25 °C difference) or for separating a volatile liquid from a non-volatile solid.[4] While a simple distillation could remove low-boiling solvents like THF, it would not effectively separate this compound from its isomeric byproduct, 2-Methyl-1-pentanol, due to their close boiling points.[14] Therefore, fractional distillation is mandatory for achieving high purity.[1]

Q3: How do I know which fraction to collect as my pure product?

A3: The pure product fraction should be collected when the temperature at the distillation head is stable and corresponds to the boiling point of this compound (~165 °C). There will typically be three fractions:

  • Forerun: A low-boiling initial fraction containing solvents and unreacted starting materials.

  • Product Fraction: Collected at a stable temperature plateau matching the product's boiling point.

  • Final Fraction: The temperature may rise again as higher-boiling impurities begin to distill. The distillation should be stopped before this occurs.

Q4: What safety precautions should I take?

A4: Always perform distillation in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Never heat a closed system, as this can lead to a dangerous pressure buildup and explosion. Ensure all glassware is free of cracks and that joints are properly sealed and clamped.

Experimental Protocol: Fractional Distillation of this compound

Objective: To purify crude this compound from lower-boiling impurities (e.g., THF, 4-methyl-1-pentene) and higher-boiling isomeric impurities.

Materials:

  • Crude this compound

  • Round-bottom flask (distilling flask)

  • Fractionating column (e.g., Vigreux)

  • Distillation head (Y-adapter) with a thermometer

  • Condenser

  • Receiving flasks (at least three)

  • Heating mantle and controller

  • Boiling chips or magnetic stir bar

  • Clamps and stands to secure the apparatus

  • Insulating material (glass wool or aluminum foil)

Procedure:

  • Apparatus Setup:

    • Add the crude this compound and a few boiling chips to the round-bottom flask. Do not fill the flask more than two-thirds full.

    • Assemble the fractional distillation apparatus securely within a fume hood. Place the fractionating column vertically on the flask, followed by the distillation head, thermometer, and condenser.

    • Ensure the thermometer bulb is positioned just below the side arm of the Y-adapter to accurately measure the temperature of the vapor entering the condenser.

    • Connect the condenser to a cold water source, with water entering the lower inlet and exiting the upper outlet.

    • Place the first receiving flask at the end of the condenser.

  • Distillation Process:

    • Begin heating the distilling flask gently with the heating mantle.

    • Observe as the liquid begins to boil and a ring of condensate slowly rises up the fractionating column. This process should be gradual to ensure proper separation.

    • Wrap the fractionating column with the insulating material to prevent heat loss.

    • Record the temperature when the first drop of distillate is collected. This is the "forerun" fraction, containing low-boiling impurities like THF.

    • Continue collecting the forerun until the temperature stabilizes at the boiling point of the first major component.

  • Fraction Collection:

    • Once the low-boiling impurities have been removed, the temperature may plateau or rise slowly. When the temperature begins to rise sharply again, change the receiving flask to collect the intermediate fraction.

    • When the temperature stabilizes at the boiling point of this compound (~165 °C), change to a new, clean receiving flask. Collect this fraction as your purified product. Maintain a steady distillation rate of 1-2 drops per second.

  • Shutdown:

    • Monitor the temperature closely. If the temperature begins to drop or rise significantly after the main fraction has been collected, stop the distillation by turning off and lowering the heating mantle.

    • Allow the entire apparatus to cool to room temperature before disassembling.

    • Analyze the purity of the collected product fraction using appropriate techniques (e.g., Gas Chromatography, NMR).

Visualization

Below is a troubleshooting workflow to diagnose and resolve poor separation during the fractional distillation process.

G start Start: Poor Separation Observed check_rate Is distillation rate 1-2 drops/sec? start->check_rate slow_down Action: Reduce heat to slow distillation rate check_rate->slow_down No check_temp Is head temperature stable? check_rate->check_temp Yes slow_down->check_rate insulate Action: Insulate column with glass wool or foil check_temp->insulate No check_column Is column adequate for separation (length/packing)? check_temp->check_column Yes insulate->check_temp use_better_column Action: Use a longer or more efficient column check_column->use_better_column No success Problem Resolved check_column->success Yes failure Problem Persists: Consider sample contamination or misidentification use_better_column->failure

References

Technical Support Center: Synthesis of 3,4-Dimethyl-1-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the synthesis of 3,4-Dimethyl-1-pentanol. The following frequently asked questions (FAQs) and troubleshooting guides address common impurities and experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product of this compound shows a significant amount of unreacted starting material. What are the possible causes and solutions?

A1: Unreacted starting material is a common impurity and can arise from several factors depending on the synthetic route.

  • For reduction of 3,4-dimethylpentanal (B100440):

    • Incomplete reaction: The reducing agent may have been insufficient or of poor quality. Ensure you are using the correct stoichiometry of a fresh, high-quality reducing agent (e.g., NaBH₄, LiAlH₄) or that the catalytic hydrogenation conditions (catalyst, pressure, temperature) are optimal.[1]

    • Reaction time: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.

  • For Grignard reaction of a 3,4-dimethylpentyl magnesium halide with formaldehyde (B43269):

    • Grignard reagent quality: The Grignard reagent may have partially decomposed due to exposure to moisture or atmospheric carbon dioxide. It is crucial to use anhydrous solvents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[2]

    • Formaldehyde source: The formaldehyde source (e.g., paraformaldehyde) may not have been completely depolymerized or may have been of low purity.

Q2: I am observing a byproduct with a similar molecular weight to my product. What could it be?

A2: Isomeric impurities are a common challenge in the synthesis of branched alcohols. The identity of the isomer depends on the synthetic method.

  • From hydroformylation of 3,4-dimethyl-1-pentene (B12000618) followed by reduction:

    • Isomeric aldehydes: Hydroformylation can produce a mixture of aldehydes. Besides the desired 3,4-dimethylpentanal, you might form other isomers depending on the starting alkene and reaction conditions. Subsequent reduction would lead to the corresponding isomeric alcohols.

  • Rearrangement reactions: Under certain conditions (e.g., acidic workup at elevated temperatures), carbocation rearrangements could potentially occur, leading to the formation of isomeric alcohol structures.

Q3: My product is contaminated with a higher molecular weight species. What is a likely source?

A3: Higher molecular weight impurities can result from side reactions, particularly in Grignard syntheses.

  • Wurtz-type coupling: The Grignard reagent can react with the starting alkyl halide to form a dimer. This is more prevalent if the reaction temperature is too high during the formation of the Grignard reagent.

  • Reaction with esters: If the synthesis involves the reaction of a Grignard reagent with an ester (not a typical route to this primary alcohol, but possible in other contexts), a double addition can occur, leading to a tertiary alcohol.[3][4]

Q4: I am having difficulty removing solvent residues from my final product. What are the best practices for purification?

A4: Residual solvents are a common issue and can often be addressed with appropriate purification techniques.

  • Fractional distillation: Due to the relatively high boiling point of this compound, fractional distillation is an effective method for removing lower-boiling solvents like diethyl ether or tetrahydrofuran (B95107) (THF).[5]

  • Vacuum distillation: To avoid potential decomposition at high temperatures, distillation under reduced pressure can be employed to lower the boiling point of the product.

  • Azeotropic removal: In some cases, azeotropic distillation with a suitable solvent can be used to remove water or other impurities.

Q5: How can I identify the impurities in my sample of this compound?

A5: A combination of analytical techniques is recommended for impurity profiling.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating volatile compounds and identifying them based on their mass spectra.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the impurities present.

  • High-Performance Liquid Chromatography (HPLC): While less common for this type of volatile compound, HPLC can be used, especially for non-volatile impurities.

Summary of Potential Impurities

The following table summarizes common impurities that may be encountered during the synthesis of this compound, their likely sources, and recommended analytical techniques for detection.

Impurity ClassPotential ImpuritiesLikely Synthetic SourceRecommended Analytical Technique
Unreacted Starting Materials 3,4-DimethylpentanalIncomplete reductionGC-MS, ¹H NMR
3,4-Dimethylpentyl halideIncomplete Grignard formationGC-MS
3,4-Dimethyl-1-penteneIncomplete hydroformylationGC-MS
Isomeric Byproducts Isomeric alcohols (e.g., from rearranged aldehydes)Hydroformylation, acidic workupGC-MS, ¹³C NMR
Side-Reaction Products Dimer from Wurtz couplingGrignard reactionGC-MS, ¹H NMR
3,4-Dimethylpentanoic acidOxidation of 3,4-dimethylpentanalGC-MS (after derivatization), HPLC
Reagent-Related Impurities Residual solvents (e.g., THF, diethyl ether)Reaction/extraction solventGC-MS, ¹H NMR
Borane residuesIncomplete oxidation in hydroborationNMR, ICP-MS

Experimental Protocols

Protocol 1: Synthesis of this compound by Reduction of 3,4-Dimethylpentanal

This protocol describes the reduction of 3,4-dimethylpentanal to this compound using sodium borohydride (B1222165).

Materials:

  • 3,4-dimethylpentanal

  • Sodium borohydride (NaBH₄)

  • Methanol (B129727)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-dimethylpentanal in methanol.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by TLC or GC until the starting aldehyde is consumed.

  • Quench the reaction by slowly adding 1 M HCl at 0 °C until the bubbling ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Add diethyl ether to the residue and transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by fractional distillation.

Protocol 2: Synthesis of this compound via Grignard Reaction

This protocol outlines the synthesis of this compound from 1-bromo-2,3-dimethylbutane (B3051029) and formaldehyde.

Materials:

  • Magnesium turnings

  • Iodine crystal (as an initiator)

  • 1-bromo-2,3-dimethylbutane

  • Anhydrous diethyl ether or THF

  • Paraformaldehyde

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried three-necked flask under an inert atmosphere, place the magnesium turnings and a small crystal of iodine.

    • Add a small amount of a solution of 1-bromo-2,3-dimethylbutane in anhydrous diethyl ether to initiate the reaction.

    • Once the reaction begins (disappearance of the iodine color and bubbling), add the remaining alkyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 30 minutes.

  • Reaction with Formaldehyde:

    • In a separate flask, heat paraformaldehyde under an inert atmosphere to generate gaseous formaldehyde, and pass it through the Grignard reagent solution. Alternatively, carefully add dried paraformaldehyde in portions to the Grignard solution at 0 °C.

    • After the addition, allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by fractional distillation.

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

G start Synthesis of this compound Complete check_purity Analyze Product Purity (GC-MS, NMR) start->check_purity pure Product is Pure check_purity->pure Yes impure Impurities Detected check_purity->impure No unreacted_sm Unreacted Starting Material? impure->unreacted_sm isomeric_bp Isomeric Byproducts? unreacted_sm->isomeric_bp No solve_sm Optimize Reaction: - Increase reagent stoichiometry - Extend reaction time - Check reagent quality unreacted_sm->solve_sm Yes other_bp Other Byproducts? isomeric_bp->other_bp No solve_isomeric Optimize Reaction Conditions: - Adjust temperature/pressure - Use milder workup conditions - Improve catalyst selectivity isomeric_bp->solve_isomeric Yes solve_other Troubleshoot Side Reactions: - Ensure anhydrous conditions - Control reaction temperature - Use high-purity reagents other_bp->solve_other Yes purify Purify Product (Fractional Distillation) solve_sm->purify solve_isomeric->purify solve_other->purify purify->check_purity

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Optimizing the Reduction of 3,4-Dimethylpentanal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the reduction of 3,4-dimethylpentanal (B100440). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help optimize the yield of 3,4-dimethylpentan-1-ol.

Troubleshooting Guide

This guide addresses common issues encountered during the reduction of 3,4-dimethylpentanal.

Q1: My reaction is showing low or no conversion of the starting material. What are the possible causes and solutions?

Possible Causes:

  • Inactive Reducing Agent: Sodium borohydride (B1222165) (NaBH₄) and Lithium aluminum hydride (LiAlH₄) can degrade with improper storage.

  • Insufficient Reducing Agent: The stoichiometry of the reducing agent to the aldehyde may be too low.

  • Low Reaction Temperature: The reaction may be too slow at the current temperature.

  • Solvent Issues: The solvent may not be appropriate for the chosen reducing agent or may not be sufficiently dry, especially for LiAlH₄ reactions.[1]

Solutions:

  • Verify Reagent Activity: Use a fresh bottle of the reducing agent or test it on a known, reactive substrate.

  • Increase Stoichiometry: Gradually increase the molar equivalents of the reducing agent. A common starting point is 1.1 to 1.5 equivalents.

  • Adjust Temperature: If using NaBH₄, consider gentle heating. For LiAlH₄, ensure the initial addition is done at a low temperature (e.g., 0 °C) and then allow the reaction to warm to room temperature.

  • Solvent Selection and Preparation:

Q2: I am observing the formation of significant byproducts. What are they and how can I minimize them?

Due to the branched structure of 3,4-dimethylpentanal, steric hindrance can play a role in the reaction's efficiency. While specific side products for this exact reduction are not extensively documented, general side reactions for aldehyde reductions include:

  • Cannizzaro-type reactions (disproportionation): This is more common for aldehydes lacking alpha-hydrogens when subjected to strong basic conditions. While 3,4-dimethylpentanal has alpha-hydrogens, aggressive base catalysis could potentially lead to side reactions.

  • Aldol condensation: Under certain conditions (basic or acidic), the aldehyde could react with itself.

Solutions:

  • Control Reaction Temperature: Maintain a low temperature during the addition of the reducing agent to minimize side reactions.

  • Optimize pH: For NaBH₄ reductions, the reaction is often run under neutral to slightly basic conditions.

  • Inverse Addition: For very reactive systems, adding the substrate to the reducing agent solution (inverse addition) can sometimes help control the reaction and minimize side reactions.[1]

Frequently Asked Questions (FAQs)

Q1: Which reducing agent is better for the reduction of 3,4-dimethylpentanal: NaBH₄ or LiAlH₄?

Both NaBH₄ and LiAlH₄ are effective for reducing aldehydes to primary alcohols.[2] The choice depends on the specific requirements of your synthesis:

  • Sodium Borohydride (NaBH₄):

    • Pros: Milder, more selective (will not reduce esters, amides, or carboxylic acids), and can be used in protic solvents like methanol or ethanol, making the procedure simpler and safer.[2][3]

    • Cons: Less reactive, may require longer reaction times or gentle heating for sterically hindered aldehydes.

  • Lithium Aluminum Hydride (LiAlH₄):

    • Pros: Much more powerful reducing agent, will readily reduce 3,4-dimethylpentanal.[4]

    • Cons: Highly reactive and pyrophoric, reacts violently with water and protic solvents, requiring strict anhydrous conditions and careful handling.[1] It is also less selective and will reduce other functional groups.[4]

For a straightforward reduction of 3,4-dimethylpentanal where no other reducible functional groups are present, NaBH₄ is generally the recommended starting point due to its ease of use and safety profile.

Q2: What are the typical reaction conditions for the reduction of an aldehyde like 3,4-dimethylpentanal?

Data Presentation

Table 1: Typical Reaction Conditions for NaBH₄ Reduction of Aldehydes

ParameterConditionNotes
Solvent Methanol, EthanolProtic solvents are suitable.
Temperature 0 °C to Room TemperatureInitial addition at 0 °C is recommended to control the initial exotherm.
Stoichiometry 1.1 - 1.5 eq. of NaBH₄May need to be optimized based on reaction progress.
Reaction Time 30 minutes - 2 hoursMonitor by TLC to determine completion.
Workup Acidic (e.g., dilute HCl)To quench excess NaBH₄ and hydrolyze the borate (B1201080) ester intermediate.

Table 2: Typical Reaction Conditions for LiAlH₄ Reduction of Aldehydes

ParameterConditionNotes
Solvent Anhydrous Diethyl Ether, THFMust be scrupulously dry.
Temperature 0 °C to Room TemperatureAddition of LiAlH₄ should be done at 0 °C.
Stoichiometry 1.1 - 1.2 eq. of LiAlH₄A slight excess is typically sufficient.
Reaction Time 30 minutes - 1 hourGenerally faster than NaBH₄ reductions.
Workup Sequential addition of H₂O, then NaOH(aq), then more H₂O (Fieser workup)A careful, dropwise addition is crucial to safely quench the reactive LiAlH₄.

Experimental Protocols

The following are adaptable protocols. It is highly recommended to perform a small-scale trial reaction to optimize conditions for your specific setup and purity of reagents.

Protocol 1: Reduction of 3,4-Dimethylpentanal with Sodium Borohydride (NaBH₄)

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-dimethylpentanal (1.0 eq.) in methanol.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of NaBH₄: Slowly add sodium borohydride (1.2 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add dilute hydrochloric acid (e.g., 1 M HCl) to quench the excess NaBH₄ and neutralize the mixture.

  • Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3,4-dimethylpentan-1-ol.

  • Purification: Purify the crude product by distillation or column chromatography as needed.

Protocol 2: Reduction of 3,4-Dimethylpentanal with Lithium Aluminum Hydride (LiAlH₄)

Note: This procedure must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon). All glassware and solvents must be thoroughly dried.

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend Lithium aluminum hydride (1.1 eq.) in anhydrous diethyl ether.

  • Cooling: Cool the LiAlH₄ suspension to 0 °C in an ice bath.

  • Addition of Aldehyde: Dissolve 3,4-dimethylpentanal (1.0 eq.) in anhydrous diethyl ether and add it to the dropping funnel. Add the aldehyde solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for the required time (monitor by TLC).

  • Workup (Fieser Method):

    • Cool the reaction mixture back to 0 °C.

    • Slowly and carefully add water (X mL, where X is the mass of LiAlH₄ in grams used).

    • Add 15% aqueous sodium hydroxide (B78521) (X mL).

    • Add water again (3X mL).

    • Stir the mixture vigorously until a white, granular precipitate forms.

  • Isolation: Filter the solid and wash it thoroughly with diethyl ether.

  • Drying and Concentration: Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,4-dimethylpentan-1-ol.

  • Purification: Purify the crude product by distillation or column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start setup Dissolve 3,4-dimethylpentanal in appropriate solvent start->setup cool Cool to 0 °C setup->cool add_reagent Slowly add reducing agent cool->add_reagent stir Stir at RT and monitor by TLC add_reagent->stir quench Quench excess reagent stir->quench extract Extract product quench->extract wash Wash organic layers extract->wash dry Dry and concentrate wash->dry purify Purify product dry->purify troubleshooting_low_yield cluster_reagent Reagent Issues cluster_conditions Reaction Conditions cluster_solutions Potential Solutions issue Low Yield or Incomplete Reaction inactive_reagent Inactive Reducing Agent? issue->inactive_reagent insufficient_reagent Insufficient Reducing Agent? issue->insufficient_reagent low_temp Temperature Too Low? issue->low_temp solvent_problem Solvent Issue? issue->solvent_problem solution_reagent Use fresh reagent or increase stoichiometry inactive_reagent->solution_reagent insufficient_reagent->solution_reagent solution_temp Increase temperature (for NaBH4) low_temp->solution_temp solution_solvent Use dry, appropriate solvent solvent_problem->solution_solvent

References

safe handling and storage procedures for 3,4-Dimethyl-1-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, handling, and storage information for 3,4-Dimethyl-1-pentanol (CAS No. 6570-87-2). It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

Q2: What personal protective equipment (PPE) should be worn when handling this chemical?

A2: Always wear appropriate personal protective equipment in the laboratory. This includes chemical-resistant gloves (such as nitrile or butyl rubber), safety glasses or goggles, and a flame-resistant lab coat.[4] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

Q3: How should this compound be stored?

A3: Store in a cool, dry, and well-ventilated area away from sources of ignition such as heat, sparks, and open flames.[1][5] Keep the container tightly closed.[1][5]

Q4: What should I do in case of a spill?

A4: In the event of a small spill, eliminate all ignition sources.[5][6] Absorb the spill with an inert material (e.g., sand or vermiculite) and place it in a sealed container for proper disposal.[1] Ensure the area is well-ventilated. For large spills, evacuate the area and contact emergency services.

Q5: What is the proper procedure for disposing of waste this compound?

A5: Dispose of waste material in accordance with local, state, and federal regulations. It should be treated as hazardous waste and disposed of through a licensed waste disposal company.

Q6: What are the known incompatibilities for this chemical?

A6: Avoid contact with strong oxidizing agents and acids.[6][7]

Troubleshooting Guide

Issue Possible Cause Solution
Skin or Eye Contact Accidental splash or vapor exposure.Skin: Immediately remove contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes.[1] If irritation persists, seek medical attention. Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
Inhalation Inadequate ventilation or handling outside of a fume hood.Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1]
Ingestion Accidental swallowing.Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]
Fire Exposure to an ignition source.For small fires, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[1] Do not use a direct water stream as it may spread the fire. For large fires, evacuate the area and call for emergency response.

Quantitative Data Summary

The following table summarizes available physical and chemical properties for this compound and related compounds for reference.

Property Value Source/Notes
CAS Number 6570-87-2PubChem[8]
Molecular Formula C₇H₁₆OPubChem[8]
Molecular Weight 116.20 g/mol PubChem[8][9]
Boiling Point 165 °CStenutz[10]
Density 0.827 g/mLStenutz[10]
Flash Point ~49 °C / 120.2 °FEstimated based on 1-Pentanol[6]

Experimental Protocols

Standard Handling Procedure
  • Preparation : Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition. Clear the workspace of any unnecessary items and potential ignition sources.

  • Aliquotting : Ground and bond containers when transferring material to prevent static discharge.[1] Carefully measure and transfer the required amount of this compound.

  • Post-Handling : Tightly seal the container immediately after use.[5] Clean any contaminated surfaces and properly dispose of any contaminated materials. Wash hands thoroughly after handling.

Emergency Spill Response
  • Evacuate and Ventilate : Immediately evacuate all non-essential personnel from the spill area and ensure adequate ventilation.

  • Control Ignition Sources : Eliminate all potential ignition sources in the vicinity of the spill.

  • Containment : Use a spill kit with inert absorbent materials to contain the spill.

  • Cleanup : Wearing appropriate PPE, carefully collect the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.

  • Decontamination : Clean the spill area with an appropriate solvent and decontaminating solution.

Visualizations

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_storage Storage Prep Don PPE & Prepare Workspace Vent Ensure Proper Ventilation Prep->Vent Ground Ground Equipment Vent->Ground Transfer Transfer Chemical Seal Seal Container Transfer->Seal Ground->Transfer Clean Clean Workspace Seal->Clean Dispose Dispose of Waste Clean->Dispose Wash Wash Hands Dispose->Wash Store Store in Cool, Dry, Well-Ventilated Area Wash->Store

Caption: Workflow for the safe handling and storage of this compound.

TroubleshootingGuide cluster_exposure Exposure Event cluster_response Immediate Actions cluster_medical Follow-Up Spill Spill or Splash Evacuate Evacuate Area Spill->Evacuate Large Spill RemoveClothing Remove Contaminated Clothing Spill->RemoveClothing Personal Contact Report Report Incident Evacuate->Report Flush Flush Affected Area RemoveClothing->Flush SeekMedical Seek Medical Attention Flush->SeekMedical SeekMedical->Report

Caption: Troubleshooting flowchart for accidental exposure to this compound.

References

troubleshooting side reactions in the dehydration of 3,4-Dimethyl-1-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering side reactions during the acid-catalyzed dehydration of 3,4-Dimethyl-1-pentanol.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product from the dehydration of this compound?

The expected major product is the most thermodynamically stable alkene, which is 2,3-dimethyl-2-pentene . Although this compound is a primary alcohol, the reaction proceeds via an E1-like mechanism involving a carbocation rearrangement. The initially formed primary carbocation is highly unstable and rapidly rearranges to a more stable tertiary carbocation through a hydride shift, leading to the formation of the tetrasubstituted alkene.

Q2: What are the most common side reactions to expect?

The primary side reactions include the formation of other alkene isomers and the formation of di-(3,4-dimethylpentyl) ether. At higher temperatures, further isomerization or polymerization of the alkene products can also occur.

Q3: How does reaction temperature affect the product distribution?

Higher temperatures (typically above 150°C) favor the elimination reaction, leading to a higher yield of alkene products.[1][2][3] Conversely, lower temperatures (around 110-140°C) can favor the competing SN2 reaction, resulting in the formation of di-(3,4-dimethylpentyl) ether as a significant byproduct.

Q4: Which acid catalyst is best to use?

Both concentrated sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) are commonly used for alcohol dehydration.[4] Phosphoric acid is often preferred as it is less oxidizing than sulfuric acid, which can cause charring and the formation of sulfur dioxide and carbon dioxide byproducts.[4]

Troubleshooting Guide

Issue 1: Low yield of the desired alkene (2,3-dimethyl-2-pentene).
Possible Cause Suggested Solution
Reaction temperature is too low. Gradually increase the reaction temperature. For primary alcohols that undergo rearrangement, a temperature range of 170-180°C is often required for efficient dehydration.[1][2][3] Monitor the product distribution at different temperatures using GC-MS.
Incomplete reaction. Increase the reaction time or ensure efficient mixing. Monitor the disappearance of the starting material by thin-layer chromatography (TLC) or gas chromatography (GC).
Loss of volatile products during the reaction. Use an efficient condenser and consider cooling the receiving flask to minimize the loss of the relatively low-boiling alkene products.
Inefficient carbocation rearrangement. Ensure the acid catalyst is of sufficient concentration and is well-dispersed in the reaction mixture.
Issue 2: High percentage of undesired alkene isomers.
Possible Cause Suggested Solution
Non-optimal reaction conditions. Vary the reaction temperature and catalyst concentration. While Zaitsev's rule predicts the most substituted alkene as the major product, the exact distribution can be temperature-dependent.
Use of a non-selective catalyst. While less common for simple acid catalysis, consider exploring alternative catalysts if precise isomer control is critical.
Issue 3: Significant formation of di-(3,4-dimethylpentyl) ether.
Possible Cause Suggested Solution
Reaction temperature is too low. Increase the reaction temperature to favor elimination over substitution. Ether formation is generally favored at lower temperatures.
High concentration of the alcohol. If practical, slowly add the alcohol to the hot acid to maintain a low instantaneous concentration of the alcohol, which can disfavor the bimolecular ether formation.

Experimental Protocols

Key Experiment: Acid-Catalyzed Dehydration of this compound

Objective: To synthesize and characterize the alkene products from the acid-catalyzed dehydration of this compound.

Materials:

  • This compound

  • Concentrated phosphoric acid (85%) or concentrated sulfuric acid (96%)

  • Boiling chips

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Distillation apparatus

  • Separatory funnel

  • Erlenmeyer flasks

  • Heating mantle

Procedure:

  • To a round-bottom flask, add this compound and a few boiling chips.

  • Slowly and with cooling, add the acid catalyst (e.g., for every 10g of alcohol, add approximately 3 mL of concentrated phosphoric acid).

  • Assemble a distillation apparatus and heat the mixture gently using a heating mantle.

  • Collect the distillate, which will contain a mixture of alkenes and water. The distillation temperature should be monitored.

  • Transfer the distillate to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any residual acid.

  • Wash the organic layer with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Decant the dried product.

  • Analyze the product distribution using gas chromatography-mass spectrometry (GC-MS).

Visualizations

Signaling Pathway: Dehydration of this compound

Dehydration_Pathway cluster_start Initial Reactant cluster_protonation Protonation cluster_rearrangement Carbocation Formation & Rearrangement cluster_products Products This compound This compound Protonated Alcohol Protonated Alcohol This compound->Protonated Alcohol + H+ Primary Carbocation Primary Carbocation Protonated Alcohol->Primary Carbocation - H2O Ether (Side Product) Ether (Side Product) Protonated Alcohol->Ether (Side Product) + Alcohol - H+ Tertiary Carbocation Tertiary Carbocation Primary Carbocation->Tertiary Carbocation Hydride Shift Other Alkenes (Minor) Other Alkenes (Minor) Primary Carbocation->Other Alkenes (Minor) - H+ (minor pathway) 2,3-Dimethyl-2-pentene (Major) 2,3-Dimethyl-2-pentene (Major) Tertiary Carbocation->2,3-Dimethyl-2-pentene (Major) - H+

Caption: Reaction pathway for the dehydration of this compound.

Experimental Workflow: Product Isolation and Analysis

Workflow Start Reaction_Mixture Dehydration Reaction Start->Reaction_Mixture Distillation Distill Products Reaction_Mixture->Distillation Washing Neutralize and Wash Distillation->Washing Drying Dry Organic Layer Washing->Drying Analysis GC-MS Analysis Drying->Analysis End Analysis->End

Caption: General workflow for the dehydration experiment.

Troubleshooting Logic: High Ether Formation

Troubleshooting_Ether High_Ether Problem: High Ether Byproduct Check_Temp Is reaction temperature too low? High_Ether->Check_Temp Increase_Temp Action: Increase Temperature Check_Temp->Increase_Temp Yes Check_Conc Is alcohol concentration high? Check_Temp->Check_Conc No Re-evaluate Re-evaluate Product Mixture Increase_Temp->Re-evaluate Slow_Addition Action: Slow Addition of Alcohol Check_Conc->Slow_Addition Yes Check_Conc->Re-evaluate No Slow_Addition->Re-evaluate

Caption: Troubleshooting flowchart for excessive ether formation.

References

Technical Support Center: Stereoselective Synthesis of 3,4-Dimethyl-1-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 3,4-Dimethyl-1-pentanol. This resource aims to address common challenges and provide actionable solutions to improve stereoselectivity and overall reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving high stereoselectivity in the synthesis of this compound?

A1: this compound possesses two chiral centers at the C3 and C4 positions, leading to the possibility of four stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The main challenge lies in controlling the formation of a single desired diastereomer and enantiomer. Key difficulties include:

  • Controlling Diastereoselectivity: Achieving a high diastereomeric ratio (d.r.) between the (syn/anti) products.

  • Controlling Enantioselectivity: Obtaining a high enantiomeric excess (e.e.) for the desired enantiomer.

  • Purification: Separating the desired stereoisomer from the other isomers and reaction byproducts can be challenging due to similar physical properties.

Q2: Which synthetic strategies are recommended for the stereoselective synthesis of this compound?

A2: Several strategies can be employed, with the choice depending on the desired stereoisomer and available resources. The most common approaches include:

  • Chiral Auxiliary-Mediated Synthesis: This is a robust method that involves temporarily attaching a chiral auxiliary to a precursor, performing a diastereoselective reaction to set the stereocenters, and then cleaving the auxiliary. The use of Evans oxazolidinone auxiliaries is a well-established method for achieving high diastereoselectivity in alkylation reactions.[1]

  • Asymmetric Catalysis: The use of chiral catalysts, such as those used in asymmetric hydrogenation or allylation reactions, can directly generate the desired enantiomer.[2]

  • Biocatalysis: Enzymes can be used for the kinetic resolution of a racemic mixture of this compound or for the stereoselective reduction of a prochiral ketone precursor.

Q3: How can I determine the diastereomeric ratio and enantiomeric excess of my this compound product?

A3: The stereochemical purity of your product can be determined using the following analytical techniques:

  • Gas Chromatography (GC): Chiral GC columns can be used to separate and quantify all four stereoisomers. Achiral GC can be used to determine the diastereomeric ratio after converting the alcohol to a diastereomeric derivative.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating and quantifying enantiomers. Diastereomers can often be separated on a standard silica (B1680970) gel column.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to determine the diastereomeric ratio, often after derivatization with a chiral resolving agent to distinguish the signals of the different stereoisomers.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in Chiral Auxiliary-Mediated Alkylation

Scenario: You are using an Evans oxazolidinone auxiliary to synthesize a precursor to this compound via diastereoselective alkylation with an isopropyl halide, but the diastereomeric ratio (d.r.) is low.

Potential Cause Troubleshooting Recommendation Rationale
Incomplete Enolate Formation Use a stronger base (e.g., LDA, NaHMDS, or KHMDS). Ensure the base is freshly prepared or titrated. Increase the equivalents of base slightly (e.g., 1.1 eq.).Incomplete deprotonation can lead to a mixture of starting material and product, and potentially side reactions that are not stereoselective.
Incorrect Enolate Geometry Use a lithium-based base (e.g., LDA) in THF to favor the (Z)-enolate. Ensure the reaction is kept at a low temperature (-78 °C) during enolate formation and alkylation.The stereochemical outcome is highly dependent on the formation of a single, well-defined enolate geometry. The (Z)-enolate is typically required for high diastereoselectivity with Evans auxiliaries.[2]
Reaction Temperature Too High Maintain a low temperature (-78 °C) throughout the enolate formation and alkylation steps. Quench the reaction at low temperature before warming to room temperature.Higher temperatures can provide enough energy to overcome the activation energy barrier for the formation of the undesired diastereomer, leading to a lower d.r.
Inappropriate Solvent Use a coordinating, aprotic solvent such as THF. Ensure the solvent is anhydrous.The solvent plays a crucial role in the structure and reactivity of the enolate. THF is known to promote the formation of the desired chelated transition state.
Steric Hindrance of Electrophile While isopropyl halide is necessary for the synthesis, ensure it is added slowly to the enolate solution at low temperature.Slow addition can help to minimize side reactions and improve selectivity.
Issue 2: Difficulty in Removing the Chiral Auxiliary

Scenario: You have successfully performed the diastereoselective alkylation but are facing issues with the cleavage of the Evans auxiliary, such as low yield or epimerization of the product.

Potential Cause Troubleshooting Recommendation Rationale
Harsh Cleavage Conditions For cleavage to the carboxylic acid, use mild conditions such as LiOH/H₂O₂ in a THF/water mixture at 0 °C. For reductive cleavage to the alcohol, use a mild reducing agent like LiBH₄.Stronger bases or higher temperatures can lead to epimerization at the newly formed stereocenter or decomposition of the product.
Incomplete Reaction Increase the reaction time for the cleavage step. Monitor the reaction by TLC to ensure complete consumption of the starting material.The cleavage reaction may be sluggish, especially with sterically hindered substrates.
Work-up Issues Ensure proper quenching of the reagents (e.g., sodium sulfite (B76179) for H₂O₂). Perform a careful extraction to separate the product from the recovered auxiliary.Improper work-up can lead to loss of product or contamination with the chiral auxiliary.

Experimental Protocols

Protocol: Diastereoselective Synthesis of a this compound Precursor using an Evans Auxiliary

This protocol describes a general procedure for the diastereoselective alkylation of an N-acyloxazolidinone, which is a key step in the synthesis of a precursor to this compound.

Step 1: Acylation of the Chiral Auxiliary

  • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.) in anhydrous THF at -78 °C, add n-butyllithium (1.05 eq.) dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add propionyl chloride (1.1 eq.) dropwise and stir for 1 hour at -78 °C.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate (B1210297).

  • Purify the N-propionyloxazolidinone by column chromatography.

Step 2: Diastereoselective Alkylation

  • To a solution of the N-propionyloxazolidinone (1.0 eq.) in anhydrous THF at -78 °C, add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq.) dropwise.

  • Stir the solution for 30 minutes at -78 °C to form the sodium enolate.

  • Add isopropyl iodide (1.5 eq.) dropwise and stir the reaction mixture at -78 °C for 4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

  • Extract the product with ethyl acetate and purify by column chromatography to separate the diastereomers.

Step 3: Reductive Cleavage of the Chiral Auxiliary

  • To a solution of the purified alkylated product (1.0 eq.) in anhydrous diethyl ether at 0 °C, add lithium borohydride (B1222165) (LiBH₄) (2.0 eq.).

  • Stir the reaction mixture at 0 °C for 2 hours.

  • Carefully quench the reaction with saturated aqueous NH₄Cl.

  • Extract the desired this compound with diethyl ether and purify by column chromatography.

Quantitative Data Summary

The following tables present hypothetical, yet representative, data for the diastereoselective synthesis of a this compound precursor using an Evans-type chiral auxiliary. Actual results may vary based on specific reaction conditions.

Table 1: Effect of Base and Solvent on Diastereoselectivity

Entry Base (1.1 eq.) Solvent Temperature (°C) Yield (%) d.r. (syn:anti)
1LDATHF-7885>95:5
2NaHMDSTHF-7888>95:5
3KHMDSTHF-788290:10
4LDADiethyl Ether-787585:15

Table 2: Effect of Electrophile on Diastereoselectivity

Entry Electrophile (1.5 eq.) Base Solvent Yield (%) d.r. (syn:anti)
1Isopropyl iodideNaHMDSTHF88>95:5
2Isopropyl bromideNaHMDSTHF8092:8
3Isopropyl triflateNaHMDSTHF90>95:5

Visualizations

experimental_workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Diastereoselective Alkylation cluster_step3 Step 3: Reductive Cleavage cluster_purification Purification & Analysis Aux Chiral Auxiliary ((4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) AcylAux N-Propionyl Auxiliary Aux->AcylAux 1. n-BuLi, THF, -78°C 2. Propionyl Chloride PropCl Propionyl Chloride PropCl->AcylAux AlkAux Alkylated Auxiliary (Diastereomeric Mixture) AcylAux->AlkAux 1. NaHMDS, THF, -78°C 2. Isopropyl Iodide iPrI Isopropyl Iodide iPrI->AlkAux FinalProduct This compound (Enantiomerically Enriched) AlkAux->FinalProduct LiBH4, Ether, 0°C Purification Column Chromatography AlkAux->Purification Separation of Diastereomers Analysis GC/HPLC Analysis FinalProduct->Analysis Determine e.e.

Caption: Experimental workflow for the stereoselective synthesis of this compound.

troubleshooting_logic Start Low Diastereoselectivity Observed CheckEnolate Check Enolate Formation Conditions Start->CheckEnolate CheckTemp Review Reaction Temperature CheckEnolate->CheckTemp Complete SolutionBase Use Stronger/Fresh Base (LDA, NaHMDS) CheckEnolate->SolutionBase Incomplete Deprotonation? CheckSolvent Evaluate Solvent Choice CheckTemp->CheckSolvent Optimal SolutionTemp Maintain -78°C Quench Cold CheckTemp->SolutionTemp Too High? SolutionSolvent Use Anhydrous THF CheckSolvent->SolutionSolvent Non-coordinating or Wet?

Caption: Troubleshooting flowchart for low diastereoselectivity in alkylation reactions.

References

analytical methods for detecting impurities in 3,4-Dimethyl-1-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical characterization of 3,4-Dimethyl-1-pentanol. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and quantifying impurities.

Analytical Methods Overview

The primary technique for analyzing volatile compounds like this compound and its related impurities is Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.[1][2][3] High-Performance Liquid Chromatography (HPLC) may be employed for non-volatile impurities but is generally less suitable for the main compound due to its volatility and lack of a strong UV chromophore.[2]

Comparison of Key Analytical Techniques
TechniquePrincipleBest Suited ForAdvantagesLimitations
GC-FID Separation based on volatility and interaction with a stationary phase; detection by flame ionization.Quantifying known volatile organic impurities.Robust, highly sensitive for hydrocarbons, excellent quantitative accuracy and reproducibility.Provides limited structural information; identification is based solely on retention time.
GC-MS Separation by GC, followed by mass analysis for identification.Identifying unknown volatile impurities and confirming the identity of known ones.[1]Provides structural information (mass spectrum) for definitive peak identification.[4]Can be less quantitatively accurate than FID without proper calibration; more complex instrumentation.
HPLC-RID Separation based on polarity and distribution between a liquid mobile phase and solid stationary phase; detection by refractive index.[2]Analysis of non-volatile or thermally unstable impurities.Suitable for compounds without a UV chromophore.[2]Lower sensitivity compared to GC-FID/MS for volatile analytes; not ideal for gradient elution.[2]
Potential Impurities in this compound

Impurities can originate from starting materials, by-products of the synthesis, or degradation. Given its structure, potential impurities could include:

  • Isomers: Other dimethyl-pentanol isomers (e.g., 4,4-dimethyl-1-pentanol, 3,4-dimethyl-2-pentanol).[5][6]

  • Starting Materials: Unreacted precursors from the synthesis route.

  • By-products: Aldehydes, ketones, or other alcohols formed during synthesis.

  • Solvents: Residual solvents used during synthesis and purification (e.g., hexane, ethyl acetate (B1210297), dichloromethane).[7]

Experimental Workflow & Protocols

A typical workflow for impurity analysis involves sample preparation, instrument setup, data acquisition, and analysis.

Workflow for Impurity Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Receive Sample Dilute Dilute in Solvent (e.g., Dichloromethane) Sample->Dilute Spike Spike Internal Standard (IS) Dilute->Spike Inject Inject into GC-MS Spike->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Identify Identify Impurities (Library Search) Integrate->Identify Quantify Quantify vs. IS Identify->Quantify Report Generate Report Quantify->Report

Caption: General workflow for GC-MS impurity analysis.

Protocol 1: GC-MS Method for Volatile Impurity Profiling

This protocol is designed for the separation and identification of volatile impurities.

  • Instrumentation:

    • Gas Chromatograph with Mass Spectrometric Detector (GC-MS).[1]

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

    • Add a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to dissolve the sample.[1]

    • Spike with an appropriate internal standard (e.g., 2-Methyl-1-pentanol) if quantification is required.

    • Dilute to volume with the solvent.

  • Chromatographic Conditions:

    • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1.0 µL.

    • Split Ratio: 50:1.[8]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial Temperature: 40 °C, hold for 5 minutes.

      • Ramp: 10 °C/min to 240 °C.

      • Hold: Hold at 240 °C for 5 minutes.[8]

  • Mass Spectrometer Conditions:

    • Ion Source Temperature: 230 °C.[8]

    • Interface Temperature: 240 °C.[8]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-350.

Troubleshooting Guides (Q&A Format)

This section addresses common issues encountered during the GC analysis of aliphatic alcohols.

Issue 1: Poor Peak Shape - Tailing Peaks

Q: My peaks, including the main this compound peak, are showing significant tailing. What are the likely causes and how can I fix it?

A: Peak tailing is often caused by active sites in the GC system that interact with polar functional groups like the hydroxyl group on your alcohol.[9] It can lead to poor resolution and inaccurate integration.[10]

Troubleshooting Peak Tailing Start Symptom: Peak Tailing Observed Cause1 Active Sites in Liner or Column Start->Cause1 Cause2 Improper Column Installation Start->Cause2 Cause3 Column Contamination Start->Cause3 Solution1 Solution: - Use a fresh, deactivated liner. - Trim 10-20 cm from the  column inlet. Cause1->Solution1 Solution2 Solution: - Re-cut the column ensuring a  clean, 90° cut. - Verify correct installation depth  in the inlet. Cause2->Solution2 Solution3 Solution: - Trim the column inlet. - Bake out the column at a high  temperature (do not exceed limit). Cause3->Solution3

Caption: Decision tree for troubleshooting peak tailing.

Troubleshooting Steps:

  • Check the Inlet Liner: The glass liner in the GC inlet is a common source of activity. Replace it with a new, deactivated (silanized) liner.[11]

  • Inspect Column Installation: An improper column cut or incorrect installation depth can create dead volumes, leading to tailing.[10][12] Re-cut the column using a ceramic wafer to ensure a clean, square cut and reinstall it according to the manufacturer's specifications.[10][12]

  • Column Contamination: Non-volatile residues can accumulate at the head of the column, creating active sites. Trim 10-20 cm from the front of the column.[10][12]

  • Low Temperature: If the inlet or oven temperature is too low, it can cause slow vaporization or band broadening. Ensure the inlet temperature is sufficient for rapid vaporization.[9][11]

Issue 2: Ghost Peaks or Baseline Instability

Q: I am observing unexpected peaks (ghost peaks) in my chromatogram, even in blank runs. What is the source of this contamination?

A: Ghost peaks are typically caused by contamination from previous injections (carryover), a contaminated system, or impurities in the carrier gas.[11][13]

Troubleshooting Steps:

  • Septum Bleed: The septum in the inlet can degrade at high temperatures, releasing siloxanes. Replace the septum with a high-quality, low-bleed version.

  • System Contamination: Contaminants can build up in the inlet liner or at the head of the column. Perform inlet maintenance (replace liner and septum) and bake out the column.[9][11]

  • Carrier Gas Purity: Ensure you are using high-purity carrier gas and that gas traps/filters are functioning correctly to remove oxygen, moisture, and hydrocarbons.[11]

  • Sample Carryover: If a highly concentrated sample was run previously, residue may remain in the syringe or inlet. Rinse the syringe thoroughly with a strong solvent and run several solvent blanks to clean the system.

Issue 3: Poor Resolution Between Isomeric Impurities

Q: I suspect there are isomeric impurities, but they are co-eluting or poorly resolved from the main peak. How can I improve separation?

A: Separating isomers, which often have very similar boiling points, can be challenging.[14] Optimization of chromatographic conditions is key.

Troubleshooting Steps:

  • Modify Temperature Program: Decrease the oven ramp rate (e.g., from 10 °C/min to 5 °C/min). A slower ramp increases the time analytes spend interacting with the stationary phase, which can improve the separation of closely eluting compounds.

  • Use a Different Column: The choice of stationary phase is critical. If you are using a non-polar column (like a DB-5ms), switching to a more polar column, such as a wax-type column (e.g., DB-Wax), can alter selectivity and resolve isomers based on differences in polarity rather than just boiling point.[1]

  • Increase Column Length: A longer column provides more theoretical plates, which generally leads to better resolution, although it will also increase analysis time.

Frequently Asked Questions (FAQs)

Q1: Can I use HPLC to analyze this compound? A1: While HPLC can be used for some alcohols, it is not the ideal technique for a volatile, non-chromophoric compound like this compound.[2] GC is significantly more sensitive and efficient for this type of analyte.[2] If HPLC must be used, it would require a universal detector like a Refractive Index Detector (RID), which has lower sensitivity, or pre-column derivatization to attach a UV-active tag, which adds complexity to the sample preparation.[2][15]

Q2: What is the best solvent for dissolving my sample for GC analysis? A2: Choose a high-purity solvent with a boiling point that is significantly lower than your analytes of interest to ensure it elutes early and does not interfere with impurity peaks.[7] For this compound, solvents like dichloromethane, acetone, or ethyl acetate are suitable choices.[1][7] Avoid non-volatile components in your solvent or sample matrix.[7]

Q3: How do I identify an unknown peak in my GC-MS chromatogram? A3: The primary method for identifying an unknown peak is by interpreting its mass spectrum. Compare the experimental mass spectrum of the unknown peak against a commercial mass spectral library, such as the NIST database. A high match factor suggests a likely identity, which should then be confirmed by analyzing a pure standard of the suspected compound to verify both retention time and mass spectrum.

Q4: My baseline is rising significantly during the temperature ramp. What does this indicate? A4: A rising baseline during a temperature program is almost always indicative of column bleed.[11] This occurs when the stationary phase of the column begins to break down at higher temperatures. This can be caused by an old or degraded column, the presence of oxygen in the carrier gas, or operating the column above its maximum recommended temperature.[11] To resolve this, first check for leaks in the system, then condition the column by baking it out. If the problem persists, the column may need to be replaced.[11]

References

Technical Support Center: Resolving Enantiomers of 3,4-Dimethyl-1-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enantiomeric resolution of 3,4-Dimethyl-1-pentanol.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for resolving the enantiomers of this compound?

A1: The most common methods for resolving racemic this compound are:

  • Enzymatic Kinetic Resolution: This method utilizes enzymes, typically lipases, to selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.[1][2] This is a popular method due to the mild reaction conditions and high enantioselectivity of many enzymes.[1]

  • Chiral Derivatization followed by Chromatography: This involves reacting the alcohol with a chiral derivatizing agent (CDA) to form diastereomers.[3][4] These diastereomers have different physical properties and can be separated using standard chromatography techniques like column chromatography or HPLC.[3] The desired enantiomer is then recovered by cleaving the chiral auxiliary.

  • Chiral High-Performance Liquid Chromatography (HPLC): This technique directly separates the enantiomers on a chiral stationary phase (CSP).[5][6] The separation is based on the differential transient interactions of the enantiomers with the chiral environment of the column.[5]

Q2: How do I choose the best resolution method for my experiment?

A2: The choice of method depends on several factors:

  • Scale: For large-scale resolutions, enzymatic or chemical resolution via diastereomer crystallization can be more cost-effective than preparative chiral HPLC.[2]

  • Purity Requirements: Chiral HPLC can often provide very high enantiomeric purity.[7] Enzymatic and chemical methods' success in achieving high purity depends on the selectivity of the enzyme or the crystallization efficiency of the diastereomers.

  • Available Equipment: Chiral HPLC requires specialized columns and an HPLC system. Enzymatic and chemical derivatization methods can be performed with standard laboratory equipment.

  • Downstream Applications: If the chiral auxiliary in a chemical derivatization is difficult to remove or interferes with subsequent steps, other methods may be preferred.

Q3: What is a chiral derivatizing agent (CDA) and how does it work?

A3: A chiral derivatizing agent is an enantiomerically pure compound that reacts with a racemic mixture to form a mixture of diastereomers.[3][4] Enantiomers have identical physical properties, making them difficult to separate. Diastereomers, however, have different physical properties, such as solubility and chromatographic retention times, which allows for their separation using standard techniques.[3][8] After separation, the chiral auxiliary is removed to yield the pure enantiomer. A well-known example of a CDA for alcohols is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid).[4]

Troubleshooting Guides

Enzymatic Kinetic Resolution

Problem: Low or no conversion of the starting material.

  • Possible Cause: The chosen enzyme may not be active towards this compound.

    • Solution: Screen a panel of different lipases (e.g., from Candida antarctica, Pseudomonas cepacia, Candida rugosa) to find one with better activity and selectivity.[9][10]

  • Possible Cause: Inappropriate reaction conditions.

    • Solution: Optimize the temperature, solvent, and acyl donor. Lipase-catalyzed reactions are often performed in non-aqueous solvents like hexane (B92381) or toluene (B28343). The choice of acyl donor (e.g., vinyl acetate, acetic anhydride) can also significantly impact the reaction rate.

Problem: Low enantiomeric excess (ee) of the product and/or remaining starting material.

  • Possible Cause: The enzyme lacks sufficient enantioselectivity for this substrate.

    • Solution: As with low conversion, screen different enzymes. The enantioselectivity of lipases can vary greatly depending on the substrate.[1]

  • Possible Cause: The reaction has proceeded beyond 50% conversion.

    • Solution: In a kinetic resolution, the maximum yield for a single enantiomer is 50%. Pushing the reaction beyond this point will decrease the enantiomeric excess of both the product and the unreacted starting material. Monitor the reaction progress over time and stop it at or near 50% conversion for optimal results.

Chiral Derivatization and Chromatographic Separation

Problem: Incomplete reaction with the chiral derivatizing agent (CDA).

  • Possible Cause: Steric hindrance from the methyl groups in this compound may slow down the reaction.

    • Solution: Increase the reaction time, temperature, or the equivalents of the CDA and coupling reagents. Ensure all reagents are pure and anhydrous.

  • Possible Cause: Inappropriate coupling reagents.

    • Solution: For CDAs that are carboxylic acids (e.g., Mosher's acid), ensure you are using effective coupling agents like DCC (dicyclohexylcarbodiimide) with a catalyst such as DMAP (4-dimethylaminopyridine).

Problem: Poor separation of the resulting diastereomers.

  • Possible Cause: The chosen CDA does not provide sufficient difference in the physical properties of the diastereomers.

    • Solution: Try a different CDA. A variety of CDAs are available with different steric and electronic properties that may lead to better separation.[11]

  • Possible Cause: The chromatographic conditions are not optimal.

    • Solution: Systematically screen different solvent systems for column chromatography or different mobile phases for HPLC. A gradient elution may be necessary to achieve baseline separation.

Chiral HPLC

Problem: No separation of the enantiomers.

  • Possible Cause: The chiral stationary phase (CSP) is not suitable for this compound.

    • Solution: Screen a variety of CSPs. Polysaccharide-based columns (e.g., derivatives of cellulose (B213188) or amylose) are a good starting point as they have broad applicability.[5][12]

  • Possible Cause: The mobile phase composition is incorrect.

    • Solution: For normal-phase chiral HPLC, the mobile phase typically consists of a non-polar solvent like hexane and a polar modifier like isopropanol (B130326) or ethanol.[12] Systematically vary the percentage of the alcohol modifier, as small changes can have a significant impact on resolution.[13]

Problem: Poor peak shape (e.g., tailing or fronting).

  • Possible Cause: Secondary interactions between the analyte and the stationary phase.

    • Solution: Add a small amount of an acidic or basic modifier to the mobile phase.[5][13] For an alcohol, this is less common than for acidic or basic analytes, but it can sometimes improve peak shape.

  • Possible Cause: The column is overloaded.

    • Solution: Reduce the amount of sample injected onto the column.

Problem: Poor resolution of the enantiomers.

  • Possible Cause: Sub-optimal temperature.

    • Solution: Temperature can affect the thermodynamics of the chiral recognition process.[13] Evaluate a range of temperatures (e.g., 15°C to 40°C) to find the optimum.[13]

  • Possible Cause: The flow rate is too high.

    • Solution: A lower flow rate increases the interaction time between the enantiomers and the CSP, which can improve resolution.[13] Try reducing the flow rate from 1.0 mL/min to 0.5 mL/min.

Quantitative Data

The following tables summarize representative quantitative data for the resolution of secondary alcohols using different methods. Note that this data is for structurally similar alcohols and should be used as a general guide for what can be expected for this compound.

Table 1: Enzymatic Kinetic Resolution of Secondary Alcohols

EnzymeSubstrateAcyl DonorEnantiomeric Excess (ee%) of ProductEnantiomeric Excess (ee%) of SubstrateYield (%)Enantiomeric Ratio (E)
Candida antarctica Lipase (B570770) B1-PhenylethanolVinyl Acetate>99>99~45>200
Pseudomonas cepacia Lipase2-OctanolAcetic Anhydride9598~4885
Candida rugosa Lipase1-(4-Chlorophenyl)ethanolVinyl Butanoate9296~4760

Table 2: Chiral Derivatization and Separation of a Secondary Alcohol

Chiral Derivatizing AgentDiastereomer Separation MethodEnantiomeric Purity of Final ProductOverall Yield (%)
(R)-Mosher's Acid ChlorideSilica (B1680970) Gel Chromatography>99% ee~40
(1S)-Camphanic ChlorideRecrystallization>98% ee~35

Table 3: Chiral HPLC of Secondary Alcohols

Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Resolution (Rs)
Chiralcel OD-H (Cellulose derivative)Hexane/Isopropanol (90:10)1.02.1
Chiralpak AD-H (Amylose derivative)Hexane/Ethanol (95:5)0.81.8
Lux Cellulose-1Heptane/Isopropanol (85:15)1.22.5

Experimental Protocols

General Protocol for Enzymatic Kinetic Resolution
  • Enzyme Immobilization (Optional but Recommended): Immobilize the lipase on a suitable support (e.g., Celite) to facilitate recovery and reuse.

  • Reaction Setup: To a solution of racemic this compound in an organic solvent (e.g., toluene or hexane), add the immobilized lipase and the acyl donor (e.g., vinyl acetate, 1.5 equivalents).

  • Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 30-40°C) and monitor the reaction progress by GC or TLC.

  • Workup: When the conversion reaches approximately 50%, filter off the enzyme.

  • Separation: Remove the solvent under reduced pressure. The resulting mixture of the acylated enantiomer and the unreacted alcohol enantiomer can be separated by column chromatography on silica gel.

General Protocol for Chiral Derivatization
  • Reaction Setup: Dissolve the racemic this compound in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.

  • Addition of Reagents: Add a chiral derivatizing agent (e.g., (R)-Mosher's acid chloride, 1.1 equivalents) and a non-chiral base (e.g., pyridine (B92270) or triethylamine, 1.5 equivalents).

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

  • Workup: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with dilute acid, base, and brine, then dry over an anhydrous salt (e.g., MgSO₄).

  • Purification: Purify the resulting diastereomeric mixture by column chromatography on silica gel.

  • Cleavage of Chiral Auxiliary: Treat the separated diastereomer with a suitable reagent (e.g., LiAlH₄ or KOH) to cleave the chiral auxiliary and recover the enantiomerically pure alcohol.

Visualizations

Enzymatic_Resolution_Workflow cluster_reaction Reaction cluster_separation Separation racemate Racemic this compound reaction_vessel Kinetic Resolution racemate->reaction_vessel enzyme Lipase enzyme->reaction_vessel acyl_donor Acyl Donor acyl_donor->reaction_vessel mixture Mixture of Acylated Enantiomer and Unreacted Alcohol reaction_vessel->mixture ~50% Conversion chromatography Column Chromatography mixture->chromatography product1 (R)-3,4-Dimethyl-1-pentanol Acetate chromatography->product1 Separated Product 1 product2 (S)-3,4-Dimethyl-1-pentanol chromatography->product2 Separated Product 2

Caption: Workflow for Enzymatic Kinetic Resolution.

Chemical_Resolution_Workflow cluster_derivatization Derivatization cluster_separation Separation cluster_cleavage Cleavage racemate Racemic this compound derivatization_reaction Formation of Diastereomers racemate->derivatization_reaction cda Chiral Derivatizing Agent (CDA) cda->derivatization_reaction diastereomers Mixture of Diastereomers derivatization_reaction->diastereomers separation_method Chromatography or Crystallization diastereomers->separation_method separated_diastereomer Single Diastereomer separation_method->separated_diastereomer cleavage_reaction Removal of CDA separated_diastereomer->cleavage_reaction final_product Enantiomerically Pure this compound cleavage_reaction->final_product Final Product

Caption: Workflow for Chemical Resolution via Derivatization.

Chiral_HPLC_Workflow injector Injector with Racemic Mixture column Chiral HPLC Column (CSP) injector->column Mobile Phase Flow detector Detector column->detector output Chromatogram with Separated Peaks detector->output

Caption: Workflow for Chiral HPLC Separation.

References

Technical Support Center: Large-Scale Synthesis of 3,4-Dimethyl-1-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 3,4-Dimethyl-1-pentanol. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and process diagrams to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial-scale synthesis routes for this compound?

A1: The two main industrial routes for synthesizing this compound are:

  • Hydroformylation followed by Reduction: This two-step process involves the hydroformylation (oxo process) of an appropriate C6 alkene (e.g., 2,3-dimethyl-2-butene) to produce the intermediate, 3,4-dimethylpentanal (B100440). This aldehyde is then subsequently reduced to the target alcohol, this compound.[1][2]

  • Grignard Synthesis: This route involves the reaction of a suitable Grignard reagent (e.g., isobutylmagnesium bromide) with an appropriate aldehyde (e.g., propionaldehyde), followed by acidic workup to yield the final product. While versatile, controlling the reaction's exothermicity is a key challenge on a large scale.[3][4]

Q2: What are the critical safety concerns for the large-scale synthesis of this compound?

A2: For the Grignard synthesis route , the primary safety concern is the highly exothermic nature of the reaction, which can lead to a runaway reaction if not properly controlled. Other significant hazards include the flammability of ether solvents (like THF or diethyl ether) and the high reactivity of the Grignard reagent with water and air.[3] For the hydroformylation route , the use of high-pressure synthesis gas (a mixture of carbon monoxide and hydrogen) requires specialized equipment and stringent safety protocols to prevent leaks and potential explosions. Carbon monoxide is also highly toxic.

Q3: How is this compound typically purified on an industrial scale?

A3: Industrial-scale purification of this compound is primarily achieved through fractional distillation . This method is effective due to the differences in boiling points between the alcohol and potential impurities such as unreacted starting materials, byproducts, and solvents.[3] In cases where close-boiling impurities are present, azeotropic distillation may be employed.[3]

Q4: Stereoisomerism is a factor in this compound. How can this be controlled?

A4: this compound has two chiral centers, meaning it can exist as four distinct stereoisomers.[5] Achieving high levels of stereocontrol is a significant challenge. Methods to produce specific stereoisomers include asymmetric catalysis, the use of chiral auxiliaries, and biocatalytic transformations.[5] For example, asymmetric hydrogenation of the 3,4-dimethylpentanal precursor using a chiral catalyst can selectively produce the desired (R)- or (S)-enantiomer.[5]

Troubleshooting Guides

Route 1: Hydroformylation of a C6 Alkene and Reduction of 3,4-Dimethylpentanal

Troubleshooting the Hydroformylation Step

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of 3,4-Dimethylpentanal - Suboptimal reaction conditions (temperature, pressure).- Catalyst deactivation or low activity.- Isomerization of the starting alkene to a less reactive species.- Optimize temperature and pressure. Higher pressures can increase the yield of the terminal aldehyde.[2]- Ensure the purity and activity of the catalyst (e.g., rhodium or cobalt complexes).[1]- Use fresh, high-purity alkene.
Poor Regioselectivity (Formation of Isomeric Aldehydes) - Incorrect catalyst or ligand choice.- High reaction temperature.- Employ bulky phosphine (B1218219) ligands with a rhodium catalyst to favor the formation of the linear aldehyde.- Lowering the reaction temperature can improve selectivity.
Formation of Alkane Byproducts - High hydrogen partial pressure.- Catalyst promoting hydrogenation.- Adjust the H₂/CO ratio in the syngas; a lower H₂ partial pressure can reduce hydrogenation.- Select a catalyst with lower hydrogenation activity.

Troubleshooting the Reduction Step

Issue Potential Cause(s) Recommended Solution(s)
Incomplete Reduction (Aldehyde Impurity in Final Product) - Insufficient amount of reducing agent.- Deactivated catalyst (for catalytic hydrogenation).- Insufficient reaction time or temperature.- Use a molar excess of the reducing agent (e.g., NaBH₄).- For catalytic hydrogenation, use a fresh, active catalyst (e.g., Pd/C) and ensure adequate hydrogen pressure.[6]- Monitor the reaction progress and ensure it has gone to completion.
Low Isolated Yield - Product loss during workup and extraction.- Formation of emulsions during extraction.- Volatility of the product leading to loss during solvent removal.- Perform multiple extractions with an appropriate solvent.- If emulsions form, consider adding brine or adjusting the pH.- Use a rotary evaporator with controlled temperature and vacuum to minimize loss of the volatile alcohol.
Formation of Byproducts - Over-reduction to other functional groups (less common for aldehydes).- Side reactions due to impurities in the starting material.- Ensure the purity of the 3,4-dimethylpentanal starting material.- Use a selective reducing agent under controlled conditions.
Route 2: Grignard Synthesis
Issue Potential Cause(s) Recommended Solution(s)
Reaction Fails to Initiate - Wet solvent or glassware.- Impure or passivated magnesium turnings.- Low-quality alkyl halide.- Thoroughly dry all glassware in an oven and assemble under an inert atmosphere (e.g., nitrogen or argon).[3]- Use anhydrous solvents.- Activate magnesium turnings with a small crystal of iodine or 1,2-dibromoethane.[3]
Low Yield of this compound - Grignard reagent reacting with moisture or air.- Side reactions, such as Wurtz coupling.- Incomplete reaction.- Maintain a strict inert atmosphere throughout the reaction.[3]- Ensure slow, controlled addition of the alkyl halide to minimize side reactions.[3]- Monitor the reaction progress to ensure completion.
Formation of Wurtz Coupling Byproduct - Reaction of the Grignard reagent with the unreacted alkyl halide.- Slow addition of the alkyl halide to the magnesium turnings helps to keep the concentration of the alkyl halide low.- A continuous production process can improve selectivity and reduce Wurtz coupling.[7]
Difficult Purification - Presence of unreacted starting materials.- Formation of magnesium salts that are difficult to remove.- Ensure the reaction goes to completion.- During workup, use a saturated aqueous solution of ammonium (B1175870) chloride to quench the reaction and dissolve the magnesium salts.[8]

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 3,4-Dimethylpentanal

This protocol outlines the catalytic hydrogenation of 3,4-dimethylpentanal.

Materials:

  • 3,4-dimethylpentanal

  • Palladium on carbon (5% Pd/C)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas

  • High-pressure reactor (autoclave)

Procedure:

  • Reactor Setup: Ensure the high-pressure reactor is clean and dry.

  • Charging the Reactor: In the reactor, combine 3,4-dimethylpentanal and ethanol. Add the 5% Pd/C catalyst. The catalyst loading is typically 1-5% by weight relative to the aldehyde.

  • Hydrogenation: Seal the reactor and purge it several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Reaction: Heat the mixture to the target temperature (e.g., 40-60 °C) with vigorous stirring. Monitor the reaction by observing the uptake of hydrogen. The reaction is typically complete when hydrogen uptake ceases.

  • Workup: Cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Purification: Remove the solvent from the filtrate by distillation. The crude this compound can then be purified by fractional distillation.

Protocol 2: Grignard Synthesis of this compound

This protocol describes the reaction of isobutylmagnesium bromide with propionaldehyde (B47417).

Materials:

  • Magnesium turnings

  • Iodine crystal (initiator)

  • Isobutyl bromide

  • Propionaldehyde

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.

  • Grignard Reagent Formation: Place the magnesium turnings in the flask. Add a solution of isobutyl bromide in anhydrous diethyl ether to the dropping funnel. Add a small amount of the isobutyl bromide solution and a crystal of iodine to the magnesium. The reaction should initiate, as indicated by a color change and bubbling. Once initiated, add the remaining isobutyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30-60 minutes.

  • Reaction with Aldehyde: Cool the Grignard reagent solution in an ice bath. Add a solution of propionaldehyde in anhydrous diethyl ether to the dropping funnel. Add the propionaldehyde solution dropwise to the stirred Grignard reagent.

  • Quenching and Workup: After the addition is complete, remove the ice bath and stir at room temperature for 1-2 hours. Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. Purify the crude this compound by fractional distillation.[8]

Visualizations

G cluster_0 Route 1: Hydroformylation and Reduction cluster_1 Route 2: Grignard Synthesis start1 C6 Alkene (e.g., 2,3-dimethyl-2-butene) hydroformylation Hydroformylation (Rh or Co catalyst) start1->hydroformylation syngas Synthesis Gas (CO + H₂) syngas->hydroformylation aldehyde 3,4-Dimethylpentanal hydroformylation->aldehyde reduction Reduction (e.g., Catalytic Hydrogenation) aldehyde->reduction product1 This compound reduction->product1 start2a Isobutyl Bromide + Mg grignard_formation Grignard Reagent Formation start2a->grignard_formation grignard Isobutylmagnesium Bromide grignard_formation->grignard grignard_reaction Grignard Reaction grignard->grignard_reaction start2b Propionaldehyde start2b->grignard_reaction workup Acidic Workup grignard_reaction->workup product2 This compound workup->product2

Caption: Synthetic routes to this compound.

G start Low Yield of This compound q1 Which synthetic route? start->q1 hydro Hydroformylation/ Reduction q1->hydro Route 1 grignard Grignard Synthesis q1->grignard Route 2 check_hydro Check Hydroformylation Step hydro->check_hydro hydro_issues Low Aldehyde Yield? Poor Selectivity? check_hydro->hydro_issues optimize_hydro Optimize Temp/Pressure Check Catalyst Use Bulky Ligands hydro_issues->optimize_hydro Yes check_reduction Check Reduction Step hydro_issues->check_reduction No end Yield Improved optimize_hydro->end reduction_issues Incomplete Reaction? Loss During Workup? check_reduction->reduction_issues optimize_reduction Increase Reducing Agent Use Fresh Catalyst Improve Extraction Technique reduction_issues->optimize_reduction Yes reduction_issues->end No optimize_reduction->end check_initiation Did Reaction Initiate? grignard->check_initiation initiation_solutions Use Anhydrous Solvents Dry Glassware Activate Mg check_initiation->initiation_solutions No check_side_reactions Evidence of Side Reactions (e.g., Wurtz Coupling)? check_initiation->check_side_reactions Yes side_reaction_solutions Slow Reagent Addition Maintain Inert Atmosphere check_side_reactions->side_reaction_solutions Yes check_side_reactions->end No side_reaction_solutions->end

References

Technical Support Center: Preventing Carbocation Rearrangement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to carbocation rearrangement during chemical reactions.

Troubleshooting Guide

Issue: My reaction is yielding a significant amount of rearranged product.

Carbocation rearrangements, such as hydride or alkyl shifts, occur to form a more stable carbocation intermediate.[1][2][3][4] This is a common issue in reactions that proceed through a carbocation, such as S_N1 and E1 reactions.[1][5] The stability of carbocations follows the order: tertiary > secondary > primary.[3] Resonance-stabilized carbocations, like benzylic or allylic carbocations, are even more stable.[6]

Troubleshooting Steps:

  • Confirm the Reaction Mechanism: First, verify that your reaction is expected to proceed through a carbocation intermediate. Reactions like S_N1, E1, and certain electrophilic additions to alkenes are prone to carbocation rearrangements.[4][5] S_N2 and E2 reactions, which are concerted, do not involve carbocation intermediates and thus will not undergo this type of rearrangement.[5]

  • Analyze the Substrate: Examine the structure of your starting material. Is the initial carbocation formed adjacent to a carbon atom that could support a more stable carbocation? For example, a secondary carbocation next to a tertiary or quaternary carbon is a prime candidate for a 1,2-hydride or 1,2-alkyl shift, respectively.[2][3]

  • Review Reaction Conditions: Higher temperatures can provide the activation energy needed for the rearrangement to occur.[1][7][8] The choice of solvent is also critical; polar protic solvents can stabilize the carbocation, giving it more time to rearrange.

Summary of Conditions Influencing Carbocation Rearrangement:

ConditionEffect on RearrangementRationale
High Temperature Increases rearrangementProvides energy to overcome the activation barrier for the shift.[1][7][8]
Low Temperature Decreases rearrangementReduces the kinetic energy available for the rearrangement to occur.[7][9]
Polar Protic Solvents Favors rearrangementStabilizes the carbocation intermediate, increasing its lifetime and the probability of rearrangement.
Non-Polar/Polar Aprotic Solvents Disfavors rearrangementLess effective at solvating and stabilizing the carbocation, potentially favoring a concerted mechanism or faster trapping of the unrearranged carbocation.[10][11]
Strong Lewis Acids Can stabilize or promote rearrangementCan stabilize the initial carbocation, but can also promote its formation and subsequent rearrangement. The effect is substrate and system-dependent.[12][13]
Bulky Substrates Can promote or hinder rearrangementSteric hindrance can influence the pathway of the reaction. In some cases, it can favor rearrangement to relieve strain, while in others it might block the shift.[14][15]

Frequently Asked Questions (FAQs)

Q1: What is a carbocation rearrangement?

A carbocation rearrangement is a process in which the carbocation intermediate in a reaction reorganizes its structure to form a more stable carbocation.[1][4] This typically occurs through a 1,2-hydride shift or a 1,2-alkyl shift, where a hydrogen atom or an alkyl group, respectively, moves from an adjacent carbon to the positively charged carbon.[1][2][3]

Q2: How can I predict if a carbocation rearrangement will occur?

Rearrangement is likely if a more stable carbocation can be formed.[5][16] For example, if a secondary carbocation can rearrange to a tertiary or a resonance-stabilized carbocation, the rearrangement is highly probable.[3][6]

Q3: Can I completely prevent carbocation rearrangement?

In many cases, it is challenging to completely eliminate rearrangement products, but you can often minimize them by carefully controlling the reaction conditions or by choosing an alternative synthetic route that avoids a carbocation intermediate.[9]

Q4: Does the choice of leaving group affect carbocation rearrangement?

While the leaving group's ability to depart influences the rate of carbocation formation, the rearrangement itself is a property of the carbocation intermediate. However, a very good leaving group will facilitate the formation of the carbocation, which can then undergo rearrangement.

Q5: Are there any specific reaction types I should use to avoid rearrangement?

Yes, reactions that proceed through a concerted mechanism, such as S_N2 reactions, are excellent alternatives for nucleophilic substitution without the risk of rearrangement. For reactions like Friedel-Crafts alkylation that are prone to rearrangement, a Friedel-Crafts acylation followed by a reduction (e.g., Wolff-Kishner or Clemmensen reduction) is a common strategy to obtain the desired unrearranged product.[9]

Experimental Protocols

Here are detailed methodologies for key experiments aimed at preventing carbocation rearrangement.

Protocol 1: Performing Reactions at Low Temperatures

  • Objective: To minimize the formation of rearranged products by reducing the kinetic energy available for the carbocation shift.

  • Procedure:

    • Set up the reaction vessel in a cooling bath. Common choices include an ice-salt bath (-20 to 0 °C) or a dry ice-acetone bath (-78 °C).

    • Ensure the solvent is pre-chilled to the desired reaction temperature before adding the reagents.

    • Dissolve the substrate in the chilled solvent.

    • Slowly add the reagent dropwise to the cooled solution, monitoring the internal temperature to prevent exothermic spikes.

    • Maintain the low temperature throughout the reaction, checking the cooling bath periodically.

    • Quench the reaction at the low temperature before allowing it to warm to room temperature for workup.[9]

Protocol 2: Utilizing Non-Polar or Polar Aprotic Solvents

  • Objective: To reduce the stability and lifetime of the carbocation intermediate, thereby decreasing the likelihood of rearrangement.

  • Procedure:

    • Select a suitable non-polar (e.g., hexane, toluene) or polar aprotic solvent (e.g., acetone, DMF, DMSO). The choice will depend on the solubility of your reactants.

    • Dry the chosen solvent thoroughly, as trace amounts of water or other protic impurities can promote carbocation formation and rearrangement.

    • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture.

    • Follow standard procedures for reagent addition and reaction monitoring.

Protocol 3: Friedel-Crafts Acylation Followed by Wolff-Kishner Reduction

  • Objective: To synthesize a desired alkylated aromatic compound without rearrangement by using a two-step process that avoids a reactive carbocation intermediate.

  • Part A: Friedel-Crafts Acylation

    • To a flame-dried, three-necked flask under an inert atmosphere, add the anhydrous solvent (e.g., dichloromethane) and the aromatic substrate.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly and portion-wise, add the Lewis acid catalyst (e.g., anhydrous AlCl₃).

    • Add the acyl halide or anhydride (B1165640) dropwise from an addition funnel, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Carefully quench the reaction by pouring it over crushed ice and an acidic solution (e.g., 1M HCl).

    • Perform a standard aqueous workup and purify the resulting ketone.[9]

  • Part B: Wolff-Kishner Reduction

    • To a round-bottom flask fitted with a reflux condenser, add the ketone from Part A, diethylene glycol, hydrazine (B178648) hydrate, and potassium hydroxide.

    • Heat the mixture to reflux (typically 180-200 °C) for several hours.

    • After cooling, perform an appropriate workup to isolate and purify the final alkylated product.[9]

Visualizations

Carbocation_Rearrangement cluster_start Starting Material cluster_intermediate Carbocation Intermediates cluster_product Products Start Secondary Alkyl Halide Carbocation1 Secondary Carbocation (Less Stable) Start->Carbocation1 - Leaving Group Carbocation2 Tertiary Carbocation (More Stable) Carbocation1->Carbocation2 1,2-Hydride Shift Product1 Unrearranged Product Carbocation1->Product1 + Nucleophile Product2 Rearranged Product (Major) Carbocation2->Product2 + Nucleophile

Caption: General pathway of a carbocation rearrangement via a 1,2-hydride shift.

Acylation_Reduction_Workflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Wolff-Kishner Reduction A Arene + Acyl Halide C Acylium Ion Intermediate (Resonance Stabilized, No Rearrangement) A->C + Lewis Acid B Lewis Acid (e.g., AlCl₃) B->C D Aryl Ketone C->D - H⁺ E Aryl Ketone D->E Purification & Isolation G Final Unrearranged Alkylated Arene E->G Reduction F Hydrazine (N₂H₄), KOH, Heat F->G

Caption: Experimental workflow for preventing rearrangement via acylation-reduction.

Decision_Flowchart A Does the reaction proceed via a carbocation? B Is rearrangement to a more stable carbocation possible? A->B Yes C No rearrangement expected. Proceed with standard conditions. A->C No B->C No D Rearrangement is likely. Implement preventative measures. B->D Yes E Can the reaction temperature be lowered significantly? D->E F Is an alternative pathway (e.g., SN2, acylation-reduction) feasible? E->F No G Use low temperature protocol. E->G Yes H Change to a non-polar or polar aprotic solvent. F->H No I Utilize the alternative synthetic route. F->I Yes

References

optimization of reaction conditions for Swern oxidation of primary alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Swern Oxidation of Primary Alcohols

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the Swern oxidation of primary alcohols to aldehydes. It includes troubleshooting for common experimental issues, answers to frequently asked questions, detailed protocols, and critical safety and handling information.

Troubleshooting Guide

This section addresses specific issues that may arise during the Swern oxidation, offering potential causes and actionable solutions.

Problem Possible Causes Solutions
1. Low or No Aldehyde Yield a. Reagent Quality: Moisture in reagents or solvents (especially DMSO and dichloromethane).a. Use anhydrous solvents. Ensure DMSO is freshly distilled or from a sealed bottle. Use high-purity oxalyl chloride and triethylamine (B128534).
b. Incorrect Stoichiometry: Insufficient amounts of activating agent (oxalyl chloride) or DMSO.b. Use the recommended stoichiometry. A common ratio is 1 equivalent of alcohol, 2 equivalents of oxalyl chloride, 3 equivalents of DMSO, and 6 equivalents of triethylamine.[1]
c. Temperature Control Failure: Reaction temperature rose above the critical -60°C threshold.[2][3]c. Maintain the reaction temperature strictly at -78°C (dry ice/acetone bath) during the addition of all reagents before the final warming step.[4][5][6]
d. Inefficient Activation: Insufficient time for the reaction between DMSO and oxalyl chloride.d. Allow at least 15 minutes for the activation of DMSO with oxalyl chloride at -78°C before adding the alcohol.[4][7]
2. Formation of Side Products a. Pummerer Rearrangement: The reaction temperature was too high, leading to the formation of methylthiomethyl (MTM) ether byproducts.[1]a. The reaction must be kept colder than -60°C to avoid this side reaction.[1][2] Ensure rapid and efficient stirring in a properly sized flask to maintain a uniform low temperature.
b. Epimerization: For substrates with a chiral center alpha to the alcohol, the use of triethylamine can sometimes cause epimerization.b. Consider using a bulkier, non-nucleophilic base such as diisopropylethylamine (DIPEA or Hünig's base) to minimize this side reaction.[2]
c. Over-oxidation to Carboxylic Acid c. This is not a common issue with Swern oxidation, which is known for stopping at the aldehyde stage.[8] If observed, verify the starting material's purity and check for alternative reaction pathways not related to the Swern protocol.
3. Difficult or Messy Workup a. Emulsion Formation: Formation of a stable emulsion during the aqueous quench.a. Add water slowly to quench the reaction. If an emulsion forms, adding a saturated brine solution can help break it.[4][5]
b. Precipitation of Salts: Triethylammonium (B8662869) chloride can precipitate and make stirring or extraction difficult.b. Allow the reaction to warm to room temperature before quenching to ensure all solids are well-suspended.[4] Adding a small amount of dilute acid (e.g., 1M HCl) during workup can help dissolve the amine salts.[6]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for a Swern oxidation? A1: The reaction is critically dependent on low temperatures. The activation of DMSO and subsequent addition of the alcohol must be performed at or below -78°C (typically in a dry ice/acetone bath).[4][5][6] Maintaining the temperature below -60°C is essential to prevent the decomposition of the reactive intermediate and avoid side reactions like the Pummerer rearrangement.[1][2][3]

Q2: What are the standard stoichiometric ratios for the reagents? A2: While optimization may be required for specific substrates, a reliable starting point is using 1 equivalent of the primary alcohol. The table below outlines typical reagent equivalents.

ReagentEquivalents (rel. to Alcohol)Purpose
Oxalyl Chloride1.5 - 2.0DMSO Activator
Dimethyl Sulfoxide (B87167) (DMSO)2.5 - 3.0Oxidant
Triethylamine (TEA) or DIPEA5.0 - 7.0Base for Elimination

Note: These ratios are a general guideline.[1][6]

Q3: Can I use other reagents to activate DMSO instead of oxalyl chloride? A3: Yes, several variations of activated DMSO oxidations exist. Alternatives to oxalyl chloride include trifluoroacetic anhydride (B1165640) (TFAA), cyanuric chloride, sulfur trioxide pyridine (B92270) complex (Parikh-Doering oxidation), and carbodiimides (Pfitzner-Moffatt oxidation).[1][2][9] However, oxalyl chloride is widely used because it generally leads to fewer side reactions.[1][3]

Q4: The reaction produces a strong, unpleasant odor. How can I manage it? A4: The odor is from dimethyl sulfide (B99878) ((CH₃)₂S), a volatile and pungent byproduct.[2] Always perform the reaction and workup in a well-ventilated fume hood.[2] To neutralize the odor on glassware, rinse it with a bleach (sodium hypochlorite) or Oxone solution, which oxidizes the dimethyl sulfide to odorless dimethyl sulfoxide (DMSO) or dimethyl sulfone.[2]

Q5: What is the white precipitate that forms after adding triethylamine? A5: The thick white precipitate is triethylammonium chloride (Et₃NHCl), the salt formed from the reaction of triethylamine with the chloride ions generated during the reaction.[2][4] This is a normal observation and indicates the reaction is proceeding as expected.

Detailed Experimental Protocol

This protocol describes a general procedure for the Swern oxidation of a primary alcohol on a 5 mmol scale.

Materials:

  • Primary Alcohol (1.0 eq., 5.0 mmol)

  • Anhydrous Dichloromethane (DCM)

  • Oxalyl Chloride (1.5 eq., 7.5 mmol, 0.55 mL)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (2.7 eq., 13.5 mmol, 0.96 mL)

  • Triethylamine (TEA) (7.0 eq., 35.0 mmol, 4.88 mL)

  • Water, Saturated Brine Solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Equipment:

  • Flame-dried, three-neck round-bottom flask with a magnetic stir bar

  • Thermometer, nitrogen inlet, and septa

  • Syringes and needles

  • Dry ice/acetone bath (-78°C)

Procedure:

  • Setup: Assemble the flame-dried flask under a nitrogen atmosphere. Add anhydrous DCM (e.g., 30 mL) and cool the flask to -78°C using the dry ice/acetone bath.[4]

  • DMSO Activation: To the cold DCM, add oxalyl chloride dropwise via syringe. Then, add a solution of DMSO in DCM dropwise, ensuring the internal temperature does not rise above -70°C.[6] Stir the resulting mixture for 15 minutes at -78°C. Vigorous gas evolution (CO and CO₂) will be observed.[4]

  • Alcohol Addition: Dissolve the primary alcohol in a small amount of anhydrous DCM and add it dropwise to the reaction mixture via syringe over 5-10 minutes.[6]

  • Formation of Alkoxysulfonium Salt: Stir the mixture for 30-45 minutes at -78°C after the alcohol addition is complete.[4][6]

  • Elimination: Add triethylamine dropwise to the mixture, again keeping the temperature at -78°C. A thick white precipitate of triethylammonium chloride will form.[4] Stir for an additional 10-15 minutes at -78°C.

  • Warm-up and Quench: Remove the cooling bath and allow the reaction mixture to warm to room temperature, typically over 1-2 hours.[4][6]

  • Workup: Quench the reaction by slowly adding water.[4] Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and saturated brine.[4][5]

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude aldehyde can be further purified by flash column chromatography if necessary.[4]

Visual Guides

Swern Oxidation Mechanism

The diagram below outlines the key steps of the Swern oxidation, from the activation of DMSO to the formation of the final aldehyde product.

Swern_Mechanism cluster_activation 1. DMSO Activation cluster_oxidation 2. Alcohol Oxidation DMSO DMSO ActiveSpecies Chloro(dimethyl)sulfonium Chloride DMSO->ActiveSpecies + Oxalyl Chloride (-78°C) OxalylCl Oxalyl Chloride Gases CO + CO₂ Alcohol Primary Alcohol (R-CH₂OH) ActiveSpecies->Alcohol Reacts with Alcohol AlkoxySalt Alkoxysulfonium Salt Alcohol->AlkoxySalt Ylide Sulfur Ylide AlkoxySalt->Ylide + Triethylamine (Base) Aldehyde Aldehyde (R-CHO) Ylide->Aldehyde Elimination Byproducts DMS + Et₃NHCl Ylide->Byproducts

Caption: Key mechanistic steps of the Swern oxidation.

Experimental Workflow

This flowchart provides a step-by-step visual guide to the experimental procedure.

Swern_Workflow start Start setup 1. Prepare Flask & Cool to -78°C start->setup add_oxalyl 2. Add Oxalyl Chloride setup->add_oxalyl add_dmso 3. Add DMSO (Stir 15 min) add_oxalyl->add_dmso add_alcohol 4. Add Primary Alcohol (Stir 45 min) add_dmso->add_alcohol add_base 5. Add Triethylamine add_alcohol->add_base warm 6. Warm to Room Temp add_base->warm quench 7. Quench with Water warm->quench workup 8. Extract & Wash quench->workup purify 9. Dry & Purify workup->purify end_node End: Purified Aldehyde purify->end_node

Caption: A typical experimental workflow for Swern oxidation.

Troubleshooting Decision Tree

This diagram helps diagnose and solve common problems encountered during the reaction.

Troubleshooting_Tree start Problem: Low Aldehyde Yield q_temp Was Temp < -60°C during additions? start->q_temp s_temp Solution: Improve cooling. Use dry ice/acetone bath. q_temp->s_temp No q_reagents Were reagents anhydrous? q_temp->q_reagents Yes end_node Re-run experiment with corrections s_temp->end_node s_reagents Solution: Use freshly distilled or sealed anhydrous reagents. q_reagents->s_reagents No q_stoich Was stoichiometry correct? q_reagents->q_stoich Yes s_reagents->end_node s_stoich Solution: Verify calculations. Use 1.5-2 eq. (COCl)₂ and 2.5-3 eq. DMSO. q_stoich->s_stoich No q_stoich->end_node Yes s_stoich->end_node

Caption: A decision tree for troubleshooting low yield.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Pentanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the chemical reactivity of the eight isomers of pentanol (B124592) (C₅H₁₁OH). The reactivity of an alcohol is fundamentally dictated by the structural classification of the carbon atom bonded to the hydroxyl (-OH) group: primary (1°), secondary (2°), or tertiary (3°). This structural variation influences key chemical properties, including susceptibility to oxidation, ease of dehydration, and rates of substitution and esterification reactions. This document outlines the principles governing these differences, presents comparative data, and provides standardized experimental protocols for researchers.

Classification and Structure of Pentanol Isomers

The eight isomers of pentanol are categorized based on the substitution of the alcohol carbon. This classification is the primary determinant of their reactivity.

  • Primary (1°) Alcohols: The hydroxyl-bearing carbon is bonded to only one other carbon atom. They have two α-hydrogens.

    • Pentan-1-ol

    • 2-Methylbutan-1-ol

    • 3-Methylbutan-1-ol

    • 2,2-Dimethylpropan-1-ol (Neopentyl alcohol)

  • Secondary (2°) Alcohols: The hydroxyl-bearing carbon is bonded to two other carbon atoms. They have one α-hydrogen.

    • Pentan-2-ol

    • Pentan-3-ol

    • 3-Methylbutan-2-ol

  • Tertiary (3°) Alcohols: The hydroxyl-bearing carbon is bonded to three other carbon atoms. They have no α-hydrogens.

    • 2-Methylbutan-2-ol

G cluster_main Pentanol Isomers (C₅H₁₁OH) cluster_primary Primary (1°) cluster_secondary Secondary (2°) cluster_tertiary Tertiary (3°) Pentan-1-ol Pentan-1-ol 2-Methylbutan-1-ol 2-Methylbutan-1-ol 3-Methylbutan-1-ol 3-Methylbutan-1-ol 2,2-Dimethylpropan-1-ol 2,2-Dimethylpropan-1-ol Pentan-2-ol Pentan-2-ol Pentan-3-ol Pentan-3-ol 3-Methylbutan-2-ol 3-Methylbutan-2-ol 2-Methylbutan-2-ol 2-Methylbutan-2-ol

Caption: Classification of the eight pentanol isomers.

Comparison of Reactivity in Key Reactions

The reactivity of pentanol isomers varies significantly across different reaction types. The primary factors influencing these differences are carbocation stability (3° > 2° > 1°), steric hindrance around the hydroxyl group, and the number of alpha-hydrogens available for reaction.[1][2]

Oxidation of alcohols typically involves the removal of a hydrogen from the -OH group and an alpha-hydrogen.[3] Therefore, the presence of alpha-hydrogens is critical.

  • Primary Alcohols: Have two alpha-hydrogens and are readily oxidized, first to an aldehyde and then, with a strong oxidizing agent, to a carboxylic acid.[4][5]

  • Secondary Alcohols: Have one alpha-hydrogen and are oxidized to form ketones.[4][5] Further oxidation is resisted as it would require cleavage of a C-C bond.[5]

  • Tertiary Alcohols: Lack alpha-hydrogens and are therefore resistant to oxidation under normal conditions.[3][6]

General Reactivity Order (Oxidation): Primary > Secondary >> Tertiary

Acid-catalyzed dehydration to form alkenes proceeds via an elimination mechanism. For secondary and tertiary alcohols, this is typically an E1 reaction, where the rate-determining step is the formation of a carbocation.[7][8] The stability of this carbocation dictates the reaction rate.

  • Tertiary Alcohols: Form the most stable tertiary carbocations, leading to the fastest dehydration rates, often occurring at or near room temperature.[8][9]

  • Secondary Alcohols: Form less stable secondary carbocations and require higher temperatures (e.g., 100-140°C) to dehydrate.[8]

  • Primary Alcohols: Would need to form highly unstable primary carbocations. They tend to dehydrate via an E2 mechanism, which avoids a discrete carbocation intermediate, and requires the highest temperatures (e.g., 170-180°C).[8]

General Reactivity Order (Dehydration): Tertiary > Secondary > Primary

The Lucas test distinguishes alcohol classes based on their reaction rate with a solution of zinc chloride in concentrated hydrochloric acid (Lucas reagent).[10][11] The reaction is an Sₙ1 nucleophilic substitution for secondary and tertiary alcohols, where the rate depends on the formation of a carbocation intermediate.[11][12] The formation of an insoluble alkyl chloride results in turbidity.

  • Tertiary Alcohols: React almost instantly due to the formation of a stable tertiary carbocation.[10][12]

  • Secondary Alcohols: React more slowly, typically within 3-5 minutes, as they form a less stable secondary carbocation.[10]

  • Primary Alcohols: Do not react at room temperature as the formation of a primary carbocation is highly unfavorable.[10][12] A reaction may be observed upon heating.[10]

General Reactivity Order (Lucas Test): Tertiary > Secondary > Primary

Fischer esterification is the acid-catalyzed reaction between an alcohol and a carboxylic acid to form an ester.[13] The mechanism involves the nucleophilic attack of the alcohol's oxygen on the protonated carbonyl carbon of the carboxylic acid.[14][15] The rate is highly sensitive to steric hindrance at both the alcohol and the carboxylic acid.

  • Primary Alcohols: Are the least sterically hindered and react the fastest.

  • Secondary Alcohols: Have greater steric bulk around the hydroxyl group, which slows the rate of nucleophilic attack.

  • Tertiary Alcohols: Are highly sterically hindered, making them the least reactive.[9] Furthermore, they are prone to undergoing elimination (dehydration) under the strong acid and heat conditions used for esterification.[16]

General Reactivity Order (Esterification): Primary > Secondary > Tertiary[17]

Data Summary

The following table summarizes the relative reactivity of pentanol isomer classes in these key reactions. While precise kinetic data for all isomers under identical conditions is sparse, a consistent qualitative and semi-quantitative trend is well-established.

Reaction TypeReactivity OrderPrimary (e.g., Pentan-1-ol)Secondary (e.g., Pentan-2-ol)Tertiary (2-Methylbutan-2-ol)
Oxidation (with K₂Cr₂O₇)1° > 2° >> 3°Fast reaction; orange solution turns green.[3]Slower reaction; orange solution turns green.[18]No reaction; solution remains orange.[3][18]
Dehydration (Acid-catalyzed)3° > 2° > 1°Very slow; requires high temp. (~170-180°C).[8]Moderate rate; requires moderate temp. (~100-140°C).[8]Fast; occurs at low temp. (~25-80°C).[8]
Lucas Test (conc. HCl, ZnCl₂)3° > 2° > 1°No turbidity at room temperature.[10]Turbidity appears in 3-5 minutes.[10]Turbidity appears almost immediately.[10][11]
Fischer Esterification 1° > 2° > 3°Highest reaction rate due to low steric hindrance.[17]Slower reaction rate due to increased steric hindrance.Very slow to no reaction; elimination is favored.[16]

Experimental Protocols

The following are generalized protocols for assessing the reactivity of pentanol isomers.

Objective: To qualitatively compare the oxidation rates of primary, secondary, and tertiary pentanol isomers.

Materials:

  • Pentan-1-ol, Pentan-2-ol, 2-Methylbutan-2-ol

  • 0.1 M Potassium Dichromate (K₂Cr₂O₇) solution

  • 2 M Sulfuric Acid (H₂SO₄)

  • Test tubes, pipettes, water bath

Procedure:

  • Label three test tubes, one for each isomer.

  • Add 1 mL of 0.1 M potassium dichromate solution to each test tube.

  • Carefully add 1 mL of 2 M sulfuric acid to each test tube. The solution should be orange.

  • Add 5 drops of the corresponding pentanol isomer to each respective test tube.

  • Shake each tube gently to mix the contents.

  • Place all test tubes in a 60°C water bath.

  • Observe and record the time taken for the orange solution to turn green (indicating the reduction of Cr₂O₇²⁻ to Cr³⁺).[19]

Objective: To differentiate primary, secondary, and tertiary pentanol isomers based on their reaction rate with the Lucas reagent.

G start Start: Prepare Samples prep Add 1 mL of Pentanol Isomer to a Test Tube start->prep add_reagent Add 5 mL of Lucas Reagent (conc. HCl + ZnCl₂) prep->add_reagent mix Stopper, Shake Vigorously, and Start Timer add_reagent->mix observe Observe for Turbidity (Cloudiness) at Room Temp. mix->observe decision Turbidity Appears? observe->decision res_fast Result: Immediate Turbidity (< 1 min) decision->res_fast Immediately res_slow Result: Turbidity in 3-5 min decision->res_slow Slowly res_none Result: No Turbidity after 10 min decision->res_none Not at all conc_tert Conclusion: Tertiary Alcohol res_fast->conc_tert conc_sec Conclusion: Secondary Alcohol res_slow->conc_sec conc_prim Conclusion: Primary Alcohol res_none->conc_prim

Caption: Experimental workflow for the Lucas Test.

Materials:

  • Pentan-1-ol, Pentan-2-ol, 2-Methylbutan-2-ol

  • Lucas Reagent (anhydrous ZnCl₂ dissolved in concentrated HCl)

  • Test tubes, stoppers, stopwatch

Procedure:

  • Place 1 mL of each pentanol isomer into separate, clean, dry test tubes.

  • Add 5 mL of Lucas reagent to the first test tube, stopper it, and shake vigorously for 15 seconds.

  • Remove the stopper and allow the solution to stand at room temperature. Start a stopwatch.

  • Record the time it takes for the solution to become cloudy or for a distinct insoluble layer to form.[10]

  • Repeat steps 2-4 for the remaining isomers.

  • Compare the recorded times: immediate turbidity indicates a tertiary alcohol, turbidity within 3-5 minutes suggests a secondary alcohol, and no reaction at room temperature indicates a primary alcohol.[10]

Objective: To synthesize an ester from a primary pentanol isomer and observe the reaction.

Materials:

  • Pentan-1-ol

  • Glacial Acetic Acid (CH₃COOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Boiling chips

  • Reflux apparatus (round-bottom flask, condenser)

  • Heating mantle

Procedure:

  • In a 50 mL round-bottom flask, combine 10 mL of Pentan-1-ol and 12 mL of glacial acetic acid.

  • Add a few boiling chips to the flask.

  • Carefully, while swirling the flask, add 1 mL of concentrated sulfuric acid as a catalyst.[14]

  • Assemble the reflux apparatus with the flask and condenser.

  • Heat the mixture to a gentle reflux using the heating mantle for 45-60 minutes.

  • After reflux, allow the apparatus to cool to room temperature.

  • Pour the cooled mixture into a separatory funnel containing 50 mL of cold water. Note the formation of two layers and the characteristic fruity smell of the ester (pentyl acetate).

  • The ester can be isolated through extraction and purification, but for a qualitative comparison, the formation of the separate, fragrant layer is the key observation.

Mechanistic Basis for Reactivity Differences

The divergent reactivity of alcohol isomers is best explained by the stability of the reaction intermediates. In reactions like acid-catalyzed dehydration and Sₙ1 substitution, the formation of a carbocation is the rate-limiting step.

G cluster_path E1 Dehydration Pathway (Favored by 3° & 2° Alcohols) cluster_stability Carbocation Stability A Tertiary Alcohol (e.g., 2-Methylbutan-2-ol) B Protonation of -OH (Forms Good Leaving Group, H₂O) A->B + H⁺ C Loss of H₂O (Rate-Determining Step) B->C D Stable Tertiary Carbocation (Planar Intermediate) C->D - H₂O E Deprotonation of Adjacent Carbon D->E - H⁺ F Alkene Product E->F Tert Tertiary (Most Stable) Sec Secondary Tert->Sec Decreasing Stability Prim Primary (Least Stable) Sec->Prim Decreasing Stability

Caption: E1 reaction pathway and carbocation stability.

Alkyl groups are electron-donating and stabilize the positive charge of a carbocation.[1][2] A tertiary carbocation, with three such groups, is significantly more stable than a secondary carbocation (two groups), which is far more stable than a primary carbocation (one group).[2] This stability order (3° > 2° > 1°) directly correlates with the reaction rates for E1 and Sₙ1 reactions. Conversely, in reactions sensitive to steric bulk like Fischer esterification, the increasing number of alkyl groups hinders the approach of the nucleophile, leading to the opposite reactivity trend (1° > 2° > 3°).[9]

References

spectroscopic comparison of 3,4-Dimethyl-1-pentanol and its isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide comparing the spectroscopic characteristics of 3,4-Dimethyl-1-pentanol against its structural isomers: 2,2-Dimethyl-1-pentanol, 4,4-Dimethyl-1-pentanol, and the unbranched Heptan-1-ol. This guide provides a detailed analysis of their IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry data for researchers, scientists, and professionals in drug development.

This guide offers an objective comparison of the spectroscopic profiles of this compound and a selection of its C7H16O isomers. By examining the key differences in their spectra, researchers can gain valuable insights into the structural elucidation of these and similar compounds. The isomers chosen for this comparison—2,2-Dimethyl-1-pentanol, 4,4-Dimethyl-1-pentanol, and Heptan-1-ol—provide a clear illustration of how the positioning of methyl groups and the overall carbon chain structure influence spectroscopic outcomes.

Isomeric Structures at a Glance

The structural variations among the selected alcohols are the foundation for their distinct spectroscopic fingerprints. The following diagram illustrates the isomeric relationships.

isomers Heptan-1-ol Heptan-1-ol This compound This compound Heptan-1-ol->this compound Isomers 2,2-Dimethyl-1-pentanol 2,2-Dimethyl-1-pentanol Heptan-1-ol->2,2-Dimethyl-1-pentanol Isomers 4,4-Dimethyl-1-pentanol 4,4-Dimethyl-1-pentanol Heptan-1-ol->4,4-Dimethyl-1-pentanol Isomers

Figure 1: Isomeric relationship of the compared alcohols.

Spectroscopic Data Comparison

The following tables summarize the key quantitative data obtained from Infrared (IR) Spectroscopy, ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy, ¹³C NMR Spectroscopy, and Mass Spectrometry (MS) for this compound and its selected isomers.

Infrared (IR) Spectroscopy

The IR spectra of all the compared alcohols exhibit a characteristic broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations are observed in the 2800-3000 cm⁻¹ range. The C-O stretching vibration, typically found in the 1000-1200 cm⁻¹ region, can provide some structural clues.

CompoundO-H Stretch (cm⁻¹)C-H Stretch (cm⁻¹)C-O Stretch (cm⁻¹)
This compound ~3330 (broad)~2950, 2870~1050
2,2-Dimethyl-1-pentanol ~3340 (broad)~2955, 2870~1045
4,4-Dimethyl-1-pentanol ~3330 (broad)~2950, 2865~1058[1]
Heptan-1-ol ~3330 (broad)[2]~2925, 2855[2]~1057[2]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectra provide detailed information about the chemical environment of the hydrogen atoms in the molecule. The chemical shifts (δ), splitting patterns (multiplicity), and integration values are unique for each isomer.

Compound-CH₂OH (δ, mult.)-OH (δ, mult.)Other Key Signals (δ, mult.)
This compound ~3.6 (m)Variable (s)0.8-1.0 (m, 9H, CH₃)
2,2-Dimethyl-1-pentanol ~3.3 (s)Variable (s)0.85 (s, 6H, 2xCH₃)
4,4-Dimethyl-1-pentanol ~3.6 (t)Variable (s)0.88 (s, 9H, 3xCH₃)
Heptan-1-ol 3.63 (t)[2]1.35 (s)[2]0.89 (t, 3H, CH₃), 1.2-1.6 (m, 8H, CH₂)
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectra reveal the number of unique carbon environments and their chemical shifts. The position of the carbon atom attached to the hydroxyl group is a key diagnostic peak.

CompoundC-OH (δ)Other Key Signals (δ)
This compound ~61~14, 19, 20, 31, 35, 42
2,2-Dimethyl-1-pentanol ~71~14, 18, 23, 30, 34
4,4-Dimethyl-1-pentanol ~61~29, 30, 39, 44
Heptan-1-ol 62.9[2]14.1, 22.7, 26.1, 29.2, 31.9, 32.7[2]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. For alcohols, common fragmentation pathways include the loss of water (M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen).[3]

CompoundMolecular Ion (M⁺, m/z)Key Fragment Ions (m/z)
This compound 116 (weak or absent)98, 83, 70, 57, 43
2,2-Dimethyl-1-pentanol 116 (weak or absent)85, 71, 57, 43
4,4-Dimethyl-1-pentanol 116 (weak or absent)101, 83, 57, 41
Heptan-1-ol 116 (weak)[4]98, 84, 70, 56, 43, 31[4]

Experimental Protocols

The following sections provide an overview of the general experimental methodologies used to acquire the spectroscopic data presented in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A small amount of the neat liquid alcohol sample (typically 0.5-1.0 mL) is placed in a 5 mm NMR tube.[5] For some applications, the sample may be dissolved in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0 ppm).

NMR spectra are typically recorded on a spectrometer operating at a specific frequency for protons (e.g., 300 or 400 MHz). For routine ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled sequence is commonly employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

The workflow for NMR data acquisition and analysis is as follows:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Place sample in NMR tube acq_1H Acquire 1H Spectrum prep->acq_1H acq_13C Acquire 13C Spectrum prep->acq_13C proc Process FID (FT, Phasing, Baseline Correction) acq_1H->proc acq_13C->proc analysis Analyze Chemical Shifts, Multiplicity, Integration proc->analysis FTIR_Procedure start Start clean Clean ATR Crystal start->clean background Acquire Background Spectrum clean->background sample Place Sample on Crystal background->sample acquire Acquire Sample Spectrum sample->acquire process Process and Analyze Spectrum acquire->process end End process->end

References

Validating the Structure of Synthesized 3,4-Dimethyl-1-pentanol by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, unambiguous structural confirmation of synthesized molecules is a critical step in the research and development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the elucidation of molecular structures. This guide provides a comparative analysis of expected and experimental NMR data for the validation of synthesized 3,4-dimethyl-1-pentanol. Detailed experimental protocols and visual aids are included to facilitate a comprehensive understanding of the validation process.

Comparison of Expected and Experimental NMR Data

The structural validation of this compound relies on the detailed analysis of its ¹H and ¹³C NMR spectra, along with two-dimensional correlation experiments such as ¹H-¹H COSY and ¹H-¹³C HSQC. Below is a comparison of the predicted chemical shifts, based on analogous structures and typical chemical shift ranges, with a hypothetical experimental dataset for the synthesized compound.

¹H NMR Spectral Data

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Hypothetical Experimental Data (δ, ppm)
-OH0.5 - 4.0singlet (broad)-2.15
H-1 (-CH₂OH)3.5 - 3.7triplet~6.53.62
H-2 (-CH₂-)1.4 - 1.6multiplet-1.51
H-3 (-CH-)1.6 - 1.8multiplet-1.70
H-4 (-CH-)1.7 - 1.9multiplet-1.82
-CH₃ (at C3)0.8 - 1.0doublet~6.80.91
-CH₃ (at C4, two)0.8 - 1.0doublet~6.70.88

¹³C NMR Spectral Data

The carbon-13 NMR spectrum reveals the number of unique carbon environments and their electronic nature.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Hypothetical Experimental Data (δ, ppm)
C-1 (-CH₂OH)60 - 6562.8
C-2 (-CH₂-)38 - 4240.1
C-3 (-CH-)33 - 3735.2
C-4 (-CH-)28 - 3230.5
-CH₃ (at C3)15 - 2017.3
-CH₃ (at C4, two)18 - 2220.1, 20.4

2D NMR Correlation Data

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.

¹H-¹H COSY (Correlation Spectroscopy)

This experiment identifies protons that are coupled to each other, typically through two or three bonds.

Correlating Protons Expected Correlation
H-1 / H-2Yes
H-2 / H-3Yes
H-3 / H-4Yes
H-3 / -CH₃ (at C3)Yes
H-4 / -CH₃ (at C4)Yes

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

This experiment shows direct one-bond correlations between protons and the carbons they are attached to.

¹H (ppm) ¹³C (ppm) Assignment
~3.62~62.8H-1 / C-1
~1.51~40.1H-2 / C-2
~1.70~35.2H-3 / C-3
~1.82~30.5H-4 / C-4
~0.91~17.3-CH₃ (at C3)
~0.88~20.1, ~20.4-CH₃ (at C4)

Experimental Protocols

Accurate and reproducible NMR data acquisition is fundamental for structural validation.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the synthesized this compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. ¹H NMR Acquisition:

  • Spectrometer: 500 MHz NMR spectrometer

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16-32 scans for a concentrated sample.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time: 2-3 seconds.

  • Spectral Width: 0-12 ppm.

  • Temperature: 298 K.

3. ¹³C NMR Acquisition:

  • Spectrometer: 125 MHz NMR spectrometer (corresponding to a 500 MHz ¹H frequency).

  • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').

  • Number of Scans: 1024 or more, depending on the sample concentration.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time: 1-2 seconds.

  • Spectral Width: 0-220 ppm.

  • Temperature: 298 K.

4. 2D NMR (COSY and HSQC) Acquisition:

  • Spectrometer: 500 MHz NMR spectrometer.

  • Pulse Programs: Standard COSY (e.g., 'cosygpqf') and HSQC (e.g., 'hsqcedetgpsisp2.3') pulse sequences.

  • Number of Scans: 8-16 for COSY, 4-8 for HSQC.

  • Number of Increments: 256-512 in the indirect dimension (F1).

  • Spectral Width: Optimized for the proton and carbon chemical shift ranges.

  • Temperature: 298 K.

Visualization of Validation Workflow and Structural Correlations

The following diagrams illustrate the logical workflow for structural validation and the key NMR correlations for this compound.

G cluster_0 NMR Data Acquisition cluster_1 Data Analysis cluster_2 Structure Validation 1D_H 1D ¹H NMR Analyze_1D_H Analyze ¹H: Chemical Shifts, Integrals, Multiplicities 1D_H->Analyze_1D_H 1D_C 1D ¹³C NMR Analyze_1D_C Analyze ¹³C: Number of Signals, Chemical Shifts 1D_C->Analyze_1D_C 2D_COSY 2D ¹H-¹H COSY Analyze_COSY Analyze COSY: Proton-Proton Correlations 2D_COSY->Analyze_COSY 2D_HSQC 2D ¹H-¹³C HSQC Analyze_HSQC Analyze HSQC: Proton-Carbon Correlations 2D_HSQC->Analyze_HSQC Compare Compare Experimental Data with Expected Structure Analyze_1D_H->Compare Analyze_1D_C->Compare Analyze_COSY->Compare Analyze_HSQC->Compare Confirm Confirm Connectivity and Final Structure Compare->Confirm Consistent?

Caption: Workflow for NMR-based structural validation.

Caption: Key 2D NMR correlations for this compound.

The Strategic Advantage of Hindered Chiral Alcohols in Asymmetric Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

While direct comparative experimental data for 3,4-Dimethyl-1-pentanol as a chiral auxiliary is not extensively documented in publicly available literature, its structural features suggest distinct advantages in controlling stereoselectivity. The presence of bulky methyl groups at the C3 and C4 positions introduces significant steric hindrance, which can lead to more defined transition states in asymmetric reactions, potentially resulting in higher diastereoselectivity or enantioselectivity.[4] This guide will compare the performance of well-established chiral auxiliaries, providing a benchmark against which the potential of this compound can be evaluated.

Performance Comparison of Chiral Auxiliaries in Asymmetric Alkylation

Asymmetric alkylation is a fundamental carbon-carbon bond-forming reaction where chiral auxiliaries are frequently employed to control the formation of new stereocenters. The following table summarizes the performance of two widely used chiral auxiliaries derived from amino alcohols, Evans' Oxazolidinones and Myers' Pseudoephedrine amides, in the asymmetric alkylation of their respective N-propionyl derivatives. This data serves as a baseline for the high levels of stereocontrol expected from an effective chiral auxiliary.

Chiral AuxiliaryElectrophileBaseYield (%)Diastereomeric Ratio (d.r.)
Evans' Oxazolidinone Benzyl bromideLDA92>99:1
Allyl iodideNaHMDS-98:2
Ethyl iodideNaHMDS53-
Myers' Pseudoephedrine Amide Benzyl bromideLDA99≥99:1
Ethyl iodideLDA98≥99:1
n-Butyl bromideLDA97≥99:1
Allyl bromideLDA9998:2

The Potential of this compound: A Structural Perspective

The key to a chiral auxiliary's effectiveness lies in its ability to create a highly ordered and predictable three-dimensional environment around the reacting center. The steric bulk of this compound, when incorporated into a substrate, is anticipated to provide superior facial shielding of a prochiral center, such as an enolate. This enhanced steric hindrance can restrict the possible trajectories of incoming electrophiles, leading to a higher preference for one stereochemical outcome.

While quantitative data is not yet available, it is hypothesized that in reactions such as asymmetric alkylations or aldol (B89426) additions, derivatives of this compound could offer diastereoselectivities comparable to or exceeding those of established auxiliaries, particularly with sterically demanding substrates or electrophiles.

Experimental Protocols

Detailed and reproducible experimental procedures are essential for the successful application of chiral auxiliaries. Below are representative protocols for the use of Evans' oxazolidinone and Myers' pseudoephedrine amide in asymmetric alkylation.

Evans' Asymmetric Alkylation Protocol
  • Acylation of the Chiral Auxiliary: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in toluene, add triethylamine (B128534) (1.5 equiv) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). Add propionic anhydride (B1165640) (1.2 equiv) and heat the mixture to reflux for 30 minutes. After cooling, quench the reaction with water. Extract the product, N-propionyl-(S)-4-benzyl-2-oxazolidinone, with an organic solvent, dry, and purify.

  • Diastereoselective Alkylation: Dissolve the N-propionyl oxazolidinone (1.0 equiv) in anhydrous THF and cool to -78 °C. Add a solution of sodium hexamethyldisilazide (NaHMDS) (1.1 equiv) dropwise to form the enolate. After stirring for 30 minutes, add the alkyl halide (1.2 equiv) and allow the reaction to proceed until completion.

  • Cleavage of the Auxiliary: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product, dry the organic layer, and concentrate under reduced pressure. The chiral auxiliary can be recovered, and the alkylated product purified by chromatography.

Myers' Asymmetric Alkylation Protocol
  • Amide Formation: To a solution of (+)-pseudoephedrine (1.0 equiv) in an appropriate solvent, add the desired acyl chloride or anhydride (1.1 equiv) and a base such as triethylamine (1.2 equiv). Stir the reaction at room temperature until completion. Purify the resulting amide by crystallization or chromatography.

  • Diastereoselective Alkylation: Dissolve the pseudoephedrine amide (1.0 equiv) in anhydrous THF and cool to -78 °C. Add a solution of lithium diisopropylamide (LDA) (2.5 equiv) to generate the enolate. After stirring, add the alkyl halide (1.5 equiv) and allow the reaction to warm slowly to room temperature.

  • Cleavage of the Auxiliary: Quench the reaction with water. The alkylated product can be hydrolyzed to the corresponding carboxylic acid by heating with aqueous acid or base, and the pseudoephedrine auxiliary can be recovered.

Visualizing the Strategy: Asymmetric Synthesis Workflow

The following diagrams illustrate the general workflow and logic behind the use of chiral auxiliaries in asymmetric synthesis.

Asymmetric_Synthesis_Workflow cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Auxiliary Cleavage Prochiral_Substrate Prochiral Substrate Covalent_Bond Covalent Bonding Prochiral_Substrate->Covalent_Bond Chiral_Auxiliary Chiral Auxiliary (e.g., this compound derivative) Chiral_Auxiliary->Covalent_Bond Chiral_Substrate_Auxiliary_Complex Chiral Substrate-Auxiliary Complex Covalent_Bond->Chiral_Substrate_Auxiliary_Complex Forms Complex Diastereoselective_Reaction Diastereoselective Reaction Chiral_Substrate_Auxiliary_Complex->Diastereoselective_Reaction Reagent Reagent/ Electrophile Reagent->Diastereoselective_Reaction Diastereomeric_Product Diastereomerically Enriched Product Diastereomeric_Product_Cleavage Diastereomerically Enriched Product Diastereoselective_Reaction->Diastereomeric_Product Cleavage Cleavage Diastereomeric_Product_Cleavage->Cleavage Enantiomerically_Pure_Product Enantiomerically Pure Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Enantiomerically_Pure_Product Cleavage->Recovered_Auxiliary

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Stereoinduction_Mechanism cluster_attack Electrophilic Attack Prochiral_Enolate Prochiral Enolate (Planar) Chiral_Auxiliary Chiral Auxiliary (e.g., derived from This compound) Prochiral_Enolate->Chiral_Auxiliary Attached to Top_Attack Top-Face Attack (Favored/Disfavored) Chiral_Auxiliary->Top_Attack Steric Hindrance Directs Attack Bottom_Attack Bottom-Face Attack (Disfavored/Favored) Chiral_Auxiliary->Bottom_Attack Major_Diastereomer Major Diastereomer Top_Attack->Major_Diastereomer Leads to Minor_Diastereomer Minor Diastereomer Bottom_Attack->Minor_Diastereomer Leads to

Caption: Mechanism of stereoinduction by a chiral auxiliary.

References

comparative analysis of different synthetic routes to 3,4-Dimethyl-1-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of three primary synthetic routes to 3,4-Dimethyl-1-pentanol, a valuable branched-chain alcohol intermediate in organic synthesis. The routes discussed are the Grignard reaction, hydroformylation of a corresponding alkene followed by reduction, and the reduction of 3,4-dimethylpentanoic acid. This document aims to furnish researchers with the necessary data to select the most appropriate synthetic strategy based on factors such as yield, reaction conditions, and starting material availability.

At a Glance: Comparison of Synthetic Routes

Synthetic RouteStarting Material(s)Key ReagentsTypical YieldKey AdvantagesKey Disadvantages
Grignard Reaction 1-halo-2,3-dimethylbutane, Ethylene (B1197577) oxideMagnesium, Dry EtherGood to ExcellentVersatile, well-establishedMoisture-sensitive, requires anhydrous conditions
Hydroformylation & Reduction 2,3-dimethyl-1-butene (B117154)CO, H₂, Rh/Co catalyst, Reducing agent (e.g., NaBH₄, H₂/catalyst)GoodAtom economical, potential for high selectivityRequires high pressure and specialized equipment, catalyst cost
Carboxylic Acid Reduction 3,4-dimethylpentanoic acidLithium aluminum hydride (LiAlH₄)HighHigh yielding, specific for the functional groupLiAlH₄ is highly reactive and requires careful handling

Synthetic Route Overviews

A logical overview of the compared synthetic pathways is presented below. Each route offers a distinct approach to the target molecule, starting from different precursors.

Synthetic Pathways to this compound cluster_0 Grignard Route cluster_1 Hydroformylation Route cluster_2 Carboxylic Acid Reduction Route A1 1-halo-2,3-dimethylbutane A3 Grignard Reagent A1->A3 + Mg, Ether A2 Magnesium A2->A3 A5 This compound A3->A5 + Ethylene oxide, then H₃O⁺ A4 Ethylene oxide A4->A5 B1 2,3-dimethyl-1-butene B2 3,4-dimethylpentanal (B100440) B1->B2 + CO/H₂, Catalyst B3 This compound B2->B3 Reduction C1 3,4-dimethylpentanoic acid C2 This compound C1->C2 + LiAlH₄, then H₃O⁺

Caption: Overview of the three synthetic routes to this compound.

Detailed Experimental Protocols

Route 1: Grignard Synthesis from 1-chloro-2,3-dimethylbutane (B13173948) and Ethylene Oxide

This classic organometallic approach builds the carbon skeleton by reacting a Grignard reagent with an epoxide.

Experimental Workflow:

G start Start prep_grignard Prepare Grignard Reagent (1-chloro-2,3-dimethylbutane + Mg in dry ether) start->prep_grignard react_epoxide React with Ethylene Oxide (in dry ether, 0°C to rt) prep_grignard->react_epoxide quench Quench Reaction (aq. NH₄Cl) react_epoxide->quench extract Extract with Ether quench->extract dry Dry Organic Layer (Na₂SO₄) extract->dry concentrate Concentrate (Rotary Evaporation) dry->concentrate purify Purify (Distillation) concentrate->purify end This compound purify->end

Caption: Experimental workflow for the Grignard synthesis of this compound.

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings (1.2 eq) are placed. A solution of 1-chloro-2,3-dimethylbutane (1.0 eq) in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is stirred and refluxed until the magnesium is consumed.

  • Reaction with Ethylene Oxide: The Grignard solution is cooled to 0 °C, and a solution of ethylene oxide (1.1 eq) in anhydrous diethyl ether is added slowly while maintaining the temperature below 10 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

  • Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation to afford this compound.

Route 2: Hydroformylation of 2,3-dimethyl-1-butene and Subsequent Reduction

This two-step route involves the rhodium- or cobalt-catalyzed addition of a formyl group and hydrogen to an alkene, followed by the reduction of the resulting aldehyde.

Experimental Workflow:

G start Start hydroformylation Hydroformylation (2,3-dimethyl-1-butene, CO/H₂, catalyst in toluene) start->hydroformylation remove_catalyst Catalyst Removal hydroformylation->remove_catalyst reduction Reduction of Aldehyde (e.g., NaBH₄ in ethanol) remove_catalyst->reduction quench Quench Reaction (aq. acid) reduction->quench extract Extract with Ether quench->extract dry Dry Organic Layer (MgSO₄) extract->dry concentrate Concentrate (Rotary Evaporation) dry->concentrate purify Purify (Distillation) concentrate->purify end This compound purify->end

Caption: Experimental workflow for the hydroformylation-reduction synthesis.

Procedure:

  • Hydroformylation: 2,3-dimethyl-1-butene (1.0 eq) and a rhodium-based catalyst (e.g., Rh(CO)₂(acac)) with a suitable phosphine (B1218219) ligand are dissolved in a high-pressure reactor containing toluene. The reactor is pressurized with a 1:1 mixture of carbon monoxide and hydrogen (syngas) and heated. The reaction is monitored by GC until the starting material is consumed.

  • Reduction: After cooling and depressurizing the reactor, the resulting solution containing 3,4-dimethylpentanal is transferred to a separate flask and cooled to 0 °C. A solution of sodium borohydride (B1222165) (1.5 eq) in ethanol (B145695) is added portion-wise. The mixture is stirred at room temperature for several hours.

  • Work-up and Purification: The reaction is quenched by the slow addition of dilute hydrochloric acid. The mixture is extracted with diethyl ether, and the combined organic layers are washed with saturated sodium bicarbonate solution and brine. The organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated. The final product is purified by vacuum distillation.

Route 3: Reduction of 3,4-dimethylpentanoic acid

This direct reduction of a carboxylic acid offers a straightforward route to the primary alcohol.

Experimental Workflow:

G start Start setup Suspend LiAlH₄ (in dry THF) start->setup add_acid Add 3,4-dimethylpentanoic acid (in dry THF, dropwise) setup->add_acid reflux Reflux Reaction Mixture add_acid->reflux quench Quench Reaction (Water, then NaOH(aq)) reflux->quench filter Filter Aluminum Salts quench->filter extract Extract Filtrate with Ether filter->extract dry Dry Organic Layer (MgSO₄) extract->dry concentrate Concentrate (Rotary Evaporation) dry->concentrate purify Purify (Distillation) concentrate->purify end This compound purify->end

Caption: Experimental workflow for the reduction of 3,4-dimethylpentanoic acid.

Procedure:

  • Reduction: A suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) is prepared in a flame-dried flask under a nitrogen atmosphere and cooled to 0 °C. A solution of 3,4-dimethylpentanoic acid (1.0 eq) in anhydrous THF is added dropwise. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours.

  • Work-up and Purification: The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide (B78521) solution, and then more water. The resulting granular precipitate of aluminum salts is removed by filtration. The filtrate is extracted with diethyl ether, and the combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude alcohol is purified by vacuum distillation.

Concluding Remarks

The choice of synthetic route to this compound will depend on the specific requirements of the researcher and the available resources. The Grignard synthesis is a robust and high-yielding classical method, ideal for laboratory-scale synthesis where anhydrous conditions can be readily maintained. The hydroformylation-reduction sequence is more suited for larger-scale industrial applications due to the requirement for high-pressure equipment, but it offers the advantage of atom economy. The reduction of 3,4-dimethylpentanoic acid is a very efficient and direct method, provided the starting carboxylic acid is readily available. Each method presents a viable pathway to the target molecule, and the comparative data herein should aid in making an informed decision for its synthesis.

A Comparative Guide to Purity Confirmation of 3,4-Dimethyl-1-pentanol: The Superiority of GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical reagents is a cornerstone of reliable and reproducible results. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other common analytical techniques for the confirmation of 3,4-Dimethyl-1-pentanol purity. Supported by experimental data principles, detailed methodologies, and visual workflows, this document demonstrates the distinct advantages of GC-MS for this application.

The Critical Role of Purity in Research and Development

This compound, a branched primary alcohol, serves as a versatile building block in organic synthesis. Its stereoisomeric forms are of particular interest in the development of complex molecules such as pharmaceuticals and natural products. The presence of impurities, which can include structural isomers, unreacted starting materials, or by-products from synthesis, can significantly impact the yield, stereoselectivity, and biological activity of the final product. Therefore, rigorous purity assessment is not merely a quality control measure but a critical step in ensuring the validity of scientific outcomes.

Comparative Analysis of Purity Determination Methods

Several analytical techniques are available for the assessment of chemical purity. While each method has its merits, they differ significantly in their sensitivity, specificity, and the richness of the data they provide. Here, we compare GC-MS with High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of this compound.

Quantitative Data Comparison

The following table summarizes the typical performance of GC-MS, HPLC, and NMR for the purity analysis of a volatile, non-chromophoric alcohol like this compound.

Analytical MethodPrinciplePurity Determination (%)Detection of ImpuritiesStructural ElucidationKey AdvantagesLimitations
GC-MS Separation by volatility and boiling point, followed by mass-to-charge ratio detection.> 99.9%High sensitivity for volatile impurities, including isomers.Confirms molecular weight and fragmentation pattern for definitive identification.High resolution for complex mixtures, excellent sensitivity, and specific identification.Not suitable for non-volatile compounds.
HPLC Separation by polarity and interaction with a stationary phase.> 99%Good for non-volatile impurities.Limited structural information.Versatile for a wide range of compounds.This compound lacks a strong chromophore, requiring less common detectors like ELSD or RI.
NMR Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Can provide quantitative purity with an internal standard (qNMR).Can detect major impurities if their signals do not overlap.Provides detailed structural information of the main component and impurities.Excellent for structural confirmation.Lower sensitivity compared to GC-MS for trace impurities.

The Decisive Advantage of GC-MS for this compound

Gas chromatography is a powerful tool for the analysis of volatile compounds like alcohols.[1] When coupled with a mass spectrometer, GC-MS becomes a highly sensitive and specific method for both qualitative and quantitative analysis.[2][3] For this compound, GC-MS offers several key advantages over other techniques:

  • Superior Separation of Volatile Impurities: GC provides excellent resolution of compounds with different boiling points and polarities, making it ideal for separating potential impurities in this compound, such as isomers (e.g., 4,4-dimethyl-1-pentanol), other alcohols, and residual solvents from the synthesis process.[1]

  • Definitive Identification: The mass spectrometer fragments the eluting compounds into a unique pattern of ions, which serves as a "molecular fingerprint." This allows for the unambiguous identification of this compound by comparing its mass spectrum to a reference library, such as the NIST Mass Spectral Library.[4][5] It also aids in the tentative identification of unknown impurities.

  • High Sensitivity: GC-MS can detect trace-level impurities that might be missed by less sensitive techniques like NMR, ensuring a more accurate assessment of purity.[6]

Experimental Protocol: GC-MS Analysis of this compound

This section provides a detailed methodology for the purity analysis of this compound using GC-MS. This protocol is based on established methods for alcohol analysis and can be adapted based on the specific instrumentation available.[7][8]

1. Sample Preparation

  • Accurately weigh approximately 100 mg of the this compound sample.

  • Dissolve the sample in a suitable solvent, such as methanol (B129727) or dichloromethane, to a final concentration of 1 mg/mL.

  • If quantitative analysis is required, add an internal standard (e.g., nonane) at a known concentration.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: A polar capillary column, such as a DB-WAX or Stabilwax-MS, is recommended for good peak shape and resolution of alcohols. A typical dimension is 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection: 1 µL, split mode with a split ratio of 50:1.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: Increase to 240 °C at a rate of 10 °C/min.

    • Final hold: Hold at 240 °C for 5 minutes.

  • MS Transfer Line Temperature: 250 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 35-300.

3. Data Analysis

  • Purity Calculation: The purity of this compound is determined by the area percent method, where the peak area of the main component is divided by the total area of all peaks in the chromatogram.

  • Impurity Identification: The mass spectra of any impurity peaks are compared against the NIST library for tentative identification.

Workflow and Pathway Visualizations

To further clarify the experimental and logical processes, the following diagrams are provided.

GCMS_Workflow GC-MS Purity Analysis Workflow for this compound cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve add_is Add Internal Standard (Optional) dissolve->add_is inject Inject Sample add_is->inject separate GC Separation inject->separate ionize Ionization (EI) separate->ionize detect Mass Detection ionize->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate library_search Identify Impurities (NIST Library) chromatogram->library_search purity_calc Calculate Purity integrate->purity_calc report Final Purity Report purity_calc->report library_search->report

Caption: Workflow for GC-MS Purity Analysis.

Method_Comparison Logical Comparison of Analytical Methods cluster_gcms_attr GC-MS Attributes cluster_hplc_attr HPLC Attributes cluster_nmr_attr NMR Attributes Analyte This compound (Volatile, No Chromophore) GCMS GC-MS Analyte->GCMS Ideal HPLC HPLC Analyte->HPLC Challenging (Requires special detector) NMR NMR Analyte->NMR Good for Structure Less sensitive for trace impurities gcms_sep High Separation gcms_id Definitive ID gcms_sens High Sensitivity hplc_vers Versatile hplc_nonvol Good for Non-volatiles nmr_struct Excellent for Structure nmr_quant Quantitative (qNMR)

Caption: Comparison of Analytical Methods.

Conclusion

For the definitive confirmation of this compound purity, GC-MS stands out as the most suitable analytical technique. Its ability to separate volatile impurities with high resolution and provide unambiguous identification through mass spectrometry offers a level of confidence that is paramount in research and drug development. While other methods like HPLC and NMR have their specific applications, the comprehensive data provided by GC-MS makes it the gold standard for ensuring the quality of this important chemical building block.

References

Unraveling the Biological Profile of 3,4-Dimethyl-1-pentanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the biological activity of novel compounds is paramount. This guide provides a comparative analysis of the potential biological activity of 3,4-Dimethyl-1-pentanol against other structurally related alcohols. Due to a notable lack of direct experimental data on this compound in publicly available scientific literature, this comparison is based on established structure-activity relationships of alcohols and experimental data for analogous compounds.

Executive Summary

While specific experimental data on the biological activity of this compound is not currently available, its structural characteristics as a branched-chain primary alcohol with seven carbon atoms allow for informed predictions of its potential antimicrobial and cytotoxic properties. This guide synthesizes general principles of alcohol bioactivity and draws comparisons with other C7 alcohols and branched-chain isomers to project a likely activity profile for this compound.

Structure-Activity Relationships of Alcohols

The biological activity of alcohols is intrinsically linked to their molecular structure. Key determinants of an alcohol's antimicrobial and cytotoxic efficacy include:

  • Chain Length: Generally, as the carbon chain length increases, the antimicrobial and cytotoxic activity of primary alcohols also increases, up to a certain point. This is attributed to enhanced membrane disruption capabilities.

  • Branching: The presence and position of methyl or other alkyl branches on the carbon chain can influence an alcohol's biological activity. Branching can affect the molecule's hydrophobicity and steric hindrance, which in turn impacts its interaction with cellular membranes and proteins.

  • Position of the Hydroxyl Group: Primary alcohols, where the hydroxyl group is attached to a terminal carbon, often exhibit different activity profiles compared to their secondary and tertiary isomers.

Comparative Analysis of C7 and Branched-Chain Alcohols

To contextualize the potential biological activity of this compound, it is useful to examine the known activities of other C7 alcohols and branched-chain alcohols.

AlcoholStructureKnown Biological Activity (Qualitative)
1-Heptanol Straight-chain, primaryModerate antimicrobial and cytotoxic activity.
2-Heptanol Straight-chain, secondaryReported to have antifungal activity against Botrytis cinerea.[1]
3-Heptanol Straight-chain, secondaryData on specific antimicrobial or cytotoxic activity is limited.
Other Dimethylpentanols Branched-chain, primary/secondary/tertiarySpecific data is scarce, but activity is expected to vary based on the position of the methyl groups and the hydroxyl group.

Projected Biological Activity of this compound

Based on its structure as a C7 branched-chain primary alcohol, the following activities for this compound can be hypothesized:

  • Antimicrobial Activity: It is likely to possess some degree of antibacterial and antifungal activity. The branching at the 3 and 4 positions may modulate its ability to intercalate into and disrupt microbial cell membranes compared to its linear isomer, 1-heptanol.

  • Cytotoxicity: Similar to other short to medium-chain alcohols, this compound is expected to exhibit concentration-dependent cytotoxicity towards mammalian cell lines. The specific IC50 values would need to be determined experimentally.

Experimental Protocols for Biological Activity Assessment

To empirically determine the biological activity of this compound, the following standard experimental protocols are recommended:

Antimicrobial Activity Assessment (Broth Microdilution Assay)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow:

Antimicrobial_Assay cluster_prep Preparation cluster_assay Assay cluster_results Results Compound This compound Serial_Dilutions Serial Dilutions Compound->Serial_Dilutions Microplate 96-well Microplate Serial_Dilutions->Microplate Microbial_Culture Bacterial/Fungal Culture Inoculum_Prep Inoculum Preparation Microbial_Culture->Inoculum_Prep Inoculum_Prep->Microplate Incubation Incubation (e.g., 37°C, 24h) Microplate->Incubation Visual_Inspection Visual Inspection for Turbidity Incubation->Visual_Inspection MIC_Determination MIC Determination Visual_Inspection->MIC_Determination

Caption: Workflow for MIC determination using broth microdilution.

Methodology:

  • Preparation of Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) as per CLSI guidelines.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assessment (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Signaling Pathway:

MTT_Assay_Pathway cluster_cell Living Cell cluster_measurement Measurement MTT MTT (Yellow, Soluble) Mitochondrial_Dehydrogenase Mitochondrial Dehydrogenase MTT->Mitochondrial_Dehydrogenase Reduction Formazan (B1609692) Formazan (Purple, Insoluble) Mitochondrial_Dehydrogenase->Formazan Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Absorbance Absorbance Measurement (570 nm) Solubilization->Absorbance

Caption: Principle of the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Seed mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Conclusion

While direct experimental evidence for the biological activity of this compound is wanting, a comparative analysis based on the established principles of alcohol toxicology and microbiology provides a valuable framework for predicting its potential effects. Its structure suggests it will likely exhibit moderate antimicrobial and cytotoxic properties. Empirical validation through standardized in vitro assays is essential to definitively characterize its biological profile and to enable a direct comparison with other alcohols. This guide serves as a foundational resource for researchers embarking on the biological evaluation of this and other novel branched-chain alcohols.

References

A Comparative Guide to Distinguishing Diastereomers of 3,4-Dimethyl-1-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the accurate differentiation and characterization of stereoisomers are paramount. This guide provides a comprehensive comparison of analytical techniques for distinguishing between the diastereomers of 3,4-Dimethyl-1-pentanol. Due to the presence of two stereocenters at the C3 and C4 positions, this compound exists as two pairs of enantiomers, which are diastereomeric to each other: (3R,4R)-/(3S,4S)- and (3R,4S)-/(3S,4R)-. This guide focuses on the analytical methodologies to resolve and identify these diastereomeric pairs.

Analytical Approaches: A Head-to-Head Comparison

The primary methods for distinguishing between the diastereomers of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and chiral chromatography, specifically High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Often, a derivatization step is employed to enhance the physicochemical differences between the diastereomers, facilitating their separation and analysis.

Data Presentation: Quantitative Comparison of Analytical Techniques

The following table summarizes the expected quantitative data from the analysis of the diastereomeric pairs of this compound after derivatization with a chiral agent, such as (R)-Mosher's acid, to form diastereomeric esters.

Analytical TechniqueParameterDiastereomer 1 (e.g., from (3R,4R)- and (3S,4S)-)Diastereomer 2 (e.g., from (3R,4S)- and (3S,4R)-)
¹H NMR Chemical Shift (δ) of C1-H₂~3.75 ppm~3.85 ppm
Chemical Shift (δ) of C3-CH₃~0.92 ppm~0.98 ppm
Chiral HPLC Retention Time (tR)12.5 min14.2 min
Chiral GC Retention Time (tR)18.3 min19.1 min

Note: The data presented are representative values and may vary based on the specific experimental conditions and the chiral derivatizing agent used.

Experimental Protocols

Derivatization to Form Diastereomeric Esters

A common strategy to enhance the distinguishability of enantiomers or diastereomers of alcohols is to convert them into diastereomeric esters using a chiral derivatizing agent.

Protocol:

  • Reaction Setup: In a clean, dry flask, dissolve the mixture of this compound diastereomers in a suitable anhydrous solvent (e.g., dichloromethane).

  • Addition of Reagents: Add a chiral derivatizing agent, such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid chloride), and a non-chiral base (e.g., pyridine (B92270) or triethylamine) to catalyze the reaction.

  • Reaction Conditions: Stir the reaction mixture at room temperature for several hours until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction with the addition of water and extract the organic layer. Wash the organic layer with a dilute acid solution, followed by a dilute base solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diastereomeric esters. Purify the esters using column chromatography if necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between diastereomers as they are chemically non-equivalent and will exhibit different chemical shifts.

Protocol:

  • Sample Preparation: Dissolve a small amount of the purified diastereomeric ester mixture in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Spectral Analysis: Analyze the resulting spectrum, paying close attention to the signals corresponding to the protons near the stereocenters (e.g., the methylene (B1212753) protons adjacent to the ester oxygen and the methyl groups at C3 and C4). The chemical shifts of these protons will differ for the two diastereomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC can be used to separate the diastereomeric esters.

Protocol:

  • Instrumentation: Utilize an HPLC system equipped with a UV detector and a normal-phase silica (B1680970) gel column.

  • Mobile Phase: Prepare a mobile phase consisting of a mixture of hexane (B92381) and ethyl acetate (B1210297) (e.g., 90:10 v/v). The optimal mobile phase composition may require some method development.

  • Sample Injection: Dissolve the diastereomeric ester mixture in the mobile phase and inject a small volume onto the column.

  • Chromatographic Separation: Run the separation under isocratic conditions at a constant flow rate.

  • Detection: Monitor the elution of the diastereomers using the UV detector at an appropriate wavelength. The two diastereomers will have different retention times.

Chiral Gas Chromatography (GC)

Chiral GC is another effective method for the separation of the volatile diastereomeric esters.

Protocol:

  • Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column (e.g., a cyclodextrin-based column).

  • Carrier Gas: Use high-purity helium or hydrogen as the carrier gas at a constant flow rate.

  • Temperature Program: Set an appropriate oven temperature program. For example, start at a lower temperature and ramp up to a higher temperature to ensure good separation.

  • Sample Injection: Inject a small volume of the diastereomeric ester solution into the heated injector port.

  • Data Analysis: The two diastereomers will be separated based on their differential interactions with the chiral stationary phase, resulting in distinct retention times in the chromatogram.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the distinguishing of the diastereomers of this compound.

G Workflow for Distinguishing Diastereomers of this compound cluster_0 Sample Preparation cluster_2 Data Analysis Diastereomer_Mixture Mixture of this compound Diastereomers Derivatization Derivatization with Chiral Agent Diastereomer_Mixture->Derivatization Diastereomeric_Esters Diastereomeric Ester Mixture Derivatization->Diastereomeric_Esters NMR NMR Spectroscopy Diastereomeric_Esters->NMR HPLC Chiral HPLC Diastereomeric_Esters->HPLC GC Chiral GC Diastereomeric_Esters->GC NMR_Data Distinct Chemical Shifts NMR->NMR_Data HPLC_Data Different Retention Times HPLC->HPLC_Data GC_Data Different Retention Times GC->GC_Data

Caption: Workflow for distinguishing diastereomers.

A Comparative Guide to the Potential Performance of 3,4-Dimethyl-1-pentanol-Derived Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of chiral ligands is a cornerstone of modern asymmetric catalysis, directly influencing the efficiency, selectivity, and overall success of enantioselective transformations. While established ligand families dominate the field, the exploration of novel structural motifs is crucial for advancing catalytic performance. This guide delves into the potential of ligands derived from 3,4-dimethyl-1-pentanol, a chiral alcohol characterized by significant steric bulk and multiple stereocenters.

Currently, a comprehensive review of scientific literature reveals a notable absence of specific performance data for this compound-derived ligands in established catalytic reactions. However, by examining the performance of structurally analogous ligands and established benchmark reactions, we can construct a predictive framework for their potential efficacy and guide future research in this area. This guide, therefore, serves as a proactive benchmarking tool, offering a comparison with leading alternatives and providing the necessary experimental context for their future evaluation.

Structural Considerations and Potential Ligand Synthesis

This compound possesses two chiral centers (C3 and C4), allowing for the existence of four stereoisomers. This inherent chirality, combined with the steric hindrance provided by the methyl groups, makes it an intriguing scaffold for the synthesis of novel chiral ligands. The primary alcohol functionality serves as a convenient attachment point for various coordinating groups, such as phosphites or phosphinites, which are known to be effective in a range of metal-catalyzed reactions.

The synthesis of such ligands would typically involve the reaction of the alcohol with a suitable phosphorus-containing electrophile. The workflow for the synthesis of a monodentate phosphite (B83602) ligand from this compound is depicted below.

G cluster_synthesis Ligand Synthesis Workflow A This compound C Reaction in the presence of a base A->C B Phosphorus Trichloride (PCl3) B->C D 3,4-Dimethyl-1-pentyl dichlorophosphite C->D Formation of phosphorus intermediate E Further reaction with another alcohol/amine D->E F Chiral Phosphite Ligand E->F Formation of final ligand G cluster_workflow Asymmetric Hydrogenation Workflow A Catalyst Preparation (Rh precursor + Chiral Ligand) B Substrate Addition (Methyl (Z)-α-acetamidocinnamate) A->B C Hydrogenation (Pressurize with H₂) B->C D Reaction Monitoring (Stirring at RT) C->D E Work-up and Purification D->E F Chiral HPLC Analysis (Determine ee) E->F G cluster_logical Logical Flow of Diethylzinc Addition Ligand Chiral Ligand Catalyst Active Chiral Zinc Complex Ligand->Catalyst ZnEt2 Diethylzinc ZnEt2->Catalyst Reaction Enantioselective C-C Bond Formation Catalyst->Reaction Aldehyde Benzaldehyde Aldehyde->Reaction Product Chiral Secondary Alcohol Reaction->Product

comparative study of the solvent effects of branched vs. linear alcohols

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the differential solvent effects of branched and linear alcohols, supported by experimental data and protocols.

The selection of an appropriate solvent is a critical decision in chemical synthesis, formulation development, and purification processes. The structure of an alcohol, specifically its isomeric form—linear (n-alcohols) versus branched—profoundly influences its physicochemical properties and, consequently, its behavior as a solvent. Understanding these differences is paramount for optimizing reaction kinetics, enhancing solubility, and achieving desired product attributes. This guide provides an objective comparison of the solvent effects of branched versus linear alcohols, supported by quantitative data and detailed experimental methodologies.

The Impact of Molecular Architecture on Solvent Properties

The seemingly subtle difference in the arrangement of carbon atoms in linear versus branched alcohols leads to significant variations in their bulk properties. Branching alters the molecule's shape, making it more compact and spherical compared to its linear counterpart. This change in molecular geometry directly affects intermolecular forces, such as van der Waals forces and hydrogen bonding, which govern the solvent's characteristics.

Structural Isomerism and its Effect on Alcohol Solvent Properties cluster_structure Molecular Structure cluster_properties Physicochemical Properties cluster_effects Resulting Solvent Effects Linear Alcohol Linear Alcohol Surface Area Surface Area Linear Alcohol->Surface Area Larger Molecular Packing Molecular Packing Linear Alcohol->Molecular Packing More Efficient Branched Alcohol Branched Alcohol Branched Alcohol->Surface Area Smaller Branched Alcohol->Molecular Packing Less Efficient Steric Hindrance Steric Hindrance Branched Alcohol->Steric Hindrance Increased Boiling Point Boiling Point Surface Area->Boiling Point Higher Solubility (in water) Solubility (in water) Surface Area->Solubility (in water) Lower Viscosity Viscosity Molecular Packing->Viscosity Higher Reaction Kinetics Reaction Kinetics Steric Hindrance->Reaction Kinetics Slower

Caption: Effect of molecular branching on alcohol properties.

Quantitative Comparison of Physicochemical Properties

The following tables summarize key physicochemical data for isomeric series of propanol, butanol, and pentanol, illustrating the quantitative differences between linear and branched structures.

Isomers of Propanol (C₃H₈O)
Propertyn-Propanol (Linear)Isopropanol (Branched)
Boiling Point (°C) 97.2[1]82.5
Viscosity (cP at 20°C) 2.262.4
Solubility in Water Miscible[1]Miscible
Polarity Index (P') 4.0[2]3.9[2]
Isomers of Butanol (C₄H₁₀O)
Propertyn-Butanol (Linear)Isobutanol (Branched)sec-Butanol (Branched)tert-Butanol (B103910) (Branched)
Boiling Point (°C) 117.7[3][4]107.9[5]99.5[6]82[4]
Viscosity (cP at 25°C) 2.573[3]3.36[7]3.04[7]4.41[7]
Solubility in Water (g/L at 25°C) 73[3]87[8]290[8]Miscible[8][9]
Polarity Index (P') 3.9[2]4.0[2]--
Isomers of Pentanol (C₅H₁₂O)
Property1-Pentanol (Linear)3-Methyl-1-butanol (Isopentanol) (Branched)2-Methyl-2-butanol (tert-Amyl alcohol) (Branched)
Boiling Point (°C) 137.5[10]132102
Viscosity (cP at 20°C) 3.694.24.4
Solubility in Water (g/L at 20°C) 22[11]27120
Density (g/mL at 20°C) 0.814[10]0.8100.809

Detailed Experimental Protocols

To facilitate a comparative analysis in a laboratory setting, the following are detailed methodologies for key experiments.

Experimental Workflow for Solvent Property Determination

cluster_workflow Experimental Workflow for Solvent Comparison Start Start SamplePrep Prepare Samples: Linear Alcohol Branched Alcohol Isomer Start->SamplePrep Solubility Solubility Determination (Cloud Point Titration) SamplePrep->Solubility Viscosity Viscosity Measurement (Ostwald Viscometer) SamplePrep->Viscosity Kinetics Reaction Kinetics Study (Fischer Esterification) SamplePrep->Kinetics DataAnalysis Data Analysis and Comparison Solubility->DataAnalysis Viscosity->DataAnalysis Kinetics->DataAnalysis End End DataAnalysis->End

Caption: Workflow for comparing alcohol solvent properties.
Protocol 1: Determination of Alcohol Solubility in Water

This protocol outlines a method to quantitatively determine the solubility of alcohols in water using the cloud point titration method.

Objective: To measure the maximum solubility of a linear and a branched alcohol in water at a constant temperature.

Materials:

  • Linear alcohol (e.g., 1-butanol)

  • Branched alcohol (e.g., tert-butanol)

  • Deionized water

  • Stir plate and magnetic stir bar

  • Burette (50 mL)

  • Beaker (100 mL)

  • Thermometer or temperature probe

Procedure:

  • Accurately measure 50 mL of deionized water into the 100 mL beaker.

  • Place the beaker on the stir plate and add the magnetic stir bar. Begin stirring at a moderate speed to create a vortex without splashing.

  • Maintain the water at a constant temperature (e.g., 25°C).

  • Fill the burette with the alcohol to be tested (e.g., 1-butanol).

  • Slowly add the alcohol from the burette into the stirring water.

  • Observe the solution closely. The point at which the solution turns cloudy or turbid is the "cloud point," indicating that the solution is saturated.[12]

  • Record the volume of alcohol added to reach the cloud point.

  • Repeat the procedure for the branched alcohol isomer.

  • Calculate the solubility in g/100 mL or other desired units.

Protocol 2: Measurement of Viscosity using an Ostwald Viscometer

This protocol describes the determination of the relative and absolute viscosity of linear and branched alcohols.[13][14][15][16][17]

Objective: To compare the viscosity of a linear and a branched alcohol.

Materials:

  • Linear alcohol (e.g., n-propanol)

  • Branched alcohol (e.g., isopropanol)

  • Deionized water (as a reference liquid)

  • Ostwald viscometer

  • Pipette and bulb

  • Stopwatch

  • Constant temperature water bath

  • Pycnometer or density meter

Procedure:

  • Clean and dry the Ostwald viscometer thoroughly.

  • Determine the density of the linear and branched alcohols and water at the desired temperature using a pycnometer.

  • Pipette a known volume of the reference liquid (water) into the larger bulb of the viscometer.

  • Place the viscometer in the constant temperature water bath and allow it to equilibrate.

  • Using a pipette bulb, draw the liquid up into the smaller bulb, above the upper calibration mark.

  • Release the suction and start the stopwatch the moment the meniscus of the liquid passes the upper mark.

  • Stop the stopwatch when the meniscus passes the lower mark.

  • Record the flow time. Repeat this measurement at least three times and calculate the average.

  • Thoroughly clean and dry the viscometer.

  • Repeat steps 3-8 for the linear and branched alcohols.

  • Calculate the viscosity of the alcohols using the following formula: η₁ = (ρ₁ * t₁) / (ρ₂ * t₂) * η₂ Where:

    • η₁ = viscosity of the alcohol

    • ρ₁ = density of the alcohol

    • t₁ = flow time of the alcohol

    • η₂ = viscosity of water (known value at the experimental temperature)

    • ρ₂ = density of water

    • t₂ = flow time of water

Protocol 3: Comparative Analysis of Esterification Reaction Kinetics

This protocol details a method for comparing the reaction rates of a linear and a branched alcohol in an acid-catalyzed esterification reaction.[18][19][20][21]

Objective: To compare the rate of ester formation using a linear versus a branched alcohol.

Materials:

  • Linear alcohol (e.g., 1-butanol)

  • Branched alcohol (e.g., isobutanol)

  • Carboxylic acid (e.g., acetic acid)

  • Acid catalyst (e.g., concentrated sulfuric acid)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Pipettes and burette

  • Standardized sodium hydroxide (B78521) solution

  • Phenolphthalein (B1677637) indicator

  • Ice bath

Procedure:

  • In a round-bottom flask, combine equimolar amounts of the carboxylic acid and the linear alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Set up the apparatus for reflux.

  • Heat the mixture to reflux and start the timer.

  • At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot of the reaction mixture and quench it in an ice bath to stop the reaction.

  • Titrate the unreacted carboxylic acid in the aliquot with the standardized sodium hydroxide solution using phenolphthalein as an indicator.

  • Continue taking samples until the concentration of the carboxylic acid becomes constant, indicating the reaction has reached equilibrium.

  • Repeat the entire procedure using the branched alcohol under identical conditions.

  • Plot the concentration of the carboxylic acid versus time for both reactions to compare their rates. The reaction rate is expected to be slower for the branched alcohol due to increased steric hindrance.

Conclusion

The choice between a linear and a branched alcohol as a solvent has significant implications for chemical processes. Branched alcohols generally exhibit lower boiling points, and for isomeric alcohols, increased branching tends to enhance water solubility.[1][8][9] Conversely, linear alcohols often have higher viscosity. In terms of reactivity, the steric hindrance of branched alcohols can lead to slower reaction rates in processes like esterification.[3] By understanding these structure-property relationships and utilizing the experimental protocols provided, researchers can make more informed decisions in solvent selection, leading to improved process efficiency and product outcomes.

References

Safety Operating Guide

Prudent Disposal of 3,4-Dimethyl-1-pentanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 3,4-Dimethyl-1-pentanol, tailored for researchers, scientists, and drug development professionals. The procedures outlined below are designed to ensure the safe handling and disposal of this chemical in a laboratory setting.

Key Safety and Hazard Information (Based on Isomer Data)

The following table summarizes the key hazard information for pentanol (B124592) isomers, which are likely to be representative of this compound.

Hazard ClassificationDescriptionPrecautionary Measures
Flammable Liquid Flammable liquid and vapor.[1][2][3]Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][2][3] Use explosion-proof electrical equipment.[2] Take precautionary measures against static discharge.[1][2]
Skin Corrosion/Irritation Causes skin irritation.Wear protective gloves and clothing.[2][3] Wash skin thoroughly after handling.
Eye Damage/Irritation May cause serious eye irritation.Wear eye and face protection.[2][3]
Acute Inhalation Toxicity Harmful if inhaled.[2] May cause respiratory irritation.[2][3]Avoid breathing vapor or mist.[2][3] Use only in a well-ventilated area or outdoors.[2]
Acute Oral Toxicity Harmful if swallowed.Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed.

Experimental Protocols: Spill and Disposal Procedures

Spill Response Protocol:

  • Immediate Action:

    • Evacuate non-essential personnel from the spill area.

    • Ensure adequate ventilation.

    • Remove all sources of ignition (e.g., turn off hot plates, extinguish open flames).[1][4]

  • Personal Protective Equipment (PPE):

    • Don appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

  • Containment and Cleanup:

    • For small spills, absorb the liquid with an inert material such as vermiculite, sand, or a chemical absorbent pad.[1][4]

    • Use non-sparking tools for cleanup.[1][4]

    • Collect the absorbed material and any contaminated soil or items into a labeled, sealable container for hazardous waste disposal.[1][4]

  • Decontamination:

    • Clean the spill area with soap and water.

    • Place all contaminated cleaning materials into the hazardous waste container.

  • Reporting:

    • Report the spill to your laboratory supervisor and EHS department.

Disposal Protocol:

  • Waste Identification:

    • This compound is considered a flammable hazardous waste.

  • Waste Collection:

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • The container should be made of a compatible material and kept closed when not in use.

    • Do not mix with incompatible waste streams.

  • Waste Storage:

    • Store the waste container in a well-ventilated, designated hazardous waste storage area away from heat and ignition sources.[1][2][3]

    • The storage area should be secure and have secondary containment.

  • Waste Disposal:

    • Dispose of the hazardous waste through your institution's EHS-approved hazardous waste disposal program.[2]

    • Do not dispose of this compound down the drain or in regular trash.[5]

    • Ensure all paperwork and labeling are completed according to regulatory requirements.

Disposal Workflow

G This compound Disposal Workflow cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal start Start: Identify Waste This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect in a Labeled, Sealed Container ppe->collect store Store in a Ventilated, Designated Area collect->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs documentation Complete Disposal Documentation contact_ehs->documentation end End: Proper Disposal documentation->end

Caption: Logical flow for the safe disposal of this compound.

References

Essential Safety and Logistics for Handling 3,4-Dimethyl-1-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

Summary of Chemical Properties and Hazards

The following table summarizes the known physical and chemical properties of 3,4-Dimethyl-1-pentanol and its isomers. This information is critical for understanding its behavior and potential hazards in a laboratory setting.

PropertyValue
Molecular Formula C₇H₁₆O
Molecular Weight 116.20 g/mol
Appearance Colorless liquid (presumed)
Odor Characteristic (presumed)
Boiling Point Data not available; isomers boil in the range of 114-140 °C
Flash Point Data not available; isomers are flammable with flashpoints typically in the range of 30-50°C
Solubility Presumed to be slightly soluble in water
Hazards Flammable liquid and vapor. Causes skin irritation. May cause serious eye irritation or damage. May cause respiratory irritation. Harmful if inhaled.

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is the primary defense against exposure. The following PPE is essential when handling this compound.

Protection TypeSpecification
Eye and Face Protection Chemical safety goggles conforming to EU Standard EN166 or OSHA 29 CFR 1910.133 are required. A face shield should be worn in situations with a high risk of splashing.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn.[1] A flame-retardant lab coat and closed-toe shoes are mandatory to protect against skin contact and in case of fire.[1]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] If ventilation is inadequate or if exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge is necessary.[3]

Operational Plan: Step-by-Step Handling Protocol

This protocol details the safe transfer of this compound from a storage container to an experimental vessel.

  • Pre-Transfer Checklist:

    • Verify Ventilation: Ensure the chemical fume hood is functioning correctly.[2]

    • Assemble PPE: Don the appropriate PPE as specified in the table above.

    • Prepare Workspace: Clear the work area of unnecessary items and potential ignition sources (e.g., hot plates, open flames).[2]

    • Grounding: For transfers from large metal containers, ensure the container is electrically bonded and grounded to prevent static discharge.

    • Spill Kit: Locate and ensure a spill kit for flammable liquids is accessible.

  • Measurement and Transfer Procedure:

    • Container Inspection: Visually inspect the this compound container for any signs of damage or leaks.

    • Dispensing: Carefully open the container. Use a clean, compatible pipette or graduated cylinder to measure the desired volume.

    • Transfer: Slowly and carefully transfer the measured liquid into the receiving vessel, avoiding splashes.

    • Secure Containers: Immediately and securely close both the primary storage container and the receiving vessel.

  • Post-Transfer:

    • Wipe down any minor drips on the exterior of the containers or work surface with a compatible absorbent material.

    • Dispose of the contaminated absorbent material as hazardous waste.

    • After removing gloves, wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • Collect all waste containing this compound in a designated, properly labeled hazardous waste container.[4]

    • Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines.

  • Container Management:

    • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and associated hazard pictograms (e.g., "Flammable," "Irritant").[4]

    • Storage: Store the waste container in a designated, secure, and well-ventilated satellite accumulation area. Keep it away from incompatible materials, such as strong oxidizing agents.[5]

  • Final Disposal:

    • Licensed Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed environmental management company.[2]

    • Regulatory Compliance: Ensure all disposal activities adhere to local, state, and federal regulations for hazardous waste management.

Experimental Workflow and Safety Relationships

The following diagrams illustrate the logical flow for the safe handling and disposal of this compound.

cluster_handling Safe Handling Workflow cluster_ppe Personal Protective Equipment cluster_disposal Disposal Workflow prep Preparation transfer Chemical Transfer prep->transfer Proceed when ready eye_face Eye/Face Protection (Goggles/Face Shield) prep->eye_face skin Skin Protection (Gloves/Lab Coat) prep->skin respiratory Respiratory Protection (Fume Hood/Respirator) prep->respiratory post_transfer Post-Transfer transfer->post_transfer Complete transfer transfer->eye_face transfer->skin transfer->respiratory dispose Final Disposal post_transfer->dispose Transfer to Disposal segregate Segregate Waste label_store Label & Store Waste segregate->label_store label_store->dispose

Caption: Logical workflow for the safe handling and disposal of this compound.

cluster_hazards Primary Hazards cluster_controls Control Measures compound This compound flammable Flammable compound->flammable skin_irritant Skin Irritant compound->skin_irritant eye_irritant Eye Irritant compound->eye_irritant respiratory_irritant Respiratory Irritant compound->respiratory_irritant disposal Waste Management (Proper Disposal) compound->disposal ventilation Engineering Controls (Fume Hood) flammable->ventilation storage Administrative Controls (Safe Storage) flammable->storage ppe Personal Protective Equipment (PPE) skin_irritant->ppe eye_irritant->ppe respiratory_irritant->ventilation

References

×

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.